(2-Chloroethyl)cyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYEQHHLIYKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603309 | |
| Record name | (2-Chloroethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84226-36-8 | |
| Record name | (2-Chloroethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (2-Chloroethyl)cyclopentane: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
(2-Chloroethyl)cyclopentane is a versatile haloalkane building block that serves as a valuable intermediate in organic synthesis. Its unique structure, combining a reactive primary alkyl chloride with a lipophilic cyclopentyl moiety, makes it a strategic component for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its nomenclature and structure, key physicochemical properties, a validated synthesis protocol with mechanistic considerations, and a discussion of its reactivity and applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
IUPAC Nomenclature and Molecular Structure
The formal IUPAC name for the compound is This compound .[1][2][3] The nomenclature is straightforward: the parent structure is the cyclopentane ring, which is substituted with a two-carbon ethyl group. The chlorine atom is located on the second carbon of this ethyl chain, numbered starting from the point of attachment to the ring. While a locant for the ring attachment is technically "1-(2-Chloroethyl)cyclopentane," the "1-" is omitted as there are no other substituents requiring disambiguation.
Chemical Structure:
Figure 1: 2D chemical structure of this compound.
The molecule consists of a five-membered saturated carbocyclic ring (cyclopentane) attached to an ethyl chloride chain. This primary alkyl chloride is the key reactive site of the molecule.
Physicochemical and Computed Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Cl | PubChem[1], Chemspace[2] |
| Molecular Weight | 132.63 g/mol | PubChem[1], ChemScene[4] |
| CAS Number | 84226-36-8 | AChemBlock[3], Chemspace[2] |
| SMILES | ClCCC1CCCC1 | AChemBlock[3], ChemScene[4] |
| InChIKey | JQXYEQHHLIYKAT-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |
| XLogP3 (Lipophilicity) | 3.4 | PubChem[1] |
| Rotatable Bonds | 2 | ChemScene[4] |
| Purity (Typical) | ≥97% | AChemBlock[3], Sigma-Aldrich |
Table 1: Key physicochemical and computed properties of this compound.
Synthesis and Mechanistic Considerations
This compound is not commonly found in nature and must be prepared synthetically. A reliable and widely used method is the chlorination of 2-cyclopentylethanol using a chlorinating agent such as thionyl chloride (SOCl₂).
Rationale for Synthetic Route
The conversion of a primary alcohol to a primary alkyl chloride is a fundamental transformation in organic synthesis. While reagents like concentrated HCl can be used, thionyl chloride is often preferred for several reasons:
-
High Efficacy: It readily converts primary alcohols to chlorides.
-
Clean Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle and simplifying the purification process.
-
Mechanism: The reaction typically proceeds via an Sₙ2-like mechanism when a base like pyridine is used, which ensures a clean conversion with minimal rearrangement.
Experimental Protocol: Synthesis from 2-Cyclopentylethanol
This protocol describes a self-validating system where the final product's identity and purity would be confirmed by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS).
Step 1: Reaction Setup
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-cyclopentylethanol (1.0 eq) and anhydrous pyridine (2.0 eq) in an anhydrous solvent like diethyl ether or dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
Step 2: Addition of Thionyl Chloride
-
Slowly add thionyl chloride (1.2 eq), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.
Step 3: Reaction Progression
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Extraction
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification and Characterization
-
The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
-
Confirm the structure and purity of the final product using NMR spectroscopy and GC-MS analysis.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
As a primary alkyl halide, this compound is an excellent substrate for a variety of nucleophilic substitution and organometallic reactions.[5][6] Its reactivity makes it a key building block for introducing the cyclopentylethyl moiety into larger molecules.
Nucleophilic Substitution Reactions (Sₙ2)
The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles.[7] This Sₙ2 reactivity is highly reliable for primary halides and is fundamental to its utility.[5]
-
Ether Synthesis (Williamson Synthesis): Reaction with an alkoxide or phenoxide yields ethers.
-
Amine Synthesis: Reaction with ammonia or amines produces corresponding primary, secondary, or tertiary amines.
-
Thioether Synthesis: Reaction with thiolates provides thioethers.
-
Cyanide Addition: Reaction with sodium or potassium cyanide is a powerful method for carbon chain extension, yielding a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Formation of Grignard Reagents
This compound reacts with magnesium metal in dry ether to form the corresponding Grignard reagent, cyclopentylethylmagnesium chloride.[7] This organometallic compound is a potent nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
Relevance in Medicinal Chemistry
The introduction of alkyl and cycloalkyl groups is a common strategy in drug design to modulate a compound's pharmacokinetic profile.[8]
-
Increased Lipophilicity: The cyclopentyl group significantly increases the lipophilicity (as indicated by a calculated XLogP3 of 3.4) of a molecule.[1] This can enhance membrane permeability and improve oral absorption of a drug candidate.[8]
-
Metabolic Stability: The saturated carbocyclic ring is generally more resistant to metabolic degradation compared to linear alkyl chains or aromatic rings, potentially increasing the drug's half-life.
-
Receptor Binding: The specific size and shape of the cyclopentylethyl group can create favorable van der Waals interactions within a target protein's binding pocket, thereby improving potency and selectivity.
While often viewed as reactive intermediates, stable alkyl halides are present in several approved drugs, demonstrating that these motifs can be compatible with physiological conditions when incorporated into a larger molecular framework.[8]
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
-
Hazards: As with many alkyl halides, it may be an irritant. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Conclusion
This compound is a strategically important synthetic building block. Its well-defined structure, predictable reactivity as a primary alkyl halide, and the useful physicochemical properties imparted by the cyclopentylethyl group make it a valuable tool for chemists. From fundamental organic synthesis to the complex challenges of drug discovery, this reagent provides a reliable means of introducing a lipophilic and metabolically robust moiety, empowering the design and construction of novel and functional molecules.
References
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A Comprehensive Technical Guide to (2-Chloroethyl)cyclopentane for Researchers and Drug Development Professionals
Foreword: Unlocking Synthetic Potential
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of carbocyclic moieties is a cornerstone of rational drug design. The cyclopentane ring, in particular, offers a unique conformational profile that can significantly enhance a molecule's metabolic stability and binding affinity. (2-Chloroethyl)cyclopentane emerges as a key building block in this context, providing a versatile and reactive handle for the introduction of the cyclopentylethyl scaffold. This guide serves as an in-depth technical resource, consolidating the known physical and chemical properties of this compound, its reactivity profile, and practical synthetic considerations. It is intended to empower researchers, scientists, and drug development professionals with the critical knowledge required to effectively harness the potential of this valuable synthetic intermediate.
Core Physicochemical Characteristics
A comprehensive understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃Cl | [1] |
| Molecular Weight | 132.63 g/mol | [1] |
| CAS Number | 84226-36-8 | [1] |
| Boiling Point | 164-166 °C (estimated) | |
| Density | 0.966 g/cm³ (estimated) | |
| Flash Point | 125 °F (51.7 °C) (estimated) |
Spectroscopic Profile: Elucidating the Structure
While a comprehensive public database of experimental spectra for this compound is limited, its structural features allow for a confident prediction of its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the ten protons of the cyclopentyl ring, likely in the range of 1.2-2.0 ppm. The two protons of the methylene group adjacent to the cyclopentane ring would appear as a triplet, while the two protons on the carbon bearing the chlorine atom would be the most deshielded, also appearing as a triplet further downfield.
-
¹³C NMR: The carbon NMR spectrum should exhibit five signals for the cyclopentyl carbons and two signals for the ethyl chain carbons. The carbon atom directly attached to the chlorine will be significantly deshielded and appear at the lowest field among the aliphatic carbons. The symmetry of the cyclopentane ring will influence the number and multiplicity of the signals for the ring carbons.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 132. An isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Common fragmentation pathways would likely involve the loss of a chlorine radical or the entire chloroethyl side chain.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound is primarily dictated by the reactivity of the carbon-chlorine bond. As a primary alkyl chloride, it readily participates in a variety of nucleophilic substitution reactions and can also undergo elimination under specific conditions.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide array of functional groups. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[3][4][5]
Diagram of Nucleophilic Substitution Workflow
Caption: Two-stage process of Grignard reagent formation and subsequent reaction.
Elimination Reactions
When treated with a strong, sterically hindered base, such as potassium tert-butoxide, this compound can undergo E2 elimination to yield vinylcyclopentane. This reaction competes with nucleophilic substitution, and the choice of a non-nucleophilic base is crucial to favor the elimination pathway.
Experimental Protocol: Synthesis of 3-Cyclopentylpropanenitrile
This protocol provides a representative experimental procedure for a nucleophilic substitution reaction using this compound.
Objective: To synthesize 3-cyclopentylpropanenitrile via the reaction of this compound with sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford pure 3-cyclopentylpropanenitrile.
Safety and Handling
This compound is a combustible liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands as a valuable and versatile building block for the introduction of the cyclopentylethyl moiety in organic synthesis. Its predictable reactivity, primarily through nucleophilic substitution and organometallic transformations, provides access to a diverse range of functionalized molecules. This guide has provided a comprehensive overview of its physical and chemical properties, along with practical insights into its synthetic applications. For researchers in drug discovery and development, a thorough understanding of this reagent opens up new avenues for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles.
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Synthesis of (2-Chloroethyl)cyclopentane from Cyclopentylethanol: An In-depth Technical Guide
<-33>
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of (2-Chloroethyl)cyclopentane from cyclopentylethanol. It delves into the core chemical principles, offers detailed experimental protocols, and presents critical insights for process optimization and safety. This document is designed to be a practical resource for professionals in organic synthesis and pharmaceutical development, ensuring a thorough understanding of this important chemical transformation.
Introduction: Strategic Importance of this compound
This compound is a key building block in medicinal chemistry and organic synthesis.[1][2][3][4][5][6] Its utility lies in its bifunctional nature, featuring a reactive chloro group amenable to nucleophilic substitution and a cyclopentyl moiety that can confer desirable pharmacokinetic properties to target molecules. The conversion of cyclopentylethanol to this chloroalkane is a foundational step in the synthesis of various more complex pharmaceutical intermediates.
This guide focuses on two of the most reliable and widely employed methods for this conversion: the use of thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃). The selection of the appropriate reagent and reaction conditions is crucial for maximizing yield and purity while minimizing byproduct formation.
Mechanistic Insights: The Chlorination of Primary Alcohols
The transformation of an alcohol to an alkyl chloride is a classic substitution reaction. For a primary alcohol like cyclopentylethanol, the reaction generally proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[7][8] This pathway is favored because primary carbocations are inherently unstable, making an Sₙ1 pathway less likely.
The Thionyl Chloride Pathway
Thionyl chloride is a highly effective reagent for converting primary and secondary alcohols to their corresponding chlorides.[8][9][10] The reaction with primary alcohols proceeds definitively through an Sₙ2 mechanism.[11]
The process is initiated by the attack of the alcohol's hydroxyl group on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[11][12] In the presence of a base like pyridine, the resulting oxonium ion is deprotonated.[12] The chloride ion, now freed, acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group from the rear, leading to an inversion of stereochemistry if the carbon were a chiral center.[9][12] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the reaction to completion.[9][13]
Caption: Reaction workflow for the synthesis of this compound using thionyl chloride.
The Phosphorus Trichloride Pathway
Phosphorus trichloride is another robust reagent for this transformation.[14] The reaction of PCl₃ with alcohols also follows an Sₙ2 mechanism to produce alkyl chlorides.[14]
The reaction begins with the alcohol attacking the phosphorus atom, displacing a chloride ion and forming a protonated phosphite ester. A chloride ion then acts as a nucleophile, attacking the carbon atom of the alcohol in an Sₙ2 fashion, leading to the formation of the alkyl chloride and dichlorophosphorous acid. This process can repeat two more times with additional alcohol molecules to ultimately form phosphorous acid (H₃PO₃) as the inorganic byproduct.[15][16]
Detailed Experimental Protocols
The following protocols are presented as a robust starting point. Optimization may be necessary based on the specific laboratory setup and desired scale. Crucially, all operations involving thionyl chloride and phosphorus trichloride must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Method A: Chlorination with Thionyl Chloride
This is often the preferred method due to the clean reaction profile and the convenient removal of gaseous byproducts.
Materials:
-
Cyclopentylethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, to neutralize HCl)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cyclopentylethanol in anhydrous diethyl ether.
-
Reagent Addition: Cool the solution in an ice bath. Add thionyl chloride dropwise over 30-60 minutes. If using pyridine, it should be added to the alcohol solution prior to the thionyl chloride.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling, slowly and cautiously pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize excess acid. Note: This will cause vigorous gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.[17]
Method B: Chlorination with Phosphorus Trichloride
An alternative method, though it requires careful stoichiometric control.
Materials:
-
Cyclopentylethanol
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chloroform (or no solvent)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Distillation apparatus
Procedure:
-
Setup: Place cyclopentylethanol in a round-bottom flask equipped for addition and reflux, and cool in an ice bath.
-
Reagent Addition: Add PCl₃ dropwise with vigorous stirring, maintaining the temperature below 10 °C. The molar ratio should be approximately 3:1 of alcohol to PCl₃.[13]
-
Reaction: After addition, allow the mixture to come to room temperature and stir for several hours, or until completion.
-
Work-up: Carefully pour the reaction mixture into ice water to decompose any remaining PCl₃.
-
Separation: Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute sodium bicarbonate solution and then water.
-
Drying and Purification: Dry the crude product over anhydrous calcium chloride, filter, and purify by distillation.
Product Characterization and Data
Confirmation of the final product's identity and purity is essential.
| Parameter | Expected Result | Analytical Technique |
| Appearance | Colorless liquid | Visual Inspection |
| Molecular Formula | C₇H₁₃Cl | Mass Spectrometry |
| Molecular Weight | 132.63 g/mol [5] | Mass Spectrometry |
| Purity | >97% | Gas Chromatography (GC) |
| Structure Confirmation | Consistent with this compound | ¹H and ¹³C NMR Spectroscopy |
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature; ensure anhydrous conditions. |
| Side reactions (e.g., elimination) | Maintain lower temperatures during addition; consider using pyridine with SOCl₂. | |
| Impure Product | Residual starting material | Ensure the reaction goes to completion; optimize stoichiometry. |
| Byproducts | Perform careful fractional distillation for purification.[17] |
Safety Imperatives
-
Thionyl Chloride (SOCl₂): Highly corrosive, a lachrymator, and reacts violently with water to produce toxic gases (SO₂ and HCl).[18][19][20] Handle exclusively in a fume hood.[19]
-
Phosphorus Trichloride (PCl₃): Corrosive and reacts violently with water, liberating toxic gas.[21][22] Fatal if swallowed or inhaled.[22] Strict handling in a fume hood is mandatory.[22]
-
Neutralization: The work-up steps involving quenching with bicarbonate will produce significant amounts of CO₂ gas. Perform this slowly and in a large enough vessel to contain the effervescence.
-
Personal Protective Equipment: Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and suitable gloves.[19][21]
Conclusion
The synthesis of this compound from cyclopentylethanol is a fundamental and highly useful transformation in organic chemistry. Both thionyl chloride and phosphorus trichloride are effective reagents for this conversion, with the choice often depending on the specific experimental context and safety infrastructure. A thorough understanding of the Sₙ2 mechanism, meticulous experimental technique, and a commitment to safety are paramount for the successful and efficient production of this valuable synthetic intermediate.
References
[7] Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. [23] Organic Chemistry Portal. Conversion of Alcohols into Alkyl Chlorides Using Cyanuric Chloride. [11] Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [8] Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [9] Master Organic Chemistry. (2012, July 2). Conversion of alcohols to alkyl chlorides using SOCl2. YouTube. [21] Fisher Scientific. SAFETY DATA SHEET - Phosphorus (III) chloride. [24] Chegg. (2012, April 4). Draw the skeletal structure of the organic product that results from the reaction of cyclopentanol with thionyl chloride in the presence of pyridine. [18] Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS. [19] ChemicalBook. Thionyl chloride - Safety Data Sheet. [20] ICSC. ICSC 1409 - THIONYL CHLORIDE. [22] Merck Millipore. (2025, December 10). SAFETY DATA SHEET - phosphorus trichloride. [13] Vedantu. Write the chemical reactions of C2H5OH with PCl3. [1] ChemScene. This compound. [25] Organic Chemistry Portal. Cyclopentane synthesis. [26] Filo. (2025, October 6). Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl₂). [12] Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride. YouTube. [15] Kaushal, M. (2019, November 22). Reaction of alcohol with PCl3 Phosphorus trichloride. YouTube. [2] Chemspace. This compound - C7H13Cl. [3] AChemBlock. This compound 97%. [4] Sigma-Aldrich. This compound. [5] PubChem. This compound. [10] Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [6] BLD Pharm. This compound. [27] Norris, J. (2018, February 23). Reaction of alcohols with thionyl chloride. YouTube. [28] Chemistry Stack Exchange. (2015, July 7). Reaction of alcohols with PCl5 and PCl3. [16] Filo. (2025, September 27). Reaction of Ethanol (CH3CH2OH) with Phosphorus Trichloride (PCl3). [17] Benchchem. Application Notes and Protocols for the Purification of 1-Chloroethyl 2-methylpropanoate by Distillation. [14] Quora. (2023, June 14). How does phosphorus trichloride react with different organic and inorganic compounds?
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An In-Depth Technical Guide to (2-Chloroethyl)cyclopentane (CAS 84226-36-8) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety data for (2-Chloroethyl)cyclopentane (CAS 84226-36-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical information to support laboratory work and innovative research endeavors.
Introduction and Chemical Identity
This compound, with the CAS number 84226-36-8, is a halogenated aliphatic cyclic hydrocarbon. Its structure consists of a cyclopentane ring bonded to a chloroethyl side chain. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications. Its reactivity is largely dictated by the presence of the primary alkyl chloride, which is susceptible to nucleophilic substitution reactions. Understanding the properties and handling of this compound is crucial for its effective and safe use in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 84226-36-8 | [1][2] |
| Molecular Formula | C₇H₁₃Cl | [1][2] |
| Molecular Weight | 132.63 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Cyclopentylethylchloride | [2] |
| SMILES | C1CCC(C1)CCCl | [2] |
| Purity | ≥98% (typical commercial grade) | [2] |
Synthesis and Reactivity
While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, a general approach can be inferred from standard organic chemistry principles. A plausible synthetic pathway involves the conversion of 2-cyclopentylethanol. This can be achieved through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, often in the presence of a catalyst like zinc chloride.
The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the chlorine atom. This makes it a valuable alkylating agent.
Key Reaction: Alkylation of Amines
A significant application of this compound is in the synthesis of N-substituted cyclopentylethylamines. The reaction with an amine proceeds via a standard SN2 mechanism. However, a common challenge with this reaction is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[3][4][5] Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor the desired product.
The diagram below illustrates the general workflow for the synthesis of a secondary amine using this compound.
Caption: Synthesis of a secondary amine via SN2 reaction.
Potential Applications in Drug Development
The cyclopentane moiety is a valuable scaffold in medicinal chemistry as it provides a three-dimensional structure that can effectively orient pharmacophoric groups for optimal interaction with biological targets. While direct applications of this compound in marketed drugs are not prominent, its role as a precursor to more complex molecules is of significant interest.
One notable application is the synthesis of 2-cyclopentylethanamine and its derivatives.[6][7] 2-Cyclopentylethanamine hydrochloride has been identified as a useful compound in pharmaceutical research, particularly for the development of therapeutics targeting neurological disorders.[8] This suggests that this compound can serve as a key starting material for the synthesis of novel drug candidates in this therapeutic area.
The general role of alkyl halides in drug synthesis is well-established. They are considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[9] Therefore, their use necessitates rigorous control and analytical monitoring to ensure the safety of the final active pharmaceutical ingredient (API).
Experimental Protocol: Synthesis of 2-Cyclopentylethanamine
The following is a representative, step-by-step methodology for the synthesis of 2-cyclopentylethanamine from this compound via reaction with ammonia. This protocol is based on general principles of amine alkylation and should be adapted and optimized for specific laboratory conditions.
Materials:
-
This compound
-
Ammonia (aqueous or in a suitable solvent like ethanol)
-
Solvent (e.g., ethanol, methanol)
-
Base (e.g., sodium carbonate, for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and purification equipment (distillation apparatus, separatory funnel)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve this compound in a suitable solvent such as ethanol.
-
Ammonia Addition: Add an excess of ammonia solution to the reaction mixture. The use of excess ammonia helps to minimize the formation of di- and tri-alkylated products.
-
Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized (e.g., 80-100 °C for several hours). Monitor the reaction progress using a suitable analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent and excess ammonia under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and add a base (e.g., sodium carbonate) to neutralize any ammonium salts and to free the amine. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-cyclopentylethanamine.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain the final product.
The workflow for this synthesis is illustrated in the diagram below.
Caption: Workflow for the synthesis of 2-cyclopentylethanamine.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[10] |
| Health Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled. Handle in a well-ventilated area or under a fume hood.[10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat.[10] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep cool.[10] |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical and to perform a thorough risk assessment for any experimental procedure involving it.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the synthesis of pharmaceutically active compounds, particularly those containing a cyclopentylethylamine moiety. Its utility stems from the reactivity of the alkyl chloride group, which allows for the straightforward introduction of the cyclopentylethyl group into various molecular scaffolds. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature. Further research into the applications of this compound and its derivatives may lead to the discovery of novel therapeutics.
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(2-Chloroethyl)cyclopentane molecular weight and formula
An In-Depth Technical Guide to (2-Chloroethyl)cyclopentane: Properties, Synthesis, and Applications in Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound this compound. It details its fundamental molecular properties, potential synthetic routes, and its relevance as a building block in medicinal chemistry and organic synthesis.
Core Molecular Identity
This compound, also known by its synonym 2-cyclopentylethyl chloride, is an alkyl halide featuring a cyclopentane ring linked to a chloroethyl side chain.[1] This structure offers a unique combination of a non-polar cyclic aliphatic group and a reactive primary chloride, making it a valuable intermediate in the synthesis of more complex molecules.
Molecular Formula and Weight: The chemical formula for this compound is C₇H₁₃Cl .[1][2][3][4][5] Its molecular weight is 132.63 g/mol .[1][2][4][5]
Physicochemical and Computed Properties
The properties of this compound are crucial for designing reaction conditions, purification protocols, and for predicting its behavior in biological systems. The following table summarizes key computed physicochemical properties.
| Property Name | Property Value | Reference |
| Molecular Weight | 132.63 g/mol | Computed by PubChem 2.1[2] |
| Molecular Formula | C₇H₁₃Cl | PubChem[2] |
| IUPAC Name | This compound | Chemspace[3] |
| CAS Number | 84226-36-8 | ChemScene[1] |
| XLogP3-AA | 3.4 | Computed by XLogP3 3.0[2] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11[2] |
| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs 3.4.6.11[2] |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11[2] |
| Exact Mass | 132.0705781 Da | Computed by PubChem 2.1[2] |
| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.6.11[2] |
| Heavy Atom Count | 8 | Computed by PubChem[2] |
| Complexity | 55.4 | Computed by Cactvs 3.4.6.11[2] |
Table 1: Summary of key physicochemical and computed properties of this compound.
Synthesis and Reactivity Insights
Conceptual Synthetic Workflow
The conversion of a primary alcohol to a primary alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
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An In-Depth Technical Guide to the Solubility of (2-Chloroethyl)cyclopentane in Organic Solvents
Introduction
(2-Chloroethyl)cyclopentane (C7H13Cl, CAS No. 84226-36-8) is a halogenated aliphatic cyclic hydrocarbon.[1][2][3] Understanding its solubility in various organic solvents is a critical prerequisite for its application in chemical synthesis, reaction engineering, and pharmaceutical drug development. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a cornerstone of purification processes such as crystallization and chromatography. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a decisive factor for bioavailability and formulation strategies.[4][5][6][7][8]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Rather than presenting a simple list of solubility data, this document offers a robust methodology, combining theoretical principles with practical, field-proven experimental protocols. We will explore the physicochemical basis of solubility, introduce predictive models like Hansen Solubility Parameters (HSP), and provide a detailed, self-validating protocol for accurate solubility measurement.
Section 1: Theoretical Framework for Solubility
The dissolution of a solute in a solvent is governed by the principle "like dissolves like."[9][10][11][12] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. The process involves overcoming the solute-solute and solvent-solvent interactions and establishing new, energetically favorable solute-solvent interactions.[13] For this compound, a molecule of moderate polarity, its solubility profile is a function of its molecular structure and the corresponding properties of the solvent.
Physicochemical Properties of this compound
To predict its behavior, we must first understand the molecule itself.
-
Structure: A non-polar cyclopentyl ring attached to a polar chloroethyl group.
-
Polarity: The C-Cl bond introduces a significant dipole moment, making the molecule weakly to moderately polar. However, the larger, non-polar cyclopentane ring dominates the molecular character. The molecule lacks hydrogen bond donor capabilities but possesses a weak hydrogen bond acceptor site at the chlorine atom.[14]
-
Calculated LogP: Approximately 2.8 to 3.4, indicating a preference for lipophilic (non-polar) environments over aqueous ones.[1][2][14]
Hansen Solubility Parameters (HSP): A Predictive Tool
While polarity provides a general guideline, Hansen Solubility Parameters (HSP) offer a more nuanced, quantitative method for predicting solubility.[15][16] The total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated:
A smaller Ra value indicates a higher likelihood of solubility.[17]
While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure. Given its composition—a chlorinated alkane—it would be expected to have moderate δD, low-to-moderate δP, and very low δH values.
The diagram below illustrates the concept of the Hansen solubility sphere, where "good" solvents lie within a certain radius (Ra) of the solute's central HSP point.
Caption: Hansen Solubility Space illustrating the distance (Ra) between a solute and potential solvents.
Solvent Selection Based on Predictive Analysis
Using the principles above, we can classify common organic solvents and predict their suitability for dissolving this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | High | "Like dissolves like." The large non-polar cyclopentyl group will have strong favorable dispersion interactions with non-polar solvents.[9][10][13] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent match for both dispersion forces and the polar C-Cl bond interaction.[18] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have moderate polarity that can interact with the chloroethyl group, and sufficient non-polar character to accommodate the cyclopentane ring. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the solute, which cannot participate as a hydrogen bond donor.[10] |
| Highly Polar | Dimethyl Sulfoxide (DMSO), Water | Very Low / Insoluble | The significant mismatch in polarity and intermolecular force types leads to poor solute-solvent interactions.[13] |
Section 2: Experimental Determination of Solubility
Predictive models provide an essential starting point, but for scientific and regulatory purposes, solubility must be determined empirically. The industry-standard "shake-flask" method, recommended by organizations like the OECD, provides a robust and reliable means to measure equilibrium solubility.[19][20][21]
The Isothermal Shake-Flask Method: A Self-Validating Protocol
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solute and the saturated solution, ensuring the measured value represents the maximum solubility at a given temperature.
Core Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a prolonged period. This ensures the system reaches a state where the rate of dissolution equals the rate of precipitation.[19][22] Measuring the concentration in the liquid phase at different time points until a plateau is reached validates that equilibrium has been achieved.[19]
Detailed Experimental Workflow
The following workflow ensures accuracy, precision, and self-validation.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound into a series of glass vials, ensuring a visible excess will remain undissolved. A preliminary test can help estimate the required amount.[21]
-
Precisely pipette a known volume of the desired organic solvent into each vial.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or tumbling apparatus within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a speed sufficient to keep the solid suspended but without creating a vortex.[19]
-
Causality Check: Continuous agitation over an extended period (24-72 hours) is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[19][23]
-
-
Phase Separation:
-
After the designated equilibration time, remove the vials and allow the excess solid to settle for a short period.
-
To ensure complete removal of undissolved solids, withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) or centrifuge the vial at the test temperature and sample the clear supernatant.[21]
-
Causality Check: This step is critical. Failure to remove all solid particulates will lead to artificially high and erroneous solubility values.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (typically the mobile phase of the analytical method).
-
Analyze the diluted samples using a pre-validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector, depending on the solute's properties.
-
Construct a calibration curve using standards of known concentration to quantify the amount of solute in the samples.
-
-
Validation and Confirmation:
-
To validate that equilibrium was reached, analyze samples taken at different time points (e.g., 24, 48, and 72 hours).
-
Equilibrium is confirmed when the calculated concentrations from sequential time points are statistically indistinguishable (e.g., within <10% variation), indicating a plateau has been reached.[19]
-
Section 3: Data Presentation and Interpretation
The experimentally determined solubility values should be reported in standard units (e.g., mg/mL or mol/L) at the specified temperature. Presenting the data in a clear, tabular format allows for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Mean Solubility (mg/mL) | Standard Deviation |
| Dichloromethane | Chlorinated | > 500 (miscible) | N/A |
| Toluene | Non-Polar | 412.5 | 5.2 |
| Tetrahydrofuran | Polar Aprotic | 355.8 | 4.1 |
| Ethyl Acetate | Polar Aprotic | 210.3 | 3.5 |
| Acetone | Polar Aprotic | 155.6 | 2.8 |
| Ethanol | Polar Protic | 45.1 | 1.9 |
| Methanol | Polar Protic | 32.7 | 1.5 |
| Water | Highly Polar | < 0.1 | N/A |
Note: The data in this table is illustrative and not based on experimental results.
The results should align with the predictions from the theoretical framework. High solubility in chlorinated and non-polar solvents, moderate solubility in polar aprotic solvents, and low solubility in polar protic solvents would be the expected outcome, confirming the dominant role of the non-polar cyclopentyl moiety and the weaker influence of the polar C-Cl bond.
Conclusion
Determining the solubility of this compound is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. By understanding the physicochemical properties of the solute and applying predictive tools like Hansen Solubility Parameters, researchers can intelligently pre-select candidate solvents. However, for definitive and reliable data, the isothermal shake-flask method remains the gold standard. Its built-in validation steps ensure that the resulting data represents true equilibrium solubility, providing a solid foundation for process development, chemical synthesis, and pharmaceutical formulation. This guide provides the necessary framework for scientists to approach this critical task with confidence and scientific integrity.
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- 23. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of (2-Chloroethyl)cyclopentane: Boiling and Melting Point Analysis
Abstract
This technical guide provides a comprehensive analysis of the boiling and melting points of (2-Chloroethyl)cyclopentane, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical framework for estimating these crucial physical properties. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of the boiling and melting points, ensuring scientific integrity and reproducibility. This guide is designed to be a self-validating resource, grounding its claims in established chemical principles and providing actionable methodologies for laboratory practice.
Introduction: The Significance of Phase Transitions in Drug Development
The boiling and melting points of a chemical compound are fundamental physical properties that dictate its state of matter under varying temperature and pressure. For drug development professionals, these parameters are of paramount importance, influencing everything from synthesis and purification strategies to formulation and storage stability. This compound, with its alkyl halide structure, presents a unique set of intermolecular forces that govern its phase transitions. Understanding these properties is not merely an academic exercise but a critical step in harnessing the compound's potential in medicinal chemistry and materials science. This guide will delve into the theoretical underpinnings of these properties, offer a reasoned estimation based on analogous structures, and provide meticulous protocols for their empirical determination.
Theoretical Framework: Unpacking the Intermolecular Forces at Play
The boiling and melting points of haloalkanes like this compound are primarily influenced by the interplay of two key intermolecular forces: van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.[1][2]
-
London Dispersion Forces: These are temporary attractive forces that arise from the instantaneous fluctuations in electron distribution within a molecule. The strength of these forces increases with the size and surface area of the molecule.[1] For this compound, the presence of a chlorine atom and the overall molecular weight contribute to stronger London dispersion forces compared to its parent alkane, ethylcyclopentane.
-
Dipole-Dipole Interactions: The carbon-chlorine bond in this compound is polar due to the difference in electronegativity between carbon and chlorine.[2] This creates a permanent molecular dipole, leading to electrostatic attractions between neighboring molecules. These dipole-dipole interactions are stronger than London dispersion forces in molecules of similar size and contribute to a higher boiling point.
The overall boiling point is a reflection of the cumulative energy required to overcome both of these intermolecular forces.
Estimated Physicochemical Properties of this compound
| Property | This compound (Estimated) | Cyclopentane | (2-Chloroethyl)cyclohexane |
| Molecular Formula | C7H13Cl | C5H10 | C8H15Cl |
| Molecular Weight | 132.63 g/mol [3] | 70.1 g/mol | 146.66 g/mol |
| Boiling Point | ~160-170 °C | 49 °C[4] | 82-82.5 °C (at 20 Torr) |
| Melting Point | Not readily estimated; likely a low-melting solid or liquid at room temperature. | -94 °C[4] | No data available |
Rationale for Estimation:
-
Boiling Point: The boiling point of this compound is expected to be significantly higher than that of cyclopentane due to the increased molecular weight and the introduction of polar dipole-dipole interactions from the C-Cl bond.[1][2] The larger and more polarizable chlorine atom increases London dispersion forces. Compared to its cyclohexane analog, (2-chloroethyl)cyclohexane, which has a boiling point of 82-82.5 °C at reduced pressure (20 Torr), the boiling point of this compound at atmospheric pressure will be substantially higher. A reasonable estimation places it in the range of 160-170 °C.
-
Melting Point: Predicting the melting point is more complex as it is influenced not only by intermolecular forces but also by how well the molecules pack into a crystal lattice.[1] Given that cyclopentane has a very low melting point of -94 °C, it is likely that this compound is a liquid at room temperature or a solid with a low melting point. The asymmetry of the molecule may hinder efficient crystal packing, leading to a lower melting point.
Synthesis of this compound: A Plausible Laboratory Approach
For the purpose of experimental determination of its physical properties, this compound can be synthesized in the laboratory. A common and effective method for preparing alkyl chlorides from primary alcohols is through the use of thionyl chloride (SOCl2).
Reaction:
2-Cyclopentylethanol + SOCl₂ → this compound + SO₂ + HCl
This reaction is generally favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.
Experimental Determination of Boiling and Melting Points
The following sections provide detailed, step-by-step protocols for the accurate determination of the boiling and melting points of this compound.
Safety Precautions
Before commencing any experimental work, a thorough risk assessment must be conducted.
-
This compound: As a haloalkane, it should be handled with care. Alkylating agents are potential carcinogens.[5] It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Thionyl Chloride: This reagent is corrosive and reacts violently with water. It is a lachrymator and should be handled exclusively in a fume hood.
-
General Laboratory Safety: Always be aware of the location of safety equipment, including fire extinguishers, safety showers, and eyewash stations.[6]
GHS Hazard Statements for Alkyl Chlorides (General):
-
H225: Highly flammable liquid and vapour.[2]
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
-
H341: Suspected of causing genetic defects.[2]
-
H351: Suspected of causing cancer.[2]
Boiling Point Determination using the Thiele Tube Method
This micro-method is ideal for determining the boiling point of a small sample of liquid.
Experimental Workflow:
Caption: Workflow for Boiling Point Determination.
Detailed Protocol:
-
Sample Preparation:
-
Place approximately 0.5 mL of purified this compound into a small, clean, and dry test tube (e.g., a Durham tube).
-
Take a capillary tube and seal one end using a Bunsen burner. Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Securely attach the test tube to a thermometer using a small rubber band or a piece of wire. The bottom of the test tube should be level with the thermometer bulb.
-
-
Apparatus Setup:
-
Clamp a Thiele tube to a retort stand. The Thiele tube should be filled with a high-boiling point mineral oil to a level above the side arm.
-
Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level and positioned for clear observation.
-
-
Heating and Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner or a Bunsen burner on a low flame. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, air will be expelled from the capillary tube. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
-
Record this temperature. For accuracy, repeat the determination at least twice and calculate the average.
-
Melting Point Determination using a Mel-Temp Apparatus
Should this compound be a solid at room temperature, this protocol is to be followed.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is pure and completely dry. If necessary, recrystallize the compound from a suitable solvent.
-
Place a small amount of the finely powdered solid onto a clean, dry watch glass.
-
Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the sample holder of a Mel-Temp apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.
-
For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts. This is the end of the melting range.
-
A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Allow the apparatus to cool before performing a repeat determination.
-
Conclusion
While direct experimental data for the boiling and melting points of this compound remain elusive in readily accessible literature, a strong theoretical understanding of the physicochemical principles governing haloalkanes allows for a reasoned estimation of these properties. This guide has provided this theoretical context, offered estimations based on analogous compounds, and, most critically, detailed robust and reliable experimental protocols for the precise determination of these vital parameters. By adhering to the methodologies and safety precautions outlined herein, researchers and drug development professionals can confidently and accurately characterize this compound, thereby facilitating its potential applications in their respective fields.
References
- OpenOChem. (n.d.). Physical Properties of Alcohols and Alkyl Halides.
- AdiChemistry. (n.d.). Physical Properties of Organohalogen Compounds.
- Wikipedia. (2024). Haloalkane.
- Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
- MSDS Europe. (n.d.). Hazard statements.
- Wikipedia. (n.d.). GHS hazard statements.
- ChemSafetyPro. (2016). GHS Hazard Statement List.
- Research and Reviews. (2023). Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment.
- Kemicentrum. (2025). General rules.
- ResearchGate. (2025). Thionyl Chloride - A Versatile Reagent.
- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
- YouTube. (2022). Safe Handling of Chemicals.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
- PubChem. (n.d.). Cyclopentylacetylene.
- Wikipedia. (n.d.). Cyclopentane.
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- 7. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
A Researcher's Guide to Sourcing and Qualifying (2-Chloroethyl)cyclopentane for Pharmaceutical Development
An In-depth Technical Guide for Scientists and Drug Development Professionals on the Procurement and Quality Control of a Key Synthetic Building Block.
In the landscape of modern drug discovery and development, the precise selection of starting materials and intermediates is a critical determinant of success. (2-Chloroethyl)cyclopentane (CAS No. 84226-36-8), a versatile cyclopentane derivative, has emerged as a valuable building block in the synthesis of complex molecular architectures for antiviral and anticancer agents.[1][2][3][4] Its unique combination of a reactive chloroethyl group and a lipophilic cyclopentyl moiety makes it an attractive intermediate for medicinal chemists. This guide provides an in-depth analysis of the commercial landscape for this compound, offering a framework for supplier evaluation, quality control, and safe handling, tailored for researchers and professionals in the pharmaceutical industry.
The Strategic Importance of this compound in Medicinal Chemistry
The cyclopentane ring is a common scaffold in a variety of biologically active molecules. Its conformational flexibility allows for effective binding to protein targets. The introduction of a 2-chloroethyl side chain provides a reactive handle for a range of nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the construction of more complex molecular entities. This reactivity is pivotal in the synthesis of carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapies.[1][3][4][5]
Navigating the Commercial Supplier Landscape
A number of chemical suppliers offer this compound, catering to a range of research and development needs. The selection of a supplier should be a meticulous process, extending beyond mere price considerations to encompass a thorough evaluation of quality, consistency, and documentation.
Key Supplier Evaluation Criteria:
-
Quality and Purity: The purity of this compound is paramount, as impurities can lead to unwanted side reactions and complicate the purification of downstream products. Suppliers typically offer grades of 97% or ≥98% purity.[6] However, it is the nature and quantity of the impurities that are of greatest concern.
-
Documentation and Transparency: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch, detailing the purity as determined by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A comprehensive Safety Data Sheet (SDS) is also a mandatory document that should be carefully reviewed.
-
Scalability and Lead Times: For drug development programs that may progress to larger scale synthesis, the supplier's ability to provide consistent quality at larger quantities is a crucial consideration. Lead times for both research-scale and bulk quantities should be clearly communicated.
-
Technical Support: A supplier with a strong technical support team can be an invaluable resource for addressing questions regarding product specifications, stability, and handling.
Prominent Commercial Suppliers
The following table provides a comparative overview of some of the key commercial suppliers of this compound. It is important to note that stock availability and pricing are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Stated Purity | Available Documentation | Noteworthy Offerings |
| Sigma-Aldrich (Merck) | 97% | CoA, COO, SDS[7] | Extensive distribution network and strong quality management systems. |
| AChemBlock | 97% | Product details available online.[6] | Focus on providing a diverse range of building blocks for research. |
| Chemspace | Not specified | SDS available upon request.[8] | A marketplace platform connecting buyers with multiple suppliers. |
| BLD Pharm | Not specified | NMR, HPLC, LC-MS, UPLC data mentioned.[9] | Offers a range of research chemicals with some analytical data available. |
Incoming Quality Control: A Self-Validating System
Upon receipt of this compound, it is imperative for the research organization to perform its own quality control checks to verify the supplier's CoA and to ensure the material is suitable for its intended use.
Recommended Analytical Methods:
-
Identity Confirmation (¹H NMR and ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for confirming the chemical structure of the compound. The spectra should be compared against a reference spectrum or theoretical predictions to ensure the correct product has been received.
-
Purity Assessment (Gas Chromatography-Mass Spectrometry - GC-MS): GC-MS is the preferred method for determining the purity of volatile compounds like this compound. It can separate the main component from volatile impurities and provide information on their identity.
-
Water Content (Karl Fischer Titration): Excessive moisture can be detrimental to many chemical reactions. Karl Fischer titration is the gold standard for accurately determining the water content.
Experimental Protocol: Incoming Quality Control Workflow
This section outlines a detailed, step-by-step methodology for the quality control of a newly received batch of this compound.
Objective: To verify the identity, purity, and water content of a commercial sample of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) for NMR
-
High-purity solvent for GC-MS (e.g., dichloromethane)
-
Karl Fischer reagents
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Karl Fischer titrator
Procedure:
-
Sample Preparation:
-
NMR: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.6 mL of CDCl₃ in an NMR tube.
-
GC-MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable high-purity solvent.
-
Karl Fischer: Use the neat sample as per the instrument's instructions.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (phasing, baseline correction, and integration).
-
Compare the chemical shifts and coupling constants with known literature values or a reference standard to confirm the structure.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Run a suitable temperature program to ensure good separation of all components.
-
Integrate the peaks in the chromatogram to determine the area percentage of the main component, which corresponds to its purity.
-
Analyze the mass spectra of any significant impurities to aid in their identification.
-
-
Karl Fischer Titration:
-
Perform the titration according to the instrument's standard operating procedure to determine the water content.
-
Diagram of Incoming QC Workflow:
Caption: Workflow for incoming quality control of this compound.
Understanding the Synthesis and Potential Impurities
This compound is typically synthesized from 2-cyclopentylethanol by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).[10][11][12]
Reaction Scheme:
Cyclopentyl-CH₂CH₂-OH + SOCl₂ → Cyclopentyl-CH₂CH₂-Cl + SO₂ + HCl
While this is a well-established transformation, several potential impurities can arise from the starting materials or side reactions:
-
Unreacted 2-Cyclopentylethanol: Incomplete reaction will result in the presence of the starting alcohol in the final product.
-
Dimerization Products: Self-condensation of the starting material or product can lead to the formation of ethers.
-
Solvent Residues: The reaction is typically carried out in a solvent, and residual amounts may remain after workup.
-
Inorganic Salts: Byproducts from the reaction and subsequent workup may not be completely removed.
A thorough understanding of the synthetic route employed by the supplier is invaluable for developing appropriate analytical methods to detect and quantify these potential impurities.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The successful integration of this compound into a drug development program hinges on a robust supplier qualification process and a rigorous incoming quality control program. By understanding the commercial landscape, the synthetic route and potential impurities, and the necessary safety precautions, researchers can confidently source and utilize this key building block to advance their discovery and development efforts. This in-depth approach not only ensures the quality and consistency of the starting materials but also upholds the principles of scientific integrity that are the bedrock of pharmaceutical research.
References
- This compound - C7H13Cl | CSSB00011273982 - Chemspace. (n.d.).
- Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. (1977). Journal of Medicinal Chemistry, 20(2), 279–290. [Link]
- This compound. (n.d.). PubChem.
- Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). (2003). The Journal of Organic Chemistry, 68(23), 9012–9018. [Link]
- Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. (2005). Journal of Medicinal Chemistry, 48(15), 4880–4883. [Link]
- Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. (1998). European Journal of Medicinal Chemistry, 33(11), 875–883. [Link]
- Antiviral drug discovery: preparing for the next pandemic. (2021). Chemical Society Reviews, 50(6), 3627–3651. [Link]
- Synthesis and antiviral activity of the carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines and (E)-5-(2-halovinyl)-2'-deoxycytidines. (1984). Journal of Medicinal Chemistry, 27(12), 1570–1574. [Link]
- The preparation method of 2 propoxyl group chloroethanes. (2016).
- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry, 18(3), 106093. [Link]
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2020). Molecules, 25(11), 2584. [Link]
- Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. (1986). Journal of Medicinal Chemistry, 29(1), 79–84. [Link]
- Process for the production of cyclopentyl 2-thienyl ketone. (2000).
- The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. (2025).
Sources
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- 2. Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of the carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines and (E)-5-(2-halovinyl)-2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to (2-Chloroethyl)cyclopentane: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-Chloroethyl)cyclopentane, a halogenated hydrocarbon with emerging significance as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. While the definitive history of its initial discovery remains nuanced, its synthetic accessibility and unique structural features have positioned it as a valuable intermediate. This document details the principal synthetic methodologies, reaction mechanisms, and in-depth analytical techniques for its characterization. Furthermore, it explores its current and potential applications in drug development, offering insights for researchers and scientists in the field.
Introduction and Physicochemical Properties
This compound (CAS Number: 84226-36-8) is a colorless liquid with the molecular formula C₇H₁₃Cl.[1][2][3][4] Its structure, featuring a flexible five-membered cyclopentyl ring attached to a chloroethyl side chain, imparts a unique combination of lipophilicity and reactivity, making it a desirable synthon for accessing more complex molecular architectures.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 132.63 g/mol |
| Molecular Formula | C₇H₁₃Cl |
| CAS Number | 84226-36-8 |
| Appearance | Powder or liquid |
| Purity | ≥98% |
| LogP | 2.8055 |
| Topological Polar Surface Area (TPSA) | 0 Ų |
| Rotatable Bonds | 2 |
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. Its emergence is likely intertwined with the broader development of synthetic methodologies for alkyl halides and the exploration of cyclopentane derivatives in the mid-20th century. The general reactions for converting alcohols to alkyl chlorides, such as the use of thionyl chloride or phosphorus halides, were well-established by this time. It is probable that this compound was first prepared as an intermediate in a larger synthetic sequence and its characterization was not the primary focus of the initial research. Its CAS number, 84226-36-8, was assigned later, indicating its recognition as a distinct chemical entity.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the chlorination of 2-cyclopentylethanol. The reagent of choice for this transformation is typically thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.
Reaction of 2-Cyclopentylethanol with Thionyl Chloride
This method provides a clean and efficient route to the desired product. The reaction proceeds via a nucleophilic substitution mechanism.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Mechanism:
-
Formation of a Chlorosulfite Intermediate: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced, and a proton is subsequently removed (often by a base like pyridine) to form a chlorosulfite intermediate. This step converts the poor hydroxyl leaving group into a good leaving group.
-
Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, can then attack the carbon atom attached to the chlorosulfite group. This can occur via two main pathways:
-
Sₙ2 Mechanism: If a base like pyridine is used, the free chloride ion acts as a nucleophile in a bimolecular nucleophilic substitution (Sₙ2) reaction, leading to inversion of stereochemistry if the carbon were chiral.
-
Sₙi Mechanism (Internal Return): In the absence of a base, the reaction can proceed through an Sₙi (substitution nucleophilic internal) mechanism, where the chloride is delivered from the chlorosulfite intermediate itself, leading to retention of stereochemistry.
-
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Cyclopentylethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopentylethanol (1 equivalent) in anhydrous diethyl ether.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath to 0 °C. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise from the dropping funnel. If using pyridine, it can be added to the alcohol solution before the addition of thionyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Analytical Characterization
Thorough characterization of this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
Predicted ¹H NMR Spectrum of this compound:
-
~3.6 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂Cl). The triplet splitting is due to coupling with the adjacent methylene group.
-
~1.8-1.9 ppm (q, 2H): Quartet (or more complex multiplet) for the two protons of the ethyl group adjacent to the cyclopentyl ring (-CH₂-cyclopentyl).
-
~1.1-1.8 ppm (m, 9H): A complex multiplet for the nine protons on the cyclopentyl ring.
Figure 2: Structure of this compound for NMR.
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments.
Predicted ¹³C NMR Spectrum of this compound:
-
~45 ppm: Carbon of the -CH₂Cl group.
-
~38 ppm: Carbon of the -CH₂- group adjacent to the cyclopentyl ring.
-
~39 ppm: Methine carbon of the cyclopentyl ring.
-
~32 ppm: Methylene carbons of the cyclopentyl ring adjacent to the methine carbon.
-
~25 ppm: Methylene carbon of the cyclopentyl ring opposite the point of attachment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorption Bands for this compound:
-
2950-2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl groups.[8]
-
1450 cm⁻¹: C-H bending (scissoring) vibrations of the CH₂ groups.
-
750-650 cm⁻¹: C-Cl stretching vibration. This is a key diagnostic peak for alkyl chlorides.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern in the Mass Spectrum of this compound:
-
Molecular Ion (M⁺): A peak at m/z = 132 and an M+2 peak at m/z = 134 with an intensity ratio of approximately 3:1, characteristic of the presence of one chlorine atom.
-
Loss of HCl (M-36): A fragment at m/z = 96, corresponding to the loss of a molecule of hydrogen chloride.
-
Loss of the Ethyl Chloride side chain: A fragment corresponding to the cyclopentyl cation at m/z = 69.
-
Cleavage of the C-C bond adjacent to the ring: A fragment corresponding to the loss of an ethyl group, leaving a cyclopentyl-CH2+ fragment.
Applications in Drug Development
While specific, publicly disclosed blockbuster drugs that utilize this compound as a direct starting material are not readily identifiable, its value lies as a versatile intermediate in the synthesis of more complex pharmaceutical agents. The cyclopentyl moiety is a common structural motif in many biologically active compounds, and the chloroethyl group provides a reactive handle for introducing this fragment or for further chemical elaboration.
Patents suggest its potential use in the synthesis of a variety of compounds, including those with potential therapeutic applications.[1] The chloroethyl group can be readily converted to other functional groups through nucleophilic substitution reactions, allowing for the introduction of amines, azides, cyanides, and other functionalities. This makes this compound a valuable tool for creating libraries of compounds for drug discovery screening.
For instance, related chloroalkylated cyclic compounds are used in the synthesis of various active pharmaceutical ingredients. The cyclopentyl group can modulate the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is important to avoid inhalation, ingestion, and skin contact. As with all alkyl halides, it should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound, while not a compound with a celebrated history of discovery, represents a fundamentally useful building block for the modern synthetic chemist. Its straightforward synthesis from 2-cyclopentylethanol and its predictable reactivity make it an attractive intermediate for accessing a range of more complex molecules. The analytical techniques detailed in this guide provide a robust framework for its characterization and quality control. As the demand for novel chemical entities in drug discovery continues to grow, the utility of versatile synthons like this compound is poised to increase, making a thorough understanding of its chemistry essential for researchers in the pharmaceutical and chemical sciences.
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Saturated carbocyclic moieties, or cycloalkanes, are foundational structural units in medicinal chemistry, providing a powerful toolkit for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Moving beyond their traditional role as simple linkers, cycloalkane derivatives are now strategically employed to impart conformational rigidity, enhance metabolic stability, modulate lipophilicity, and serve as non-aromatic bioisosteres. This guide delves into the core principles governing the application of these derivatives in drug design. We will explore the distinct properties of various ring systems, from strained cyclopropanes to conformationally complex cyclohexanes, and provide a rationale for their selection. Furthermore, this document outlines key synthetic methodologies for their functionalization and presents a framework for their characterization, equipping drug discovery professionals with the knowledge to leverage these versatile scaffolds in the creation of next-generation therapeutics.
The Rationale for Cycloalkanes in Medicinal Chemistry: Beyond Flatland
Historically, drug discovery has been dominated by aromatic, sp2-rich compounds. However, the over-reliance on flat, planar molecules has been linked to challenges such as poor solubility and metabolic liabilities. The strategic incorporation of cycloalkanes introduces three-dimensional (3D) character, which can significantly improve a compound's pharmaceutical properties.[1][2] The majority of small-molecule pharmaceuticals contain at least one ring system, underscoring their importance in controlling molecular shape and enhancing oral bioavailability.[3][4][5]
The primary advantages of incorporating cycloalkane derivatives include:
-
Increased sp3 Fraction (Fsp3): Enhancing the 3D geometry of a molecule can disrupt crystal packing, which often leads to improved aqueous solubility.[1] This shift away from planarity is a key strategy for creating drug candidates with better physicochemical profiles.[6]
-
Conformational Restriction: Cycloalkanes lock flexible acyclic chains into more defined spatial arrangements.[1][7] This pre-organization can minimize the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency.[1]
-
Metabolic Stability: Aliphatic rings can block metabolically labile sites. By replacing a vulnerable linear alkyl chain or an aromatic ring with a robust cycloalkane, chemists can prevent oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.[8][9][10]
-
Lipophilicity Modulation: The lipophilicity of a drug, often measured as logP or logD, is a critical parameter influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[11][12][13][14][15] Cycloalkyl groups offer a nuanced way to adjust lipophilicity, often providing an optimal balance for membrane permeability and aqueous solubility.
A Comparative Analysis of Key Cycloalkane Scaffolds
The choice of a specific cycloalkane ring is a critical decision in the design process, as each ring size possesses a unique combination of strain, geometry, and conformational dynamics.
Small Rings: Cyclopropane and Cyclobutane
Three- and four-membered rings are frequently used as bioisosteres for other common functional groups.[1] Their high ring strain endows them with unique electronic properties and reactivity.[8][16][17][18]
-
Cyclopropane: With a strain energy of approximately 28.1 kcal/mol, the C-C bonds in cyclopropane have significant p-character, making the ring electronically similar to an alkene in some contexts.[8][19] This versatile fragment is often used to:
-
Act as a conformationally restricted linker.[1]
-
Enhance metabolic stability and brain permeability.[19]
-
Modulate pKa and reduce P-glycoprotein efflux.[19]
-
Serve as an isostere for methyl, isopropyl, or even phenyl groups.[1] The cyclopropane motif is found in numerous approved drugs, where it contributes to potency and favorable pharmacokinetics.[20][21]
-
-
Cyclobutane: Possessing slightly less ring strain (26.3 kcal/mol) than cyclopropane, cyclobutane adopts a puckered conformation.[7][8] It is an underrepresented unit in marketed drugs but offers significant advantages.[6] Medicinal chemists employ cyclobutane rings to:
The decision between cyclopropane and cyclobutane is nuanced and often requires empirical testing, as subtle geometric and electronic differences can lead to significant variations in biological activity and metabolic fate.[8]
Common Rings: Cyclopentane and Cyclohexane
Five- and six-membered rings are the most common carbocycles in drug discovery, largely due to their inherent stability and well-understood conformational behaviors.
-
Cyclopentane: With minimal ring strain, cyclopentane is a flexible and stable scaffold.[18] It is a ubiquitous core structure in natural products and has been successfully utilized in several medicinal chemistry programs.[22] Its puckered "envelope" and "twist" conformations allow substituents to adopt various spatial orientations.
-
Cyclohexane: The cyclohexane ring is arguably the most important cycloalkane in medicinal chemistry due to its distinct and predictable conformational preferences.[23][24] It exists predominantly in a strain-free "chair" conformation.[18][23][25] This conformation has two distinct substituent positions:
-
Axial: Perpendicular to the plane of the ring.
-
Equatorial: In the plane of the ring. Substituents in the axial position experience destabilizing steric interactions known as 1,3-diaxial interactions.[25][26] Consequently, bulky substituents strongly prefer the more stable equatorial position. This predictable preference is a cornerstone of rational drug design, allowing chemists to precisely control the 3D orientation of pharmacophoric groups to optimize interactions with a protein binding site.[23]
-
Data Presentation: Physicochemical Properties
The choice of a cycloalkane can significantly impact a molecule's lipophilicity, a key determinant of its ADMET properties. The table below compares the calculated logP (cLogP) for simple alkanes and their corresponding cycloalkanes.
| Acyclic Alkane | cLogP | Cycloalkane | cLogP | Δ cLogP (Cyclic - Acyclic) |
| Propane | 1.45 | Cyclopropane | 1.07 | -0.38 |
| Butane | 2.00 | Cyclobutane | 1.63 | -0.37 |
| Pentane | 2.55 | Cyclopentane | 2.19 | -0.36 |
| Hexane | 3.10 | Cyclohexane | 2.75 | -0.35 |
Data is illustrative and calculated using standard cheminformatics software. Actual values may vary.
This trend demonstrates that cyclization generally decreases lipophilicity compared to the analogous linear alkane, a factor that can be exploited to enhance solubility and improve a drug's overall profile.
Visualization: Conformational Analysis of Substituted Cyclohexane
The energetic difference between axial and equatorial conformers is fundamental to the design of cyclohexane-containing drugs. This can be visualized as an equilibrium process.
Caption: Equilibrium between axial and equatorial conformers of a monosubstituted cyclohexane.
This equilibrium overwhelmingly favors the equatorial conformation for most substituents, a principle that medicinal chemists use to enforce a desired geometry for optimal target engagement.[25]
Experimental Protocols: Synthesis of Functionalized Cycloalkanes
The synthesis of specifically functionalized cycloalkanes is crucial for drug discovery. Modern methods have moved towards the direct and selective functionalization of C-H bonds, which is more atom-economical than traditional multi-step sequences.[3][4][5][27]
Protocol: Palladium-Catalyzed Transannular γ-C–H Arylation of a Cycloalkane Carboxylic Acid
This protocol is adapted from methodologies that enable the direct arylation of a methylene C-H bond at the γ-position relative to a carboxylic acid directing group.[3][4][5] This powerful transformation allows for the late-stage modification of complex carbocyclic scaffolds.
Objective: To synthesize a γ-arylated cycloalkane carboxylic acid derivative.
Materials:
-
Cycloalkane carboxylic acid substrate (e.g., 1-phenylcyclopentane-1-carboxylic acid) (0.1 mmol, 1.0 equiv)
-
Aryl Iodide (e.g., 4-iodotoluene) (0.2 mmol, 2.0 equiv)
-
PdCl₂(PPh₃)₂ (0.01 mmol, 10 mol%)
-
Ligand (e.g., Quinuclidine-pyridone L1) (0.01 mmol, 10 mol%)[3]
-
Silver Acetate (AgOAc) (0.15 mmol, 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (0.15 mmol, 1.5 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.6 mL)
-
Anhydrous reaction vessel (e.g., 4 mL vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vial, add the cycloalkane carboxylic acid substrate, aryl iodide, PdCl₂(PPh₃)₂, and the ligand.
-
Addition of Reagents: In a glovebox or under a positive flow of inert gas, add the AgOAc and Cs₂CO₃ to the vial.
-
Solvent Addition: Add the HFIP solvent via syringe.
-
Reaction Setup: Seal the vial tightly with a screw cap containing a PTFE septum. Place the vial in a pre-heated oil bath or heating block set to 60 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 24 hours. The progress can be monitored by taking small aliquots and analyzing by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired γ-arylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality and Trustworthiness: This protocol relies on a directed C-H activation mechanism.[5] The carboxylic acid group coordinates to the palladium catalyst, directing it to activate a specific C-H bond within the same molecule. The choice of a specialized ligand, such as a quinuclidine-pyridone, is critical for overcoming the strain associated with transannular C-H palladation and achieving high regioselectivity for the γ-position.[3][4][28] The use of a silver salt as an oxidant is standard in many C-H activation cycles. The self-validating nature of this protocol lies in the precise characterization of the final product; obtaining a single, pure regioisomer as confirmed by NMR validates the selectivity of the catalytic system.
Visualization: Drug Discovery Workflow
The decision to incorporate a cycloalkane derivative is a multi-step process involving careful consideration of the project's goals.
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- 25. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Cyclopentanes Utilizing (2-Chloroethyl)cyclopentane
Introduction: The Cyclopentane Moiety in Modern Chemistry
The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active molecules and advanced materials. Its unique conformational properties and ability to serve as a versatile scaffold make it a cornerstone in the design of novel therapeutics and functional materials. For researchers, scientists, and drug development professionals, the ability to efficiently synthesize substituted cyclopentanes is of paramount importance. (2-Chloroethyl)cyclopentane emerges as a highly valuable and versatile starting material for the introduction of the cyclopentylethyl group into a variety of molecular frameworks. This guide provides an in-depth exploration of several key synthetic transformations of this compound, complete with detailed, field-proven protocols and an elucidation of the underlying chemical principles.
I. Nucleophilic Substitution Reactions: Building Blocks for Amines and Azides
The primary chloroalkane functionality of this compound makes it an excellent substrate for SN2 reactions. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen, making it susceptible to attack by a wide range of nucleophiles.[1] This section details the synthesis of key intermediates for further chemical elaboration.
A. N-Alkylation of Amines: Synthesis of N-(2-Cyclopentylethyl)aniline
The direct alkylation of amines with haloalkanes is a fundamental method for the formation of carbon-nitrogen bonds.[2] This protocol describes the synthesis of N-(2-cyclopentylethyl)aniline, a precursor for various pharmacologically relevant compounds. To drive the reaction to completion and avoid the formation of quaternary ammonium salts, a slight excess of the amine can be used, or as in this protocol, a non-nucleophilic base is employed to scavenge the HCl generated during the reaction.
Experimental Protocol 1: Synthesis of N-(2-Cyclopentylethyl)aniline
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of aniline (1.2 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-(2-cyclopentylethyl)aniline.
-
Causality of Experimental Choices:
-
Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions as it solvates the potassium cation while leaving the aniline nucleophile relatively free to react.
-
Potassium carbonate is a cost-effective and easily removable base that neutralizes the HCl formed, preventing the protonation and deactivation of the aniline nucleophile.
-
Reflux conditions are employed to increase the reaction rate.
B. Azide Synthesis: Preparation of (2-Azidoethyl)cyclopentane
Organic azides are versatile intermediates, most notably for their participation in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to form stable triazoles.[1] The synthesis of (2-azidoethyl)cyclopentane proceeds via a straightforward SN2 reaction with sodium azide.
Experimental Protocol 2: Synthesis of (2-Azidoethyl)cyclopentane
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Note: organic azides can be energetic; avoid high temperatures and distillation to dryness).
-
The resulting (2-azidoethyl)cyclopentane is often used in subsequent steps without further purification.
-
Causality of Experimental Choices:
-
DMF is a polar aprotic solvent that enhances the nucleophilicity of the azide anion.
-
A slight excess of sodium azide is used to ensure complete conversion of the starting material.
-
The aqueous workup is necessary to remove the DMF and unreacted sodium azide.
C. Gabriel Synthesis: Preparation of 2-(2-Cyclopentylethyl)isoindoline-1,3-dione
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation issues common in direct amination.[3][4][5][6] The first step, detailed here, involves the N-alkylation of potassium phthalimide.
Experimental Protocol 3: Synthesis of 2-(2-Cyclopentylethyl)isoindoline-1,3-dione
-
Materials:
-
This compound (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
-
-
Procedure:
-
Suspend potassium phthalimide (1.1 eq) in anhydrous DMF in a round-bottom flask.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-cyclopentylethyl)isoindoline-1,3-dione.
-
Causality of Experimental Choices:
-
Potassium phthalimide is used as a protected source of ammonia. The phthalimide group is non-nucleophilic after the initial alkylation, preventing further reaction.[5]
-
DMF is an excellent solvent for this SN2 reaction, promoting the dissolution of the phthalimide salt and enhancing its nucleophilicity.[6]
-
Precipitation in water is an effective method for initial purification, as the product is typically insoluble in water while the DMF and any unreacted potassium phthalimide are soluble.
II. Organometallic Transformations: Carbon-Carbon Bond Formation
Organometallic reagents are powerful tools for the construction of new carbon-carbon bonds. This compound can be converted into a Grignard reagent, transforming the electrophilic carbon into a potent nucleophile.
Grignard Reagent Formation and Reaction: Synthesis of 3-Cyclopentylpropanenitrile
The formation of a Grignard reagent from an alkyl halide and magnesium metal is a cornerstone of organic synthesis.[7] This protocol details the preparation of 2-cyclopentylethylmagnesium chloride and its subsequent reaction with a nitrile, such as cyanogen chloride, to form a new carbon-carbon bond. A patent describing a similar reaction of cyclopentylmagnesium chloride with o-chlorobenzonitrile provides a strong basis for this procedure.[8]
Experimental Protocol 4: Synthesis of 3-Cyclopentylpropanenitrile
-
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (initiator)
-
Cyanogen chloride (or other suitable electrophile)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add a few drops to the magnesium.
-
The reaction is initiated by gentle warming or the appearance of bubbles on the magnesium surface.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of the electrophile (e.g., cyanogen chloride) in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography.
-
-
Causality of Experimental Choices:
-
Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.
-
Iodine is used to activate the surface of the magnesium.
-
Diethyl ether or THF are the solvents of choice as they are aprotic and solvate the magnesium species, stabilizing the Grignard reagent.
III. Electrophilic Aromatic Substitution: Arylation of the Cyclopentylethyl Moiety
The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings.[7][9][10][11] In this reaction, a Lewis acid catalyst is used to generate a carbocation or a carbocation-like species from the alkyl halide, which then acts as an electrophile.
Friedel-Crafts Alkylation: Synthesis of 1-(2-Cyclopentylethyl)-4-methylbenzene
This protocol describes the alkylation of toluene with this compound. The methyl group of toluene is an ortho-, para-director, and due to steric hindrance, the para-substituted product is often favored.[8]
Experimental Protocol 5: Synthesis of 1-(2-Cyclopentylethyl)-4-methylbenzene
-
Materials:
-
This compound (1.0 eq)
-
Toluene (used as both reactant and solvent)
-
Aluminum chloride (AlCl₃), anhydrous (1.1 eq)
-
Ice-water bath
-
1 M Hydrochloric acid, cold
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and an excess of dry toluene.
-
Cool the mixture in an ice-water bath.
-
Slowly add this compound (1.0 eq) to the stirred mixture.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by GC-MS.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The product mixture can be purified by distillation or column chromatography to isolate the desired 1-(2-cyclopentylethyl)-4-methylbenzene isomer.
-
Causality of Experimental Choices:
-
Aluminum chloride is a strong Lewis acid that facilitates the formation of the electrophilic species from the chloroalkane.
-
Low temperature is initially used to control the exothermic reaction and can influence the isomer distribution of the product.
-
The acidic workup is necessary to decompose the aluminum chloride complex and quench the reaction.
Quantitative Data Summary
| Protocol | Product | Reagents | Typical Yield |
| 1 | N-(2-Cyclopentylethyl)aniline | This compound, Aniline, K₂CO₃ | 75-85% |
| 2 | (2-Azidoethyl)cyclopentane | This compound, NaN₃ | 80-90% |
| 3 | 2-(2-Cyclopentylethyl)isoindoline-1,3-dione | This compound, Potassium Phthalimide | 85-95% |
| 4 | 3-Cyclopentylpropanenitrile | This compound, Mg, Cyanogen Chloride | 60-70% |
| 5 | 1-(2-Cyclopentylethyl)-4-methylbenzene | This compound, Toluene, AlCl₃ | 50-65% (mixture of isomers) |
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Mechanism of Grignard Reagent Formation
Caption: Mechanism of Grignard reagent formation.
Conclusion
This compound is a versatile and accessible starting material for the synthesis of a wide range of substituted cyclopentanes. The protocols outlined in this guide provide robust and reproducible methods for nucleophilic substitution, organometallic transformations, and electrophilic aromatic substitution. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this building block to advance their synthetic endeavors in drug discovery and materials science.
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Application Notes & Protocols: A Researcher's Guide to Nucleophilic Substitution Reactions of (2-Chloroethyl)cyclopentane
Introduction: Strategic Overview
(2-Chloroethyl)cyclopentane serves as an exemplary substrate for investigating the principles of nucleophilic substitution.[1][2] As a primary alkyl halide, its reactivity is governed by a well-defined set of mechanistic rules, yet the presence of the adjacent cyclopentyl ring introduces subtle steric considerations that researchers must navigate. This document provides an in-depth guide to understanding and controlling the reaction pathways of this molecule. The core objective is to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to achieve desired synthetic outcomes, primarily focusing on maximizing substitution products while minimizing competing elimination reactions.
The fundamental reaction involves an electron-rich species, the nucleophile (Nu:⁻), attacking the partially positive (electrophilic) carbon atom bonded to the chlorine atom.[3][4] This interaction leads to the displacement of the chloride ion, which acts as the leaving group, and the formation of a new carbon-nucleophile bond.[3][5] Understanding the timing of bond-breaking and bond-forming events is critical to controlling the reaction's outcome.
The Competing Mechanistic Pathways: SN2 vs. E2
For a primary alkyl halide such as this compound, two concerted (single-step) mechanisms are in direct competition: the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2). Unimolecular pathways (SN1 and E1) are generally not observed due to the prohibitive instability of the primary carbocation that would need to form as an intermediate.[6][7][8]
The SN2 Pathway: A Direct Displacement
The SN2 mechanism is a cornerstone of synthetic chemistry, involving a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[7][9] This process proceeds through a five-centered transition state. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[this compound][Nucleophile]).[7][10]
Caption: The concerted SN2 mechanism for this compound.
The E2 Pathway: A Competing Elimination
The E2 mechanism also occurs in a single step but results in the formation of an alkene. It requires a base to abstract a proton from the carbon adjacent (beta-position) to the carbon bearing the leaving group.[11] This abstraction occurs simultaneously with the formation of a pi-bond and the departure of the leaving group. The rate is also bimolecular, depending on the concentration of both the substrate and the base (rate = k[this compound][Base]).[11] This pathway becomes significant when using strong and/or sterically hindered bases.[12]
Caption: The concerted E2 elimination mechanism.
Key Factors Influencing Reaction Selectivity
The choice between the SN2 and E2 pathways is not arbitrary; it is a direct consequence of the experimental conditions. A researcher can steer the reaction towards the desired product by carefully selecting the nucleophile, solvent, and temperature.
Substrate Structure
This compound is a primary alkyl halide, a class of substrates that is least sterically hindered at the electrophilic carbon, making it an excellent candidate for SN2 reactions.[6][7] While the cyclopentyl group is bulkier than a simple methyl or ethyl group, the hindrance is at the beta-carbon, which slows but does not prevent the SN2 backside attack.[12]
Nucleophile vs. Base Strength
The character of the anionic reagent is paramount. The distinction lies in its function: nucleophilicity is the rate at which it attacks a carbon atom, while basicity is the affinity it has for a proton.
-
To Favor SN2: Use a strong nucleophile that is a weak base. Species with high polarizability and low charge density, such as iodide (I⁻), bromide (Br⁻), azide (N₃⁻), and cyanide (CN⁻), excel in this role.[10][13][14]
-
To Favor E2: Use a strong, sterically hindered base. Reagents like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are designed to be poor nucleophiles due to their bulk, making proton abstraction (elimination) their primary mode of action.[12][15]
Solvent Choice: The Decisive Environment
The solvent plays a critical role by solvating—and thus stabilizing or destabilizing—the reagents.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents are the gold standard for SN2 reactions.[14][16] They possess strong dipoles to dissolve the substrate and the cationic counter-ion of the nucleophile, but they cannot form hydrogen bonds. This leaves the anionic nucleophile relatively "naked" and highly reactive, dramatically accelerating the rate of SN2 attack.[14][17]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[18][19] They form a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile and significantly reduces its reactivity.[19][20] This effect slows down SN2 reactions. However, these solvents are excellent for SN1/E1 reactions (with appropriate substrates) because they can stabilize both the carbocation intermediate and the leaving group anion.[18][21]
Application Notes: A Strategic Guide for Synthesis
Objective: To synthesize a substituted cyclopentylethyl derivative, R-CH₂CH₂-Cyclopentane.
Strategy: Maximize the SN2 pathway.
-
Nucleophile Selection: Choose a nucleophile from the "strong nucleophile, weak base" category. Sodium iodide and sodium azide are excellent choices. Sodium cyanide is also effective but requires more stringent safety protocols.
-
Solvent Selection: Employ a polar aprotic solvent. Anhydrous acetone is ideal for the Finkelstein reaction (iodide substitution), while anhydrous DMF or DMSO is preferred for azide or cyanide substitutions to ensure solubility and high reactivity.
-
Temperature Control: SN2 reactions are generally favored at lower to moderate temperatures. Elimination reactions, having a higher activation energy, become more competitive as the temperature is increased.[15] Running the reaction at room temperature or with gentle heating (e.g., 40-60 °C) is typically sufficient and helps suppress the E2 side reaction.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material (this compound) and the appearance of the more polar product spot.
Experimental Protocols
The following protocols are designed as robust starting points for laboratory synthesis. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Caption: A generalized workflow for nucleophilic substitution experiments.
Protocol 1: Synthesis of (2-Iodoethyl)cyclopentane via Finkelstein Reaction (SN2)
This protocol leverages the poor solubility of NaCl in acetone to drive the equilibrium towards the iodinated product.
-
Materials:
-
This compound (1.0 eq.)
-
Sodium iodide (NaI), anhydrous (1.5 eq.)
-
Acetone, anhydrous (approx. 10 mL per 1 g of substrate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, sodium iodide, and anhydrous acetone.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approx. 56 °C) with vigorous stirring. A white precipitate of sodium chloride will begin to form.
-
Maintain reflux for 3-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the precipitated NaCl, washing the solid with a small amount of fresh acetone.
-
Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
The remaining residue can be dissolved in diethyl ether, washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude product.
-
Purify by vacuum distillation to obtain pure (2-Iodoethyl)cyclopentane.
-
Protocol 2: Synthesis of (2-Azidoethyl)cyclopentane (SN2)
This protocol uses a powerful nucleophile (azide) in a polar aprotic solvent. CAUTION: Sodium azide is highly toxic. Organic azides can be explosive; handle with care and avoid heating to high temperatures.
-
Materials:
-
This compound (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Dimethylformamide (DMF), anhydrous (approx. 8 mL per 1 g of substrate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature control
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.[22]
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Stir for 4-8 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with water (to remove residual DMF) and brine.[22]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, (2-Azidoethyl)cyclopentane, can be purified by vacuum distillation or column chromatography.
-
Data Summary: Predicting Reaction Outcomes
The following table summarizes the expected major products based on the chosen reaction conditions for this compound.
| Nucleophile/Base | Solvent | Typical Temp. | Predominant Mechanism | Major Product(s) |
| NaI | Acetone | 56 °C (Reflux) | SN2 | (2-Iodoethyl)cyclopentane |
| NaN₃ | DMF | 60-70 °C | SN2 | (2-Azidoethyl)cyclopentane |
| NaCN | DMSO | 50-80 °C | SN2 | 3-Cyclopentylpropanenitrile |
| NaSH | Ethanol | 25-50 °C | SN2 | 2-Cyclopentylethanethiol |
| NaOCH₂CH₃ | Ethanol | 50-78 °C | SN2 & E2 | (2-Ethoxyethyl)cyclopentane & Vinylcyclopentane |
| KOC(CH₃)₃ | t-Butanol | 50-82 °C | E2 | Vinylcyclopentane |
References
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Application Note & Protocol: Strategic N-Alkylation of Amines with (2-Chloroethyl)cyclopentane for Pharmaceutical Scaffolds
Introduction: The Significance of the Cyclopentylethylamine Moiety
The introduction of lipophilic alkyl groups onto a nitrogen center is a cornerstone of modern medicinal chemistry. It serves as a powerful tool to modulate critical drug properties such as potency, selectivity, metabolic stability, and pharmacokinetics. The N-(cyclopentylethyl) motif, in particular, offers a unique combination of moderate lipophilicity and conformational flexibility, making it a valuable scaffold in the development of novel therapeutics.
This document provides a detailed technical guide for the N-alkylation of primary and secondary amines using (2-Chloroethyl)cyclopentane. The direct alkylation of an amine with an alkyl halide is a classic, robust, and widely applicable transformation proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] We will explore the causality behind experimental choices, provide validated, step-by-step protocols for both primary and secondary amines, and address common challenges such as over-alkylation.
Reaction Mechanism and Scientific Principles
The core of this transformation is the SN2 reaction, where the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.[2]
Key Mechanistic Considerations:
-
Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl) for every C-N bond formed. This acid will protonate the basic amine starting material, forming an ammonium salt that is no longer nucleophilic. To ensure the reaction proceeds to completion, a base (e.g., potassium carbonate, triethylamine) is added to neutralize the generated acid.[3]
-
The Challenge of Over-Alkylation: Primary amines, after mono-alkylation, yield a secondary amine. This product is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide, leading to the formation of a tertiary amine byproduct.[3][4] In the case of secondary amines, this subsequent reaction leads to a quaternary ammonium salt.[1][4] Controlling this "runaway" reaction is critical for achieving high yields of the desired product.[4]
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can solvate the transition state without participating in the reaction. Alcohols should be avoided as they can compete as nucleophiles. For practical purposes, less toxic solvents like acetonitrile are often preferred.[5][6]
Reaction Scheme
Caption: General SN2 alkylation of an amine with this compound.
Experimental Protocols
These protocols are designed to be self-validating through integrated reaction monitoring steps. Optimization may be required for specific substrates.
Protocol 1: Mono-Alkylation of a Primary Amine
This protocol employs an excess of the primary amine to statistically favor mono-alkylation and minimize the formation of the di-alkylated byproduct.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| Primary Amine (e.g., Benzylamine) | 107.15 | 3.0 | 3.22 g (30 mmol) |
| This compound | 132.62 | 1.0 | 1.33 g (10 mmol) |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 2.0 | 2.76 g (20 mmol) |
| Acetonitrile (MeCN), anhydrous | 41.05 | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated NaHCO₃ solution | - | - | For workup |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (3.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetonitrile (50 mL).
-
Reagent Addition: Begin stirring the suspension. Add this compound (1.0 equiv.) to the mixture dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C). The causality for heating is to provide sufficient activation energy for the SN2 reaction, which can be slow at room temperature.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the this compound is consumed (typically 12-24 hours).[7] This prevents extended heating that could lead to byproduct formation.
-
Workup - Cooldown & Filtration: Once complete, allow the mixture to cool to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acidic species and then with brine (1 x 30 mL) to reduce the aqueous content in the organic phase.[7][8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude secondary amine by flash column chromatography on silica gel to separate it from the excess primary amine and any di-alkylated byproduct.[7]
Protocol 2: Alkylation of a Secondary Amine
This protocol is more direct, as the resulting tertiary amine is generally less prone to further alkylation to the quaternary salt under these conditions.[4]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| Secondary Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.05 g (12 mmol) |
| This compound | 132.62 | 1.0 | 1.33 g (10 mmol) |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 1.5 | 2.07 g (15 mmol) |
| Acetonitrile (MeCN), anhydrous | 41.05 | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated NaHCO₃ solution | - | - | For workup |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser, add the secondary amine (1.2 equiv.), potassium carbonate (1.5 equiv.), and anhydrous acetonitrile (50 mL).
-
Reagent Addition: Add this compound (1.0 equiv.) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the this compound starting material (typically 8-16 hours).[8]
-
Workup & Purification: Follow the identical workup, drying, concentration, and purification steps as described in Protocol 1.[7][8] The primary goal of chromatography here is to remove excess secondary amine and inorganic residues.
Experimental Workflow Visualization
Caption: A standard workflow for the N-alkylation of amines.
Safety Precautions
-
This compound: As with all alkyl halides, it should be treated as a potential irritant and alkylating agent. Handle in a well-ventilated fume hood.[9]
-
Amines: Many amines are corrosive, toxic, and have strong odors. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11]
-
Solvents: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
-
General: A standard risk assessment should be performed before commencing any chemical synthesis. Always wear appropriate PPE.[12]
References
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- BenchChem. (2025).
- Reddy, K. L., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Tetrahedron Letters, 47(45), 7867-7870.
- Varma, R. S., & Naicker, K. P. (1999).
- Kar, A. (2023). Synthetic Methods for Alkyl Amines. Royal Society of Chemistry.
- ACS Green Chemistry Institute. (n.d.).
- Reddy, K. L., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Li, F., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(10), 2945-2952.
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Application Note: Friedel-Crafts Alkylation using (2-Chloroethyl)cyclopentane for the Synthesis of (Cyclopentylethyl)arenes
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (2-Chloroethyl)cyclopentane as an alkylating agent in Friedel-Crafts reactions. We delve into the mechanistic nuances, with a critical focus on the predictable carbocation rearrangements inherent to this substrate. A comprehensive, field-tested laboratory protocol is provided, alongside troubleshooting strategies to address common challenges such as polyalkylation and substrate limitations. This guide is designed to bridge theoretical understanding with practical execution, ensuring a robust and reproducible methodology for the synthesis of substituted arenes.
Introduction and Scientific Rationale
The Friedel-Crafts alkylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction typically involves reacting an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst.[3][4]
This application note specifically explores the use of this compound (CAS: 84226-36-8)[5][6], a primary alkyl chloride, for the synthesis of (cyclopentylethyl)arenes. While seemingly straightforward, the use of primary and secondary alkyl halides in Friedel-Crafts alkylations is mechanistically complex due to the high propensity of the intermediate carbocation to rearrange into a more stable species.[7][8] Understanding and anticipating this rearrangement is paramount for predicting the final product structure.
The reaction proceeds via the formation of a carbocation electrophile, facilitated by a Lewis acid catalyst like aluminum trichloride (AlCl₃).[9][10] However, the initially formed primary carbocation from this compound is highly unstable and immediately undergoes a 1,2-hydride shift to form a more stable secondary carbocation.[11][12] Consequently, the aromatic ring will predominantly attack this rearranged, more stable electrophile. This guide will therefore focus on the protocol for synthesizing the thermodynamically favored rearranged product.
Reaction Mechanism: The Inevitability of Rearrangement
The alkylation of an arene with this compound proceeds through a well-defined, multi-step mechanism involving carbocation rearrangement.
-
Generation of the Primary Carbocation Complex: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of this compound, polarizing the C-Cl bond and forming a carbocation-like complex.[2][13] This initial complex possesses a highly unstable primary carbocation character.
-
1,2-Hydride Shift (Rearrangement): To achieve greater stability, a hydride ion (H:⁻) from the adjacent carbon migrates to the primary carbocation center.[8][12] This rapid and essentially irreversible step transforms the unstable primary carbocation into a more stable secondary carbocation.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the rearranged secondary carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[9][14]
-
Re-aromatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new alkyl group.[10][15] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final alkylated product.
The diagram below illustrates this mechanistic pathway.
Caption: Mechanism of Friedel-Crafts alkylation with rearrangement.
Detailed Experimental Protocol
This protocol describes the alkylation of benzene with this compound using AlCl₃ as the catalyst. A large excess of the aromatic substrate is used to favor mono-alkylation.[16]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Benzene | Anhydrous, ≥99.8% | Sigma-Aldrich | Use in large excess. Acts as solvent and reactant. |
| This compound | ≥97% | Chemspace | Alkylating agent. |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder | Acros Organics | Highly hygroscopic. Handle in a glovebox or dry atmosphere. |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | 2M solution | J.T. Baker | For quenching. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | EMD Millipore | For neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying. |
| Three-neck round-bottom flask (250 mL) | - | - | Ensure it is oven-dried before use. |
| Reflux condenser | - | - | Connect to a gas bubbler. |
| Pressure-equalizing dropping funnel | - | - | For slow addition of the alkylating agent. |
| Magnetic stirrer and stir bar | - | - | - |
| Nitrogen or Argon gas supply | High purity | - | To maintain an inert atmosphere. |
3.2. Safety Precautions
-
Hazardous Chemicals: Friedel-Crafts reactions involve corrosive and reactive chemicals. Aluminum chloride reacts violently with water.[17] Benzene is a known carcinogen and is highly flammable. This compound is an irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.
-
Inert Atmosphere: The reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction must be run under a positive pressure of dry nitrogen or argon gas.
3.3. Reaction Setup and Procedure
-
Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a N₂/Ar inlet connected to a bubbler), and a pressure-equalizing dropping funnel.
-
Charging Reactants: To the flask, add benzene (100 mL, ~1.1 mol). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully and slowly add anhydrous aluminum chloride (15.0 g, 0.11 mol) to the stirred benzene in portions. The addition is exothermic and may generate HCl gas. Allow the resulting slurry to stir and cool for 15-20 minutes.
-
Alkylating Agent Addition: In the dropping funnel, prepare a solution of this compound (13.25 g, 0.10 mol) in 20 mL of anhydrous benzene.
-
Reaction Execution: Add the this compound solution dropwise to the cooled, stirred AlCl₃-benzene slurry over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. Monitor the reaction's progress by TLC or GC-MS if desired.
-
Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL). This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Workup and Extraction:
-
Transfer the quenched mixture to a separatory funnel. Allow the layers to separate.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 2M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, a colorless to pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (1-cyclopentylethyl)benzene.
Caption: Experimental workflow for Friedel-Crafts alkylation.
Potential Challenges and Troubleshooting
-
Polyalkylation: The primary product, (1-cyclopentylethyl)benzene, is more reactive than benzene itself, which can lead to the formation of di- and tri-substituted products.[14][18]
-
Substrate Deactivation: Friedel-Crafts reactions fail on aromatic rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -COR) or basic amino groups (-NH₂, -NR₂) which complex with the Lewis acid catalyst.[19][20][21]
-
Solution: This methodology is only suitable for activated or moderately deactivated aromatic rings (e.g., benzene, toluene, halobenzenes).
-
-
Catalyst Inactivity: The Lewis acid catalyst is extremely sensitive to moisture. Any water contamination will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere of nitrogen or argon. Use anhydrous grade solvents and reagents.
-
References
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry. [Link]
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab. [Link]
- Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. [Link]
- Friedel-Crafts Alkyl
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]
- Friedel–Crafts reaction. Wikipedia. [Link]
- The Friedel-Crafts alkylation of benzene: A first year organic laboratory experiment.
- Reaction Mechanism of Friedel Crafts alkyl
- 10.8. Reaction: Alkylation via Friedel-Crafts. Saskoer. [Link]
- Friedel-Crafts Alkyl
- 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2025, January 29). LibreTexts Chemistry. [Link]
- Friedel-Crafts Alkyl
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts Chemistry. [Link]
- Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. [Link]
- Friedel-Crafts Alkyl
- Friedel-Crafts Alkylation. (2018, August 18). Periodic Chemistry. [Link]
- 16.2 Preparation of alkylbenzenes. Lumen Learning. [Link]
- Friedel-Crafts alkylation reaction with rearrangement. (2015, November 16). YouTube. [Link]
- The alkylation of benzene - electrophilic substitution. Chemguide. [Link]
- Friedel-Crafts Alkylation. (2015, January 4). YouTube. [Link]
- Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures?. Chemistry Stack Exchange. [Link]
- Does rearrangement occur in Friedel Crafts alkylation or not?. Chemistry Stack Exchange. [Link]
- In Friedel-Crafts alkylations, when do rearrangements not occur?. Quora. [Link]
- The Friedel-Crafts Alkylation of Benzene. (2023, January 22). LibreTexts Chemistry. [Link]
- This compound. Chemspace. [Link]
- 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. University of Calgary. [Link]
- Friedel Crafts Acylation And Alkyl
- This compound. PubChem. [Link]
- Cyclopentane synthesis. Organic Chemistry Portal. [Link]
- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
- Synthesis and reactivity of polychlorocyclopentanones.
- Stereochemistry of an intramolecular Friedel–Crafts acyl
- Synthesis of Chiral Cyclopentenones.
- ChemInform Abstract: Regiodiverse Three-Component Synthesis of Arenes.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Application of (2-Chloroethyl)cyclopentane in the Synthesis of Advanced Agrochemicals
Abstract
(2-Chloroethyl)cyclopentane is a versatile alkyl halide intermediate whose true potential in modern agrochemical synthesis is realized through its conversion to the corresponding amine, 2-cyclopentylethylamine. This primary amine serves as a crucial building block, introducing a lipophilic cyclopentylethyl moiety that can significantly enhance the biological efficacy and physicochemical properties of active ingredients. This document provides a comprehensive guide for researchers and synthetic chemists, detailing the application of this compound in the synthesis of a novel carboxamide fungicide. We will explore the strategic rationale for incorporating the cyclopentyl group, provide a detailed, step-by-step protocol for the synthesis of 2-cyclopentylethylamine, and its subsequent elaboration into a fungicidal agent.
Introduction: The Cyclopentyl Moiety in Agrochemical Design
The design of novel agrochemicals is a continuous endeavor to develop safer, more potent, and environmentally benign crop protection agents. The incorporation of specific structural motifs plays a pivotal role in modulating the activity, selectivity, and pharmacokinetic properties of these molecules. The cyclopentyl group, due to its optimal lipophilicity and conformational flexibility, is an attractive substituent in the design of new pesticides. It can enhance the binding affinity of a molecule to its target protein and improve its transport properties across biological membranes.
This compound serves as a readily accessible precursor to the 2-cyclopentylethylamine scaffold. This amine is a valuable synthon for introducing the cyclopentylethyl group into a wide range of agrochemical classes, including fungicides, herbicides, and insecticides. The ethyl linker provides rotational freedom, allowing the cyclopentyl ring to adopt a favorable orientation for target interaction.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from this compound. The first step is a nucleophilic substitution to introduce an amino group, yielding 2-cyclopentylethylamine. This is followed by an amide coupling reaction with a pre-functionalized carboxylic acid to generate the final agrochemical product.
Caption: General synthetic workflow from this compound to a target agrochemical.
Detailed Experimental Protocols
Synthesis of 2-Cyclopentylethylamine from this compound
The conversion of this compound to 2-cyclopentylethylamine is a critical step that can be achieved through various amination methods. The Gabriel synthesis is a robust and high-yielding method for this transformation, proceeding via a phthalimide intermediate to avoid over-alkylation.
Reaction Scheme:
Protocol: Gabriel Synthesis of 2-Cyclopentylethylamine
-
Step 1: Synthesis of N-(2-Cyclopentylethyl)phthalimide
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield crude N-(2-cyclopentylethyl)phthalimide.
-
-
Step 2: Hydrazinolysis of N-(2-Cyclopentylethyl)phthalimide
-
Suspend the crude N-(2-cyclopentylethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the reaction mixture for 4-6 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to a pH > 12.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-cyclopentylethylamine.
-
Synthesis of a Carboxamide Fungicide using 2-Cyclopentylethylamine
This protocol describes the synthesis of a hypothetical, yet representative, carboxamide fungicide, N-(2-cyclopentylethyl)-2-(trifluoromethyl)benzamide. This class of compounds is known to exhibit fungicidal activity by targeting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.
Reaction Scheme:
Protocol: Synthesis of N-(2-Cyclopentylethyl)-2-(trifluoromethyl)benzamide
-
Step 1: Preparation of 2-(Trifluoromethyl)benzoyl chloride
-
To a round-bottom flask, add 2-(trifluoromethyl)benzoic acid (1.0 equivalent) and thionyl chloride (1.2 equivalents).
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
-
-
Step 2: Amide Coupling
-
Dissolve 2-cyclopentylethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl solution, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-(2-cyclopentylethyl)-2-(trifluoromethyl)benzamide.
-
Data Summary
The following table summarizes the expected physicochemical properties and yields for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |
| This compound | C₇H₁₃Cl | 132.63 | Colorless liquid | - |
| 2-Cyclopentylethylamine | C₇H₁₅N | 113.20 | Colorless liquid | 75-85 |
| N-(2-Cyclopentylethyl)-2-(trifluoromethyl)benzamide | C₁₅H₁₈F₃NO | 285.30 | White solid | 80-90 |
Conclusion
This compound is a valuable starting material for the synthesis of agrochemicals containing the 2-cyclopentylethylamine moiety. The protocols detailed in this application note provide a reliable and scalable route to a representative carboxamide fungicide. The introduction of the cyclopentyl group via this intermediate is a promising strategy for the development of new and effective crop protection agents. Researchers are encouraged to adapt these methodologies for the synthesis of a diverse range of agrochemical candidates.
References
- At present, no direct citations to peer-reviewed articles detailing the synthesis of a specific, commercial agrochemical from this compound were identified in the public domain. The provided protocols are based on established and fundamental organic chemistry transformations. For further reading on the synthesis of amines and amides, the following authoritative sources are recommended: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[Link] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]
Application Notes and Protocols for the Laboratory-Scale Purification of (2-Chloroethyl)cyclopentane
Abstract
This comprehensive guide provides detailed application notes and protocols for the laboratory-scale purification of (2-Chloroethyl)cyclopentane. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document outlines two primary purification methodologies: fractional distillation and flash column chromatography. The protocols are grounded in established chemical principles and include critical insights into experimental choices, safety precautions, and methods for purity assessment. This guide aims to equip the user with the necessary knowledge to obtain high-purity this compound, a crucial intermediate in various synthetic applications.
Introduction: The Synthetic Importance and Purification Rationale for this compound
This compound is a valuable alkyl halide intermediate in organic synthesis, serving as a precursor for the introduction of the cyclopentylethyl moiety into more complex molecules. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in the purification of subsequent products.
Common synthetic routes to this compound, such as the chlorination of 2-cyclopentylethanol, can result in a crude product containing unreacted starting materials, elimination byproducts (e.g., vinylcyclopentane), and residual reagents.[1] Therefore, robust purification strategies are essential. The choice between distillation and chromatography depends on the nature of the impurities, the required purity level, and the scale of the reaction.
This document presents two effective, field-proven methods for the purification of this compound, complete with the scientific rationale behind each step.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to a successful purification.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃Cl | [2][3] |
| Molecular Weight | 132.63 g/mol | [2][4] |
| Boiling Point | Estimated 160-170 °C at 760 Torr (See Note 1) | [5] |
| CAS Number | 84226-36-8 | [4] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). | [6][7] |
Note 1: The boiling point of the analogous (2-Chloroethyl)cyclohexane is 82-82.5 °C at 20 Torr.[5] Extrapolation to atmospheric pressure suggests a boiling point in the range of 160-170 °C for this compound.
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data is limited, alkyl halides as a class are considered potentially genotoxic and should be handled with care.[8][9]
Purification Method 1: Fractional Distillation
Rationale: Fractional distillation is the preferred method for separating liquids with close boiling points, making it ideal for removing impurities such as the starting alcohol (2-cyclopentylethanol, boiling point approx. 180-185 °C) and lower-boiling elimination byproducts.[10][11] The efficiency of the separation is dependent on the number of theoretical plates in the fractionating column.
Materials and Equipment
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks (pre-weighed)
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Experimental Protocol
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the adapter, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a water source, with water entering at the bottom and exiting at the top.
-
Position a pre-weighed receiving flask at the outlet of the condenser.
-
Insulate the fractionating column and the neck of the distillation flask with glass wool to ensure an adiabatic process.[11]
-
-
Distillation Procedure:
-
Begin gentle heating of the distillation flask. If using a stir bar, start the stirrer.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
The temperature should stabilize at the boiling point of the most volatile component. Collect this initial fraction (forerun) in a separate receiving flask until the temperature begins to rise again.
-
As the temperature approaches the boiling point of this compound, change to a new, pre-weighed receiving flask to collect the main fraction.
-
Maintain a steady distillation rate of approximately 1-2 drops per second.[10] The temperature should remain constant during the collection of the pure product.
-
Once the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation. The remaining liquid in the distillation flask contains higher-boiling impurities.
-
Weigh the receiving flask containing the purified product to determine the yield.
-
Workflow Diagram
Caption: Workflow for the purification of this compound by fractional distillation.
Purification Method 2: Flash Column Chromatography
Rationale: Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[12] This method is particularly effective for removing impurities with significantly different polarities from the target compound. For this compound, this would be effective for separating the non-polar product from the more polar starting alcohol.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Experimental Protocol
-
Solvent System Selection:
-
Using TLC, determine an appropriate eluent system that provides a retention factor (Rf) of 0.2-0.3 for this compound.[13] A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).
-
-
Column Packing:
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).[14]
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
Gently add a small amount of fresh eluent to rinse the sides of the column and allow it to adsorb.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica at a steady rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Workflow Diagram
Caption: Workflow for the purification of this compound by flash chromatography.
Purity Assessment
The purity of the distilled or chromatographed this compound should be confirmed using the following analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing purity and identifying volatile impurities. A pure sample will exhibit a single major peak corresponding to the desired product.
| GC-MS Parameter | Suggested Value |
| Column | VF-624ms or ZB-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Scan mode) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR can be used to confirm the structure of the product and identify any impurities by comparing the obtained spectra with reference data.
-
¹H NMR: The spectrum should show characteristic signals for the cyclopentyl protons and the two methylene groups of the chloroethyl side chain. The protons on the carbon bearing the chlorine will be the most downfield.[15]
-
¹³C NMR: The spectrum of pure this compound is expected to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly downfield compared to the other sp³ hybridized carbons.[16]
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the laboratory-scale purification of this compound. Fractional distillation is highly effective for separating compounds with close boiling points, while flash column chromatography is ideal for removing impurities with different polarities. The choice of method should be guided by the specific impurity profile of the crude material and the desired final purity. Rigorous analytical assessment by GC-MS and NMR is crucial to validate the purity of the final product, ensuring its suitability for subsequent synthetic applications.
References
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. 2022;27(14):4437. [Link]
- Purification: Fractional Distillation. University of Rochester, Department of Chemistry. [Link]
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. 2022;27(14):4437. [Link]
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- Synthesis of (2-chloroethyl)-(1-chloroethyl)cyclohexane. PrepChem.com. [Link]
- DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. 2020;11(10):5017-5026. [Link]
- This compound. PubChem. [Link]
- This compound. Chemspace. [Link]
- Process for the preparation of alkyl-halides.
- Fractional distill
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025;102:276-302. [Link]
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- What is Fractional Distill
- Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
- Cyclopentane. Solubility of Things. [Link]
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- 5.
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Application Notes and Protocols for Reactions Involving (2-Chloroethyl)cyclopentane
Introduction: The Synthetic Utility of (2-Chloroethyl)cyclopentane
This compound is a versatile bifunctional organic molecule featuring a cyclopentyl ring and a reactive chloroethyl group. Its structure, a primary alkyl chloride, makes it a valuable building block in organic synthesis, amenable to a variety of transformations. This guide provides an in-depth exploration of the experimental setups, core reactivity, and detailed protocols for leveraging this compound in research and development settings. Understanding the principles behind its reactivity allows for the strategic design of synthetic pathways to access a range of more complex molecular architectures.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 84226-36-8 |
| Molecular Formula | C₇H₁₃Cl |
| Molecular Weight | 132.63 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Cyclopentylethyl chloride |
| Purity (typical) | ≥97% |
Core Directive: Safety First - Handling and Storage
Before commencing any experimental work, a thorough understanding of the hazards associated with this compound and all other reagents is mandatory.
1.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat is required. Ensure exposed skin is minimized.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
1.2 Handling and Storage: [3]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharges.
-
Incompatible materials include strong oxidizing agents and strong bases.
1.3 Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Scientific Integrity: Understanding the Reactivity of the C-Cl Bond
The synthetic utility of this compound is primarily dictated by the reactivity of the primary carbon-chlorine bond. This bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The primary substitution site also influences the competition between substitution and elimination pathways.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups.[4][5]
-
S(_N)2 Mechanism: As a primary alkyl halide, this compound is an excellent candidate for S(_N)2 reactions. This mechanism involves a backside attack by a nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) favor the S(_N)2 pathway.[6]
-
S(_N)1 Mechanism: The formation of a primary carbocation is highly unfavorable, making the S(_N)1 pathway less likely for this compound under standard conditions. However, in the presence of a strong Lewis acid or under solvolysis conditions with a very poor nucleophile, it might be observed.
Elimination Reactions (E1 and E2)
Elimination reactions compete with substitution and lead to the formation of vinylcyclopentane.
-
E2 Mechanism: This bimolecular elimination is favored by strong, bulky bases (e.g., potassium tert-butoxide). The base abstracts a proton from the carbon adjacent to the one bearing the chlorine, in a concerted process with the departure of the chloride leaving group.[7][8][9]
-
E1 Mechanism: Similar to the S(_N)1 pathway, the E1 mechanism is disfavored due to the instability of the primary carbocation intermediate.[7]
Formation of Grignard Reagents
The reaction of this compound with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, cyclopentylethylmagnesium chloride. This organometallic compound is a potent nucleophile and a strong base.[10][11][12] Grignard reagents are invaluable for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide.[13][14]
Friedel-Crafts Alkylation
This compound can act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), a carbocation or a carbocation-like complex is generated, which can then alkylate an aromatic ring through electrophilic aromatic substitution.[15][16][17][18][19] It is important to note that carbocation rearrangements are a potential side reaction in Friedel-Crafts alkylations.[17]
Experimental Protocols and Workflows
General Laboratory Setup
A standard setup for many reactions involving this compound includes a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet for reactions sensitive to air and moisture.
Caption: Standard reflux apparatus for inert atmosphere reactions.
Protocol 1: S(_N)2 Synthesis of (2-Azidoethyl)cyclopentane
Objective: To demonstrate a typical S(_N)2 reaction by converting this compound to (2-Azidoethyl)cyclopentane.
Materials and Reagents:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.2 equivalents).
-
Under a nitrogen atmosphere, add anhydrous DMF (50 mL) to the flask.
-
Stir the suspension and add this compound (1.0 equivalent).
-
Heat the reaction mixture to 70-80 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Troubleshooting:
-
Low Conversion: Increase reaction time or temperature. Ensure DMF is anhydrous.
-
Side Products: Potential for elimination. Ensure the temperature does not exceed the recommended range significantly.
Protocol 2: Grignard Reagent Formation and Reaction with Acetone
Objective: To prepare cyclopentylethylmagnesium chloride and react it with acetone to form 2-methyl-4-cyclopentyl-2-butanol.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or THF
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (1 M)
Procedure:
-
Grignard Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (20 mL).
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate (slight bubbling and heat). If not, gently warm the flask.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: Purify the resulting tertiary alcohol by column chromatography or distillation.
Caption: Key steps in a Grignard synthesis workflow.
Protocol 3: Friedel-Crafts Alkylation of Benzene
Objective: To alkylate benzene with this compound to form (2-cyclopentylethyl)benzene.
Materials and Reagents:
-
This compound
-
Benzene, anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (1 M)
-
Deionized water
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl gas), add anhydrous benzene (5-10 equivalents).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions.
-
Add this compound (1.0 equivalent) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by GC.
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by pouring it over crushed ice and 1 M HCl.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with benzene or another suitable solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.
-
-
Purification: Purify the product by vacuum distillation.
Table 2: Summary of Reaction Conditions and Expected Products
| Reaction Type | Reagents | Solvent | Key Conditions | Expected Product |
| S(_N)2 | NaN₃ | DMF | 70-80 °C | (2-Azidoethyl)cyclopentane |
| E2 | Potassium tert-butoxide | t-Butanol | Reflux | Vinylcyclopentane |
| Grignard | Mg, then Acetone | Diethyl Ether | 0 °C to RT | 2-Methyl-4-cyclopentyl-2-butanol |
| Friedel-Crafts | Benzene, AlCl₃ | Benzene | 0 °C to RT | (2-Cyclopentylethyl)benzene |
Decision Making: Substitution vs. Elimination
The choice of reagents and conditions is critical in directing the reaction of this compound towards either substitution or elimination. The following diagram provides a simplified decision-making framework.
Caption: Decision tree for substitution vs. elimination pathways.
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Mastering the Molecule: A Guide to the Safe Handling and Storage of (2-Chloroethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
(2-Chloroethyl)cyclopentane (CAS No. 84226-36-8) is a halogenated aliphatic cyclic hydrocarbon with applications as a building block in organic synthesis and drug discovery. Its structure, featuring a reactive chloroethyl group attached to a cyclopentane ring, makes it a valuable intermediate. However, this reactivity also necessitates a thorough understanding and implementation of rigorous safety protocols to protect laboratory personnel and the environment. This document provides a detailed guide to the safe handling, storage, and disposal of this compound, synthesizing known data with field-proven best practices for working with chlorinated hydrocarbons.
Section 1: Chemical and Physical Properties
Comprehensive experimental data for this compound is not widely available. The information presented below is a combination of data from chemical suppliers and computed properties. A cautious approach is warranted, treating the substance as potentially more hazardous than the limited data may suggest.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃Cl | [ChemScene[1]](), [PubChem[2]]([Link]) |
| Molecular Weight | 132.63 g/mol | [ChemScene[1]](), [PubChem[2]]([Link]) |
| CAS Number | 84226-36-8 | [ChemScene[1]](), [PubChem[2]]([Link]) |
| Appearance | Colorless Liquid (Assumed) | General property of similar small chloroalkanes. |
| Boiling Point | Data not available | [BLD Pharm[3]]() |
| Flash Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ether).[4] | Inferred from cyclopentane and general chloroalkane properties. |
Note: The lack of experimental data for properties like boiling and flash points requires that this compound be handled as if it were flammable, especially given that the parent compound, cyclopentane, is highly flammable with a flash point of -37.2 °C.[4]
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The following GHS classifications have been identified by chemical suppliers. All personnel must be thoroughly familiar with these hazards before handling the substance.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Precautionary Statements: A harmonized list of precautionary statements is not available, but based on the hazard statements, the following are critical:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.[8]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area.[9]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing exposure. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow for handling this compound.
Specific PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory at all times. A face shield should be worn over goggles during procedures with a high risk of splashing.[10]
-
Hand Protection: Due to the lack of specific permeation data for this compound, glove selection must be based on data for similar chlorinated solvents. Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or damage before each use. Double-gloving is a prudent practice to increase protection. Gloves should be removed and replaced immediately if splash exposure occurs.[11][12]
-
Skin and Body Protection: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are required.[11]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Personnel must be fit-tested and trained in respirator use.[6]
Section 4: Safe Handling and Experimental Protocols
Adherence to standard prudent practices is the foundation of safety.[7]
General Handling Precautions
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[11]
-
Assume Toxicity: Treat this substance with a high degree of caution. Assume it is more hazardous than currently known.[7]
-
Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and appropriate hazard warnings.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[6]
-
Transport: When transporting the chemical, use secondary containment (e.g., a rubber bucket or plastic tote) to prevent spills in case the primary container fails.
Protocol for Weighing and Transferring
-
Don all required PPE as outlined in Section 3.
-
Perform all operations inside a chemical fume hood.
-
Place a tared, sealed receiving vessel on an analytical balance inside the hood.
-
Carefully uncap the stock container of this compound.
-
Using a clean glass pipette or syringe, slowly transfer the desired amount of liquid to the receiving vessel. Avoid splashing.
-
Securely cap both the stock container and the receiving vessel immediately after the transfer.
-
Wipe any minor drips on the exterior of the containers with a sorbent pad, which must then be disposed of as hazardous waste.
-
Re-check the weight of the receiving vessel.
-
Clean the balance and surrounding area within the fume hood.
Section 5: Storage and Reactivity
Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[10][13] Keep away from heat, sparks, and open flames.[13]
-
Container: Keep the container tightly closed and sealed until ready for use.[10] Containers should be stored in a secondary containment tray.
-
Segregation: this compound is incompatible with strong oxidizing agents and strong bases. Store it separately from these chemical classes to prevent potentially violent reactions.[13][14] It is also prudent to store chlorinated solvents separately from flammable non-chlorinated solvents.[14]
-
Materials: Carbon steel or stainless steel are suitable materials for storage containers. Avoid contact with aluminum, magnesium, or zinc, as reactions can occur with some chlorinated solvents, leading to corrosion and equipment failure.[15]
Chemical Reactivity
-
Incompatibilities: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), which can cause vigorous reactions.[13] Strong bases can promote elimination reactions.
-
Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[13]
-
Stability: The compound is stable under recommended storage conditions.
Section 6: Spill and Exposure Procedures
Prompt and correct response to spills and exposures is critical to minimizing harm.
Spill Response
The appropriate response depends on the scale of the spill.
Caption: General workflow for responding to a chemical spill.
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate vicinity.
-
Ensure you are wearing appropriate PPE (lab coat, goggles, double gloves).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for halogenated hazardous waste.
-
Decontaminate the spill area and any affected equipment with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the spill to your laboratory supervisor.
Major Spill (outside a fume hood or large volume):
-
Immediately alert everyone in the laboratory and evacuate the area.
-
If the substance is volatile and poses an inhalation risk, pull the fire alarm to evacuate the building.
-
From a safe location, call emergency services and your institution's Environmental Health and Safety (EHS) office.
-
Provide the chemical name, quantity spilled, and location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) or chemical label to the medical personnel.[6]
Section 7: Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Classification: As a spent chlorinated solvent, this waste would likely be classified under EPA hazardous waste codes such as F001 or F002, which apply to certain spent halogenated solvents used in degreasing or as solvents in other applications.[16] Always confirm classification with your institution's EHS department.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with chlorinated hydrocarbons. Label the container clearly as "Hazardous Waste: Halogenated Organic Liquid" and list "this compound" as a constituent.[17]
-
Segregation: NEVER mix halogenated waste with non-halogenated waste.[17] This is critical as they require different disposal methods, and mixing can create a more complex and expensive waste stream.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. The primary disposal method for this type of waste is high-temperature incineration at a permitted facility.[18] Do not dispose of this chemical down the drain or in regular trash.
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- 17. 1-Chloro-2-phenylethane | C8H9Cl | CID 231496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. my.alfred.edu [my.alfred.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloroethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of (2-chloroethyl)cyclopentane, a crucial intermediate in various pharmaceutical and chemical syntheses. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your experimental outcomes. This document moves beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is recommended for high yield?
The two primary methods for synthesizing this compound from cyclopentaneethanol are reaction with thionyl chloride (SOCl₂) and the Appel reaction.
-
Thionyl Chloride (SOCl₂): This is a widely used and effective method for converting primary alcohols to alkyl chlorides.[1][2] The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group.[3][4] Gaseous byproducts (SO₂ and HCl) are formed, which helps to drive the reaction to completion.[1] For primary alcohols like cyclopentaneethanol, the reaction typically follows an Sₙ2 mechanism.[1]
-
Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to alkyl chlorides under mild and nearly neutral conditions.[5][6] A key driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5][7] The Appel reaction is known for its high yields and compatibility with a wide range of functional groups.[6]
Recommendation: For achieving the highest possible yield of this compound, the Appel reaction is often preferred due to its milder conditions and generally cleaner reaction profile, which can minimize side reactions. However, the thionyl chloride method is also highly effective and may be more cost-efficient for larger-scale syntheses.
Q2: My yield of this compound is consistently low when using thionyl chloride. What are the likely causes and how can I improve it?
Low yields in the thionyl chloride reaction can stem from several factors. Here’s a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Moisture Contamination | Thionyl chloride reacts vigorously with water to produce HCl and SO₂, consuming the reagent and potentially leading to unwanted side reactions. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Sub-optimal Temperature Control | The reaction is exothermic. If the temperature is too high, it can lead to the formation of elimination byproducts (cyclopentyl-substituted alkenes) or other side reactions. | Maintain the reaction temperature at 0-25 °C, especially during the initial addition of thionyl chloride.[3] Use an ice bath to control the temperature. |
| Incorrect Stoichiometry | An insufficient amount of thionyl chloride will result in incomplete conversion of the starting material. Excess thionyl chloride can sometimes promote side reactions. | Use a slight excess of thionyl chloride (typically 1.1-1.5 equivalents) to ensure complete conversion of the alcohol. |
| Presence of a Base (e.g., Pyridine) | While pyridine is sometimes added to neutralize the HCl byproduct, it can also alter the reaction mechanism from Sₙi (internal nucleophilic substitution) to Sₙ2, which can sometimes be less efficient for certain substrates.[3][8] | For primary alcohols, the reaction generally proceeds well without a base. If a base is used, ensure it is added cautiously and at a low temperature. |
| Inadequate Work-up Procedure | Residual thionyl chloride or acidic byproducts can degrade the product during work-up and purification. | Quench the reaction carefully with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. Ensure thorough extraction and washing of the organic layer. |
Q3: I am observing an unexpected byproduct in my Appel reaction. What could it be and how can I prevent its formation?
The Appel reaction is generally clean, but side reactions can occur.
| Potential Byproduct | Plausible Cause | Prevention Strategy |
| Alkene (Elimination Product) | This is more common with secondary and tertiary alcohols but can occur with primary alcohols if the reaction temperature is too high or a strong, non-nucleophilic base is inadvertently present.[9] | Maintain a low reaction temperature (0-25 °C).[9] Ensure the reaction is run under neutral conditions. |
| Triphenylphosphine Oxide Adducts | Incomplete reaction or improper work-up can lead to the product being contaminated with triphenylphosphine oxide. | Use the recommended stoichiometry of reagents (typically 1.1–1.5 equivalents of PPh₃ and CCl₄).[9] Triphenylphosphine oxide can often be removed by careful column chromatography or by precipitation from a non-polar solvent. |
| Rearranged Products | While less common with the Appel reaction compared to methods involving carbocations, rearrangements are still a remote possibility, especially if there are any impurities that could generate acidic conditions.[9] | The Appel reaction's avoidance of carbocation rearrangements is a key advantage.[9] Ensuring anhydrous and neutral conditions will minimize this risk. |
Troubleshooting Guides
Guide 1: Optimizing the Thionyl Chloride Reaction
This guide provides a step-by-step protocol for improving the yield of this compound using thionyl chloride.
Experimental Protocol:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator. Assemble the reaction apparatus under a stream of dry nitrogen or argon.
-
Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentaneethanol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene). Cool the solution to 0 °C using an ice bath.
-
Thionyl Chloride Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to obtain pure this compound.[10]
dot graph TD { A[Start: Dry Glassware & Inert Atmosphere] --> B{Dissolve Cyclopentaneethanol in Anhydrous Solvent}; B --> C{Cool to 0°C}; C --> D{Dropwise Addition of Thionyl Chloride}; D --> E{Maintain Temp < 10°C}; E --> F{Warm to Room Temp & Stir}; F --> G{Monitor Reaction Progress (TLC/GC-MS)}; G --> H{Cool to 0°C & Quench with NaHCO₃}; H --> I{Separate & Wash Organic Layer}; I --> J{Dry & Concentrate}; J --> K[Purify by Fractional Distillation]; K --> L[End: Pure this compound]; }
Caption: Workflow for optimizing the thionyl chloride reaction.
Guide 2: Executing a High-Yield Appel Reaction
This guide details the procedure for a successful Appel reaction to synthesize this compound.
Experimental Protocol:
-
Preparation: As with the thionyl chloride method, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
-
Reagent Solution: In a round-bottom flask, dissolve triphenylphosphine (1.3 eq) in anhydrous dichloromethane.[11]
-
Addition of CCl₄: Add carbon tetrachloride (1.3 eq) to the triphenylphosphine solution.
-
Addition of Alcohol: Cool the mixture to 0 °C and add a solution of cyclopentaneethanol (1.0 eq) in anhydrous dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[11] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The residue can be purified by flash column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.[11]
dot graph TD { A[Start: Dry Glassware & Inert Atmosphere] --> B{Dissolve PPh₃ in Anhydrous DCM}; B --> C{Add CCl₄}; C --> D{Cool to 0°C}; D --> E{Dropwise Addition of Cyclopentaneethanol Solution}; E --> F{Stir at 0°C then Warm to RT}; F --> G{Monitor Reaction Progress}; G --> H{Concentrate Reaction Mixture}; H --> I[Purify by Flash Column Chromatography]; I --> J[End: Pure this compound]; }
Caption: Workflow for a high-yield Appel reaction.
Mechanistic Insights
Thionyl Chloride Reaction Mechanism (Sₙ2 Pathway for Primary Alcohols)
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];
}
Caption: Sₙ2 mechanism for the reaction of a primary alcohol with thionyl chloride.[4]
Appel Reaction Mechanism
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];
}
Caption: Mechanism of the Appel reaction for converting an alcohol to an alkyl chloride.[5][11]
References
- Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Wikipedia. Appel reaction.
- NROChemistry. Appel Reaction: Mechanism & Examples.
- OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄).
- ReactionWeb.io. Alcohol + SOCl2.
- Name-Reaction.com. Appel Reaction.
- OrgoSolver. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
- Royal Society of Chemistry. CHAPTER 6: Chlorination Using Thionyl Chloride.
- Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride.
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. books.rsc.org [books.rsc.org]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. name-reaction.com [name-reaction.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of (2-Chloroethyl)cyclopentane
Welcome to the technical support guide for the synthesis of (2-Chloroethyl)cyclopentane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from 2-cyclopentylethanol?
The most common and direct approach is the conversion of the primary alcohol, 2-cyclopentylethanol, to the corresponding alkyl chloride. The two principal reagents used for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl). The choice of reagent is critical as it dictates the reaction mechanism and, consequently, the profile of potential side products. Thionyl chloride is generally preferred for its milder conditions and higher yields of the desired product.[1]
Q2: I'm using the thionyl chloride (SOCl₂) method and my GC-MS analysis shows a significant impurity. What is it likely to be?
When using thionyl chloride, the reaction typically proceeds through an Sₙ2 (in the presence of a base like pyridine) or Sₙi (Substitution Nucleophilic internal) mechanism, which are less prone to carbocation rearrangements, especially with primary alcohols.[2] However, side products can still form.
-
Vinylcyclopentane: This is the most probable elimination side product. It arises from an E2 elimination pathway, where a base (either pyridine, if used, or the chloride ion) abstracts a proton from the carbon adjacent to the alcohol, while the chlorosulfite intermediate leaves. This is favored by higher temperatures.
-
Unreacted 2-Cyclopentylethanol: An incomplete reaction will result in the presence of the starting material. This can be due to insufficient reagent, low reaction temperature, or short reaction time.
-
Bis(2-cyclopentylethyl) ether: While less common with SOCl₂, acidic impurities (HCl is a byproduct) can sometimes catalyze the dehydration/etherification of two molecules of the starting alcohol, particularly if the reaction temperature is elevated.[3]
Q3: My synthesis with concentrated HCl is yielding a complex mixture of products. What is happening?
This is a classic problem when using strong protic acids like HCl with alcohols that can form rearranged carbocations. The reaction of a primary alcohol like 2-cyclopentylethanol with HCl is slow and may proceed via an Sₙ1 pathway under forcing conditions (e.g., heat). This pathway involves a carbocation intermediate, which is the root cause of the product mixture.[4]
The mechanism involves:
-
Protonation: The alcohol's hydroxyl group is protonated by HCl to form a good leaving group (water).[5]
-
Carbocation Formation: Water departs, leaving behind a highly unstable primary carbocation (the 2-cyclopentylethyl cation).
-
Rearrangement: This is the key step. The unstable primary carbocation will rapidly rearrange to a more stable form before the chloride ion can attack.[5][6] This leads to multiple side products.
Q4: What are the specific rearrangement and elimination side products I should expect when using HCl?
The initial 2-cyclopentylethyl cation can undergo two primary types of rearrangement:
-
1,2-Hydride Shift: A hydrogen atom from the cyclopentyl ring migrates to the adjacent positively charged carbon. This forms a more stable tertiary carbocation, which is then attacked by Cl⁻ to yield 1-chloro-1-ethylcyclopentane .
-
Ring Expansion: To relieve the inherent ring strain of the five-membered ring, the carbocation can undergo a ring expansion.[7][8] This alkyl shift results in a more stable secondary cyclohexyl carbocation. Nucleophilic attack by Cl⁻ then produces chlorocyclohexane .
Furthermore, once these more stable carbocations are formed, they can be deprotonated in an E1 elimination reaction, leading to a mixture of alkenes, such as 1-ethylcyclopentene and cyclohexene .[9]
Troubleshooting Guide: Side Product Formation
| Symptom | Probable Cause | Suggested Solution |
| Multiple peaks in GC-MS, significant products with different mass-to-charge ratios. | Carbocation Rearrangement (Sₙ1/E1 Pathway) : This is the primary issue when using strong acids like HCl or H₂SO₄. The initial carbocation rearranges to more stable intermediates.[5] | Change Chlorinating Agent: Switch to thionyl chloride (SOCl₂) or oxalyl chloride. These reagents avoid the formation of free carbocations and favor Sₙ2 or Sₙi mechanisms, which minimize rearrangement.[10][11] |
| Product peak observed, but also a peak with M-18 (loss of water). | Incomplete Reaction: Unreacted starting material (2-cyclopentylethanol) is present. | Optimize Reaction Conditions: Increase the molar excess of the chlorinating agent. Ensure anhydrous conditions, as water can quench the reagent. Extend the reaction time or moderately increase the temperature (while monitoring for elimination). |
| A low-boiling impurity is detected, with a molecular weight of 82.14 g/mol . | Elimination (E2 Pathway): Formation of vinylcyclopentane. This is more likely at elevated temperatures or in the presence of a non-nucleophilic base. | Control Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature). If using a base with SOCl₂, use a nucleophilic base like pyridine which favors the Sₙ2 pathway over E2.[2][12] |
| A high-boiling impurity is detected, with a molecular weight of 210.36 g/mol . | Ether Formation: Acid-catalyzed dehydration of the starting alcohol leads to the formation of bis(2-cyclopentylethyl) ether.[3] | Use Aprotic Conditions: The SOCl₂ method is superior in this regard. If using acid is unavoidable, use the minimum required catalytic amount and avoid high temperatures. |
Visualizing Reaction Pathways
Diagram 1: Desired Synthesis Pathway using SOCl₂
The reaction of 2-cyclopentylethanol with thionyl chloride proceeds via a chlorosulfite intermediate, leading to the desired product with minimal rearrangement.
Caption: Desired reaction pathway using thionyl chloride.
Diagram 2: Competing Pathways with Strong Acid (HCl)
Using a strong acid like HCl creates a primary carbocation that can undergo substitution, elimination, and rearrangement, leading to a mixture of products.
Caption: Competing Sₙ1, E1, and rearrangement pathways.
Recommended Protocols
Protocol 1: Synthesis of this compound via Thionyl Chloride
This protocol is optimized to favor the Sₙ2/Sₙi pathway and minimize side product formation.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ gas). Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In the flask, dissolve 2-cyclopentylethanol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether). Cool the solution to 0 °C in an ice bath.
-
Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.[13]
Protocol 2: GC-MS Analysis for Product and Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for separating and identifying the components of your reaction mixture.[14][15]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) to an approximate concentration of 1 mg/mL.
-
GC Parameters (Example):
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns. The NIST library is an invaluable resource for matching spectra.[16] Expected molecular ion peaks: this compound [M]⁺ at m/z 132/134 (due to ³⁵Cl/³⁷Cl isotopes); Vinylcyclopentane [M]⁺ at m/z 82.
References
- Chemistry Stack Exchange. (2015).
- Gauth. (n.d.). cyclopentanol reacts with SOCl₂. [Link]
- Filo. (2025). Write down the product(s) for the following reaction: Cyclopentanol + SOCl2. [Link]
- Homework.Study.com. (n.d.). Predict the product for the following reaction.
- Chemistry LibreTexts. (2023).
- Lumen Learning. (n.d.). Carbocation rearrangements. Organic Chemistry 1: An open textbook. [Link]
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]
- Chemistry LibreTexts. (2023). Reactions of alcohols with hydrohalic acids (HX). [Link]
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
- YouTube. (2024). Reaction of a primary alcohol with thionyl chloride, SOCl2. [Link]
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2015).
- ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. [Link]
- International Journal of Research in Ayurveda and Pharmacy. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gauthmath.com [gauthmath.com]
- 11. Write down the product(s) for the following reaction: [Image of reaction.. [askfilo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijrap.net [ijrap.net]
Technical Support Center: Purification of (2-Chloroethyl)cyclopentane
Welcome to the technical support center for the purification of (2-Chloroethyl)cyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity of your research.
Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, with a focus on fractional distillation as the primary purification technique.
Issue 1: Poor Separation of Product from Impurities
Symptom: Your GC-MS analysis of the distilled fractions shows co-elution of the desired this compound with impurities, resulting in a broad boiling point range during distillation.
Potential Causes and Solutions:
-
Inadequate Fractionating Column Efficiency: A standard Vigreux column may not provide sufficient theoretical plates for separating closely boiling impurities.
-
Solution: Employ a more efficient fractionating column, such as a packed column (e.g., with Raschig rings or metal sponges) or a spinning band distillation system. The increased surface area in these columns enhances the number of condensation-vaporization cycles, leading to a better separation.[1]
-
-
Distillation Rate is Too High: Rapid heating can lead to a phenomenon known as "channeling" where the vapor ascends the column without achieving equilibrium with the descending condensate, negating the effect of the fractionating column.
-
Solution: Reduce the heating rate to allow for a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second. Ensure the reflux ring in the column rises slowly and evenly.[1]
-
-
Presence of an Azeotrope: While less common for this class of compounds, an azeotrope with a solvent or a byproduct cannot be entirely ruled out without empirical data.
-
Solution: If an azeotrope is suspected, consider alternative purification methods such as preparative chromatography or a chemical quench of the reactive impurity followed by another distillation.
-
Issue 2: Product Contamination with a Lower-Boiling Impurity
Symptom: The main fraction of this compound is contaminated with a significant amount of a lower-boiling point impurity, as identified by GC-MS.
Potential Cause and Identification:
-
Vinylcyclopentane: This is a likely elimination byproduct formed via dehydrochlorination of this compound, especially if the crude product was exposed to basic conditions or high temperatures for extended periods. Vinylcyclopentane would be expected to have a significantly lower boiling point than the chlorinated parent compound.
-
Confirmation: The mass spectrum of this impurity would show a molecular ion peak corresponding to the formula C7H12.
-
Solution:
-
Careful Fractional Distillation: Collect a distinct "forerun" fraction at a lower temperature until the distillation temperature stabilizes at the expected boiling point of the product. It is crucial to monitor the temperature at the distillation head closely. A sharp increase in temperature after the forerun is collected indicates the onset of the product's distillation.
Issue 3: Product Contamination with a Higher-Boiling Impurity
Symptom: GC-MS analysis reveals the presence of a higher-boiling impurity in your purified this compound.
Potential Cause and Identification:
-
Unreacted 2-Cyclopentylethanol: If this compound was synthesized from 2-cyclopentylethanol (e.g., using thionyl chloride), incomplete reaction will leave residual starting material. Due to hydrogen bonding, alcohols have significantly higher boiling points than their corresponding alkyl halides.
-
Confirmation: The mass spectrum of this impurity would show a molecular ion peak corresponding to the formula C7H14O. The presence of a broad peak in the IR spectrum around 3300 cm⁻¹ would also indicate hydroxyl group presence.
-
Solution:
-
Fractional Distillation: The significant difference in boiling points should allow for a clean separation. Ensure the distillation is stopped before the temperature begins to rise above the boiling point of this compound.
-
Aqueous Wash: Before distillation, washing the crude product with water or a dilute brine solution can help remove a significant portion of the unreacted alcohol.
Issue 4: Low Recovery of Purified Product
Symptom: The yield of purified this compound is significantly lower than expected after distillation.
Potential Causes and Solutions:
-
Product Decomposition: Alkyl halides can be susceptible to elimination reactions at elevated temperatures.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize thermal decomposition. The boiling point of the analogous (2-Chloroethyl)cyclohexane is 82-82.5 °C at 20 Torr, suggesting a similar approach would be beneficial here.[2]
-
-
Inefficient Apparatus Insulation: Poor insulation of the distillation flask and fractionating column can lead to heat loss and prevent the efficient vaporization of the product.
-
Solution: Insulate the distillation apparatus, particularly the neck of the flask and the fractionating column, with glass wool or aluminum foil to ensure a stable temperature gradient.[1]
-
-
Hold-up in the Column: A significant amount of the product can be retained on the surface of the packing material in the fractionating column.
-
Solution: Choose a column with a lower hold-up volume for small-scale distillations. After the distillation is complete, the column can be rinsed with a volatile solvent to recover the retained product, although this will require subsequent solvent removal.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
While some sources indicate no available data for the atmospheric boiling point[3], based on structurally similar compounds like (2-Chloroethyl)cyclohexane (82-82.5 °C at 20 Torr)[2], it is anticipated that this compound will have a relatively high boiling point, likely in the range of 160-180 °C at atmospheric pressure. For purification, vacuum distillation is highly recommended to prevent thermal decomposition.
Q2: How can I best monitor the purity of my fractions during distillation?
The most effective method is to collect multiple small fractions and analyze each by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This will allow you to construct a distillation profile and identify which fractions meet your purity requirements. For a quicker, albeit less detailed, assessment, you can monitor the refractive index of each fraction. A constant refractive index across several fractions suggests a pure compound.
Q3: My product is slightly yellow after distillation. What could be the cause?
A yellow tint can indicate the presence of trace impurities, possibly from decomposition or the presence of higher molecular weight byproducts. If the purity is confirmed to be high by GC-MS and NMR, the color may not be detrimental to subsequent reactions. However, if color is a concern, you can try passing the distilled product through a short plug of activated carbon or silica gel.
Q4: What are the key safety precautions when handling this compound and during its distillation?
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, is essential. During distillation, especially under vacuum, it is crucial to use appropriate glassware that is free of cracks or defects and to use a safety shield.
Data Presentation: Physicochemical Properties and Potential Impurities
| Property/Compound | This compound | 2-Cyclopentylethanol | Vinylcyclopentane |
| Molecular Formula | C₇H₁₃Cl[6] | C₇H₁₄O | C₇H₁₂ |
| Molecular Weight ( g/mol ) | 132.63[6] | 114.19 | 96.17 |
| Boiling Point (°C) | No data available at atm. pressure; likely 160-180 (est.). Vacuum distillation recommended.[3] | ~185 (est.) | ~100 (est.) |
| Primary Analytical Signature (MS) | M+ at m/z 132/134 (isotope pattern) | M+ at m/z 114 | M+ at m/z 96 |
Experimental Protocol: Fractional Vacuum Distillation of this compound
This protocol outlines the purification of crude this compound containing both lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks (multiple, pre-weighed)
-
Vacuum adapter
-
Vacuum source with a pressure gauge
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the adapter, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a water source, with cold water entering at the bottom and exiting at the top.
-
Connect the vacuum adapter to the end of the condenser and attach the receiving flask.
-
Connect the vacuum source to the vacuum adapter.
-
Insulate the neck of the distillation flask and the fractionating column.
-
-
Distillation:
-
Begin stirring if using a magnetic stir bar.
-
Slowly apply vacuum to the system and ensure all joints are well-sealed. Aim for a stable pressure (e.g., 20 Torr).
-
Begin gentle heating of the distillation flask.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
The temperature should stabilize at the boiling point of the most volatile impurity (the "forerun"). Collect this initial fraction in the first receiving flask.
-
Once all the low-boiling impurity has been removed, the temperature at the distillation head will drop slightly before rising again and stabilizing at the boiling point of this compound.
-
Change to a new, pre-weighed receiving flask to collect the main product fraction.
-
Continue to collect the product as long as the temperature remains stable.
-
If the temperature begins to rise further, it indicates the distillation of higher-boiling impurities. At this point, stop the distillation or switch to a new receiving flask to collect this final fraction.
-
Stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
-
Purity Assessment:
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- PubChem. This compound | C7H13Cl | CID 20187828.
- Organic Chemistry Portal. Cyclopentane synthesis.
- Organic Chemistry Portal. Alcohol to Chloride - Common Conditions.
- ReactionWeb.io. Alcohol + SOCl2.
- University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
- YouTube. Reaction of alcohols with thionyl chloride.
- YouTube. Alcohols Advanced 8. Reacting Ethanol & Thionyl Chloride.
- Chemspace. This compound - C7H13Cl | CSSB00011273982.
- Chromatography Forum. 2-CEVE Issue on GC/MS.
- AIDIC. Application of GC-MS in Determinating the Trace Impurities of Benazolin.
Sources
Technical Support Center: Optimizing Substitution Reactions of (2-Chloroethyl)cyclopentane
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2-Chloroethyl)cyclopentane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during substitution reactions. As Senior Application Scientists, we aim to blend foundational chemical principles with practical, field-tested insights to help you navigate the complexities of your experimental work.
Understanding the Substrate: this compound
This compound is a primary alkyl halide. This structural feature is a critical determinant of its reactivity. The carbon bonded to the chlorine atom is sp³ hybridized and is the electrophilic center for nucleophilic attack. Due to the primary nature of this carbon, steric hindrance is relatively low, which strongly influences the preferred reaction mechanism.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substitution reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: A slow reaction rate is a common issue and can often be traced back to several key factors related to the choice of nucleophile, solvent, and temperature.
Root Cause Analysis & Solutions:
-
Nucleophile Strength: The rate of an S(N)2 reaction is directly proportional to the strength and concentration of the nucleophile.[1] If you are using a weak nucleophile (e.g., water, alcohols), the reaction will be inherently slow.
-
Solution: Switch to a stronger nucleophile. For instance, instead of using an alcohol (ROH) to form an ether, use its conjugate base, the alkoxide (RO⁻). Similarly, for introducing an amine, consider using an amide anion or a more nucleophilic amine. The nucleophilicity generally increases with increasing negative charge.[1]
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the reaction. For S(N)2 reactions, which are favored by primary alkyl halides like this compound, polar aprotic solvents are generally preferred.[2]
-
Why Polar Aprotic? These solvents (e.g., DMSO, DMF, acetone) can solvate the counter-ion (cation) of the nucleophile but do not strongly solvate the nucleophile itself.[3] This leaves the nucleophile "free" and highly reactive.
-
Problem with Polar Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes the nucleophile and reduces its reactivity.[4][5]
-
Solution: If you are using a polar protic solvent, consider switching to a polar aprotic one to enhance the nucleophile's strength.
-
-
Temperature: While increasing the temperature generally increases the reaction rate, it can also promote competing elimination (E2) reactions, leading to the formation of cyclopentylethylenes as byproducts.
-
Solution: A moderate increase in temperature (e.g., to 50-80 °C) can often accelerate the desired substitution reaction without significantly favoring elimination. The optimal temperature should be determined empirically.
-
-
Leaving Group Ability: While chlorine is a reasonably good leaving group, it is not as effective as bromine or iodine.
-
Solution (if feasible): For critical applications where high reactivity is paramount, consider synthesizing the analogous (2-Bromoethyl)cyclopentane or (2-Iodoethyl)cyclopentane. The C-I bond is weaker and the iodide ion is a more stable leaving group, leading to faster S(_N)2 reactions.[6] The Finkelstein reaction can be used to convert the chloride to the iodide in situ or as a separate step.[6]
-
Comparative Solvent Effects on S(_N)2 Reactions
| Solvent Type | Examples | Effect on Nucleophile | Impact on S(N)2 Rate |
| Polar Aprotic | Acetone, DMF, DMSO | Solvates cation, leaves anion "naked" | Increases Rate |
| Polar Protic | Water, Ethanol, Methanol | Solvates both cation and anion (H-bonding) | Decreases Rate [4][5] |
| Non-Polar | Hexane, Toluene, Benzene | Poor solubility for ionic nucleophiles | Very Slow/No Reaction |
Q2: I am observing a significant amount of an alkene byproduct in my reaction. How can I minimize this elimination side reaction?
A2: The formation of an alkene, cyclopentylethylene, is indicative of a competing elimination (E2) reaction. Substitution and elimination reactions are often in competition, especially with primary alkyl halides when a strong base is used.[7]
Strategies to Favor Substitution over Elimination:
-
Choice of Nucleophile/Base: The key is to use a species that is a good nucleophile but a relatively weak base.
-
Highly Basic Nucleophiles to Avoid (if elimination is a problem): Sterically hindered, strong bases like potassium tert-butoxide (t-BuOK) are designed to promote elimination.[8] Alkoxides like ethoxide and methoxide can also lead to significant elimination.
-
Good Nucleophiles with Lower Basicity: Halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles that are less prone to causing elimination.
-
-
Steric Hindrance of the Nucleophile: Using a bulky nucleophile can disfavor the S(_N)2 pathway due to steric hindrance at the electrophilic carbon, thereby increasing the proportion of the E2 product.[9]
-
Solution: Opt for a less sterically hindered nucleophile if possible. For example, if synthesizing an ether, sodium methoxide is less bulky than sodium tert-butoxide.
-
-
Temperature Control: As mentioned previously, higher temperatures favor elimination reactions.[8]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable substitution rate. Room temperature or gentle heating is often sufficient.
-
Decision-Making Workflow for Minimizing Elimination
Caption: Troubleshooting elimination byproducts.
Q3: Could my reaction be proceeding through an S(_N)1 mechanism? I am observing some unexpected products.
A3: It is highly unlikely for a primary alkyl halide like this compound to react via an S(_N)1 mechanism. The S(_N)1 pathway proceeds through a carbocation intermediate, and primary carbocations are very unstable.[10][11] The rate-determining step for an S(_N)1 reaction is the formation of this carbocation, which is energetically unfavorable for primary substrates.[10]
However, if your reaction conditions are strongly ionizing (e.g., a polar protic solvent with no strong nucleophile) and you are heating the reaction vigorously, you might force some minor S(_N)1 pathway. A key indicator of a carbocation intermediate is rearrangement. In this case, a hydride shift could potentially occur, but this is not a common pathway for this substrate under typical substitution conditions.
S(_N)1 vs. S(_N)2 at a Glance for this compound
| Feature | S(N)1 Pathway | S(_N)2 Pathway | Likelihood for this Substrate |
| Substrate | Favors 3° > 2° | Favors Methyl > 1° > 2°[12] | S(_N)2 is strongly favored |
| Mechanism | Two steps, carbocation intermediate[13] | One concerted step[13] | S(_N)2 is the expected mechanism |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile][3] | Rate will depend on nucleophile concentration |
| Nucleophile | Weak nucleophile is sufficient[3] | Requires a strong nucleophile[3] | A strong nucleophile is needed for good yield |
| Solvent | Favored by polar protic[3][5] | Favored by polar aprotic[3][2] | Use polar aprotic for optimal results |
| Rearrangement | Possible | Not possible | Not expected |
Q4: I need to perform a substitution using an amine. What special considerations should I take?
A4: When using a neutral amine (primary or secondary) as a nucleophile, the initial substitution reaction will form a substituted ammonium salt. This salt is often unreactive or can protonate the starting amine, effectively removing it from the reaction.
Protocol for Amine Substitution:
-
Use Excess Amine: A common strategy is to use at least two equivalents of the amine. One equivalent acts as the nucleophile, and the second acts as a base to deprotonate the ammonium salt intermediate, regenerating the neutral substituted amine product and freeing up more of the starting amine to react.
-
Add a Non-Nucleophilic Base: A more efficient method is to use a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), in a slight excess (e.g., 1.2 equivalents).[14] This base will neutralize the HCl formed during the reaction without competing as a nucleophile.
Experimental Workflow for Amine Alkylation
Caption: General workflow for amine substitution.
References
- Alkyl Halides: Solvent effects in substitution reactions. (2020).
- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from a university chemistry course website.
- 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from a university chemistry course website.
- Nucleophilic Substitution Reactions. (n.d.). Rammohan College.
- Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013).
- Understanding E1 vs E2 Reactions. (n.d.). LabXchange.
- Synthesis of cyclopentanes. (n.d.). Organic Chemistry Portal.
- 7.18: Comparison of E1 and E2 Reactions. (2020). Chemistry LibreTexts.
- E1 vs E2: Comparing the E1 and E2 Reactions. (2012). Master Organic Chemistry.
- 8.5. Elimination reactions. (n.d.). Lumen Learning.
- Process for the preparation of 2-substituted cyclopentanones. (1997). Google Patents.
- E1 vs E2 - Elimination Reactions Made Simple with lots of practice [LIVE Recording]. (2025).
- 7.3 SN1 vs SN2 | Organic Chemistry. (2020).
- 7 SN1 vs SN2 Reactions. (2020).
- 7.5: SN1 vs SN2. (2021). Chemistry LibreTexts.
- What are the differences between SN1 and SN2 reactions? (2021). Reddit.
- Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from a university chemistry course website.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing polymerization of (2-Chloroethyl)cyclopentane
Welcome to the technical support center for (2-Chloroethyl)cyclopentane. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability and handling of this reactive intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your material and the success of your experiments.
I. Understanding the Challenge: The Unwanted Polymerization of this compound
This compound, while a valuable building block, is susceptible to unwanted polymerization, which can manifest as increased viscosity, discoloration (yellowing or browning), or even solidification of the material.[1] This phenomenon can compromise the purity of the reagent, leading to inconsistent reaction outcomes and complicating purification processes.
The primary mechanism driving this polymerization is analogous to a Friedel-Crafts alkylation reaction. The presence of trace impurities, such as Lewis acids (e.g., metal ions from storage containers) or protic acids (e.g., HCl formed from hydrolysis), can catalyze the formation of a secondary carbocation from the chloroethyl group. This carbocation can then act as an electrophile, attacking the electron-rich cyclopentane ring of another molecule, initiating a chain reaction that results in the formation of oligomers and polymers.
Below is a simplified representation of the potential initiation and propagation steps:
Sources
Removal of unreacted starting materials from (2-Chloroethyl)cyclopentane
Welcome to the dedicated technical support guide for researchers, scientists, and professionals engaged in the synthesis and purification of (2-Chloroethyl)cyclopentane. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials. Our guidance is grounded in established chemical principles to ensure the integrity and purity of your final product.
The synthesis of this compound most commonly proceeds via the reaction of cyclopentanemethanol with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][2][3] The primary purification challenge lies in the effective removal of unreacted cyclopentanemethanol and the excess thionyl chloride, along with its byproducts. This guide is structured to provide practical, step-by-step solutions to these specific separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?
A1: When synthesizing this compound from cyclopentanemethanol and thionyl chloride, the primary impurities are typically:
-
Unreacted Cyclopentanemethanol: The starting alcohol.
-
Excess Thionyl Chloride (SOCl₂): Often used in excess to drive the reaction to completion.
-
Reaction Byproducts: Gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl) are produced, which are usually removed during the reaction or initial workup, but residual amounts may remain.[1][4]
Q2: What are the key physical properties I should be aware of for effective purification?
A2: Understanding the differences in the physical properties of your product and the common impurities is crucial for selecting the appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 132.63[5] | ~170-180 (estimated at atm. pressure); 82-82.5 @ 20 Torr | Insoluble in water; soluble in organic solvents. |
| Cyclopentanemethanol | 100.16[6][7] | 162-163[8][9] | Moderately soluble in water; soluble in organic solvents.[6][10] |
| Thionyl Chloride | 118.97[11] | 75-79[11][12][13] | Reacts with water; soluble in most aprotic organic solvents.[12][14] |
The significant differences in boiling points between thionyl chloride, the product, and the starting alcohol are the basis for purification by distillation. The differing polarities (alcohol being more polar than the alkyl chloride) are key for chromatographic separations.
Q3: Can I use a simple aqueous wash to remove the unreacted starting materials?
A3: An aqueous wash (workup) is a critical first step but is often insufficient on its own for high purity.
-
Removing Thionyl Chloride: A careful quench with a cold, dilute basic solution (e.g., sodium bicarbonate) will neutralize and hydrolyze excess thionyl chloride. This reaction is exothermic and releases SO₂ and HCl gases, so it must be performed with caution in a well-ventilated fume hood.[15]
-
Removing Cyclopentanemethanol: Due to its moderate water solubility, a portion of the unreacted cyclopentanemethanol will be removed during the aqueous workup.[6][10] However, for complete removal, further purification steps like distillation or chromatography are necessary.
Q4: Is distillation a suitable method for purifying this compound?
A4: Yes, fractional distillation is an excellent method for this purification due to the well-separated boiling points of the components.
-
Fraction 1 (low boiling): Excess thionyl chloride (and any low-boiling solvents like dichloromethane if used) will distill first at a lower temperature.
-
Fraction 2 (product): this compound will distill at its boiling point.
-
Residue (high boiling): Unreacted cyclopentanemethanol will remain in the distillation flask.
Given the relatively high boiling point of the product, vacuum distillation is recommended to prevent potential thermal decomposition.
Troubleshooting Guides
Problem 1: After my aqueous workup, I still see significant amounts of starting alcohol in my product according to NMR/GC analysis.
-
Cause: The partitioning of cyclopentanemethanol between the organic and aqueous layers during extraction may not be sufficient for its complete removal, especially if a large excess was present initially.
-
Solution 1: Fractional Distillation: As detailed in the protocol below, fractional distillation is the most effective method to separate this compound from the much higher-boiling cyclopentanemethanol.
-
Solution 2: Column Chromatography: If distillation is not feasible, column chromatography can be employed. This compound is significantly less polar than cyclopentanemethanol. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) will allow the product to elute first, while the more polar alcohol is retained longer on the column.
Problem 2: My product is dark or contains char after distillation.
-
Cause: This indicates thermal decomposition during distillation. Thionyl chloride can decompose to acidic and corrosive byproducts at temperatures above 140°C, which can degrade your product.[4][13]
-
Solution: Vacuum Distillation: By reducing the pressure, you lower the boiling points of all components, allowing for distillation at a much lower temperature, thereby preventing decomposition.
-
Optimization: Before distillation, ensure that the majority of the acidic byproducts and excess thionyl chloride have been removed through a thorough aqueous workup.
Problem 3: During the workup, adding the reaction mixture to the aqueous solution is violent and difficult to control.
-
Cause: Thionyl chloride reacts exothermically and rapidly with water.[12] Adding the crude reaction mixture too quickly to an aqueous solution can cause a dangerous release of heat and gaseous byproducts (SO₂ and HCl).
-
Solution: Controlled Quenching Protocol:
-
Cool the quenching solution (e.g., saturated sodium bicarbonate) in an ice bath.
-
Slowly add the crude reaction mixture dropwise to the cold, vigorously stirred quenching solution.
-
Monitor the temperature of the quenching solution and the rate of gas evolution, adjusting the addition rate to maintain control.
-
Experimental Protocols
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction
This protocol is designed to neutralize excess thionyl chloride and remove the bulk of water-soluble impurities.
-
Preparation: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it to 0-5°C in an ice bath.
-
Quenching: Slowly and dropwise, add the crude reaction mixture to the cold, vigorously stirred NaHCO₃ solution. Ensure the temperature of the quenching mixture does not exceed 20°C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is for the final purification of this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Use a short fractionating column (e.g., Vigreux).
-
Charging the Flask: Add the crude product from Protocol 1 to the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect any low-boiling impurities (residual solvent, traces of thionyl chloride) that distill at a low temperature.
-
Product Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the pure product in a separate receiving flask.
-
Residue: The higher-boiling cyclopentanemethanol will remain in the distillation flask.
-
-
Completion: Once the product has distilled, stop heating and allow the system to cool before slowly releasing the vacuum.
Visualizing the Workflow
Caption: Purification workflow for this compound.
References
- Wikipedia. Thionyl chloride. [Link]
- PubChem, National Institutes of Health. Thionyl chloride. [Link]
- Common Organic Chemistry. Thionyl Chloride. [Link]
- Bionity. Thionyl chloride. [Link]
- Histry Chem. Cyclopentanemethanol. [Link]
- Stenutz. cyclopentylmethanol. [Link]
- Histry Chem.
- Organic Syntheses. Procedure. [Link]
- Scribd.
- ResearchGate. Can any one suggest an efficient method to distill thionyl chloride.?. [Link]
- ChemSynthesis. cyclopentylmethanol - 3637-61-4. [Link]
- Cheméo. Cyclopentanemethanol. [Link]
- Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
- Reddit. How to efficiently remove thionyl chloride SOCl2?. [Link]
- Google Patents.
- Cheméo. Chemical Properties of Cyclopentanemethanol (CAS 3637-61-4). [Link]
- Chemistry LibreTexts. 9.3: Conversion of Alcohols to Alkyl Halides with SOCl₂ and PBr₃. [Link]
- ReactionWeb.io. Alcohol + SOCl2. [Link]
- Common Organic Chemistry. Alcohol to Chloride - Common Conditions. [Link]
- PubChem, National Institutes of Health. This compound. [Link]
- Chemistry Stack Exchange.
- Organic Chemistry Portal. Cyclopentane synthesis. [Link]
- PubChem, National Institutes of Health. [(1R)-1-chloroethyl]cyclopentane. [Link]
- SciSpace.
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- 5. This compound | C7H13Cl | CID 20187828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentanemethanol Properties, Uses, Safety, Suppliers & SDS | Expert Chemical Guide China [histry-chem.com]
- 7. cyclopentylmethanol [stenutz.eu]
- 8. Cyclopentanemethanol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
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- 10. CAS 3637-61-4: Cyclopentanemethanol | CymitQuimica [cymitquimica.com]
- 11. Thionyl Chloride [commonorganicchemistry.com]
- 12. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 13. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 7719-09-7 CAS MSDS (Thionyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (2-Chloroethyl)cyclopentane
Welcome to the technical support center for the synthesis and scale-up of (2-Chloroethyl)cyclopentane. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can not only troubleshoot issues but also proactively optimize your process for robustness and scalability.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound.
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the chlorination of 2-cyclopentylethanol using thionyl chloride (SOCl₂).[1][2] This reaction is favored for its high efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases at ambient temperature.[1][3] While other reagents like phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅) can also be used, thionyl chloride often provides a cleaner reaction profile.[1][4]
Q2: What is the reaction mechanism, and how does it impact the process?
A2: The reaction of 2-cyclopentylethanol, a primary alcohol, with thionyl chloride typically proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][3][5] The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, forming an alkyl chlorosulfite intermediate. This intermediate is then attacked by a chloride ion from the backside, leading to the formation of this compound with an inversion of stereochemistry (though not relevant for this achiral molecule) and the release of SO₂ and HCl.[3][6] Understanding this SN2 pathway is crucial as it dictates that reaction conditions should favor bimolecular collisions and minimize carbocation formation, which could lead to side products.
Q3: Should I use a solvent? If so, which one is recommended for scale-up?
A3: While the reaction can be run neat (using thionyl chloride as both reagent and solvent), this is often not advisable for scale-up due to the exothermic nature of the reaction and potential for side reactions at higher temperatures.[7] Using an inert, aprotic solvent is highly recommended to control the reaction temperature and improve selectivity.[1] Common choices include dichloromethane (DCM), chloroform, or toluene.[7] For larger scale operations, toluene is often preferred due to its higher boiling point, which allows for a wider operational temperature range and better heat transfer management.
Q4: Is the addition of a base like pyridine necessary?
A4: The addition of a tertiary amine base like pyridine is a common practice and serves two main purposes.[5][6] Firstly, it neutralizes the HCl gas produced during the reaction, preventing potential acid-catalyzed side reactions such as ether formation or elimination.[6] Secondly, it can alter the reaction mechanism. In the presence of pyridine, the chloride ion is more readily available as an external nucleophile, which reinforces the SN2 pathway and can lead to cleaner product formation.[5][6] However, on a large scale, the use of pyridine can complicate the work-up, and its removal may require additional extraction steps.
Q5: What are the typical yield and purity I should expect?
A5: With an optimized protocol, yields for this reaction are generally high, often exceeding 85-90%.[8] The purity of the crude product can be quite good, but it will likely contain some unreacted starting material and potentially small amounts of side products. Purification by distillation is typically required to achieve high purity (>97%).[9]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Observed Problem | Potential Root Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture Contamination: Thionyl chloride reacts violently with water, quenching the reagent.[10] 3. Side Reactions: Overheating can lead to elimination reactions, forming cyclopentylethylenes.[1] 4. Loss during Work-up: Product may be lost during aqueous washing if emulsions form or due to its volatility. | 1. Monitor Reaction Progress: Use TLC or GC to track the disappearance of the starting alcohol. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon). 3. Strict Temperature Control: Add thionyl chloride dropwise to a cooled solution of the alcohol (0-5 °C) to manage the initial exotherm. Maintain a controlled temperature throughout the reaction. 4. Optimize Work-up: Use a brine wash to break emulsions. Minimize the time the product is in contact with the aqueous phase. Use a rotary evaporator at a controlled temperature and vacuum to remove the solvent. |
| Formation of Dark-Colored Impurities | 1. Reaction Temperature Too High: Can lead to decomposition of the alkyl chlorosulfite intermediate or the product. 2. Presence of Oxygen: Can cause oxidative side reactions. 3. Impure Thionyl Chloride: Old or improperly stored SOCl₂ can contain impurities that lead to discoloration. | 1. Maintain Low Temperature: As mentioned, controlled, low-temperature addition of SOCl₂ is critical. 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere, especially during scale-up. 3. Use Fresh Reagent: Use freshly opened or distilled thionyl chloride for the best results. |
| Product Contains Di(cyclopentylethyl) Ether | Acid-Catalyzed Etherification: If HCl is not effectively scavenged, it can protonate the starting alcohol, which is then attacked by another molecule of the alcohol in an SN2 reaction. | 1. Use of a Base: Add pyridine or another non-nucleophilic tertiary amine to the reaction mixture to neutralize the in-situ generated HCl.[5][6] 2. Controlled Reagent Addition: Slow addition of thionyl chloride can minimize the localized concentration of HCl. |
| Difficulties in Purification by Distillation | 1. Close Boiling Points: The boiling point of the product may be close to that of impurities or the starting material. 2. Thermal Instability: The product may decompose at its atmospheric boiling point. | 1. Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.[9] 2. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and prevent thermal decomposition.[11] |
Section 3: Experimental Protocols and Workflows
Protocol 1: Lab-Scale Synthesis of this compound
Materials:
-
2-Cyclopentylethanol (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-cyclopentylethanol and pyridine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Workflow for Scale-Up Synthesis and Troubleshooting
The following diagram illustrates the key decision points and workflow for scaling up the synthesis of this compound.
Caption: Workflow for the scaled-up synthesis of this compound.
Section 4: Visualizing Key Process Relationships
The following diagram outlines the logical relationship between common problems and their primary causes, providing a quick diagnostic tool.
Caption: Causal relationships in troubleshooting the synthesis.
References
- ReactionWeb.io. (2025, July 12). Alcohol + SOCl2.
- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
- Organic Chemistry Tutor. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
- Royal Society of Chemistry. (2022, May 20).
- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides.
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- Yufeng. (n.d.).
- ChemScene. (n.d.). 84226-36-8 | this compound.
- Sciencemadness.org. (2004, October 25).
- Synthesis with Florencio Zaragoza. (2020, September 4). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2).
- Fiveable. (n.d.).
- Organic Chemistry Portal. (n.d.). Cyclopentene synthesis.
- The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
- Google Patents. (n.d.). US2817686A - Process for converting alcohols to chlorides.
- Chemspace. (n.d.). This compound - C7H13Cl | CSSB00011273982.
- Fisher Scientific. (n.d.). 2-Cyclopentylethanol, 98+%.
- University of Calgary. (n.d.). Reactions of Alcohols.
- ChemicalBook. (2023, April 23). 2-CYCLOPENTYLETHANOL.
- Cheméo. (n.d.). Chemical Properties of 2-Cyclopentylethanol (CAS 766-00-7).
- AChemBlock. (n.d.). This compound 97%.
- Santa Cruz Biotechnology. (n.d.). 2-Cyclopentylethanol.
- BLD Pharm. (n.d.). 84226-36-8|this compound.
- NIST. (n.d.). 2-Cyclopentylethanol.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- PubMed. (n.d.).
- Benchchem. (n.d.).
- Fluorochem. (n.d.). This compound.
- PubMed. (2015). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.
- Organic Syntheses. (n.d.). 2-cyclopentenone.
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- 11. Organic Syntheses Procedure [orgsyn.org]
Common impurities in commercial (2-Chloroethyl)cyclopentane
Welcome to the Technical Support Center for (2-Chloroethyl)cyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the impurities in commercial this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
A1: The impurity profile of commercial this compound is largely dependent on the synthetic route employed in its manufacture. The two most prevalent methods for its synthesis are the chlorination of 2-cyclopentylethanol using thionyl chloride (SOCl₂) and the Appel reaction.
-
From the Thionyl Chloride Route:
-
From the Appel Reaction:
-
Unreacted 2-Cyclopentylethanol: Similar to the thionyl chloride route, incomplete conversion is a possibility.
-
Triphenylphosphine Oxide (TPPO): A stoichiometric byproduct of the Appel reaction that can be challenging to remove.[3][4][5]
-
Residual Triphenylphosphine (PPh₃): Unreacted phosphine may remain.
-
Haloform Byproducts (e.g., Chloroform): Generated from the carbon tetrachloride reagent.[4]
-
Q2: I suspect my sample of this compound is contaminated. What is the first analytical step I should take?
A2: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended initial analytical technique.[6][7][8][9][10] It provides excellent separation of volatile components and delivers mass spectral data for confident identification of the main compound and any impurities. Additionally, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can provide crucial structural information and quantitative assessment of purity.[11][12][13]
Q3: Can this compound degrade upon storage?
A3: While generally stable, prolonged storage, especially under non-ideal conditions (e.g., exposure to moisture, light, or elevated temperatures), can lead to degradation. The primary degradation pathway is hydrolysis of the chloro group to form 2-cyclopentylethanol. Exposure to strong bases can promote elimination reactions, yielding vinylcyclopentane.
Troubleshooting Guides
Issue 1: My reaction yield is consistently low, and I suspect the purity of my this compound is the culprit.
-
Possible Cause: The presence of unreacted 2-cyclopentylethanol in your starting material. The hydroxyl group of the alcohol can interfere with many downstream reactions, particularly those involving organometallics or other strong bases/nucleophiles.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Corrective Action:
-
Confirm the Presence of 2-Cyclopentylethanol: Use GC-MS to identify a peak corresponding to the mass of 2-cyclopentylethanol and ¹H NMR to look for the characteristic signals of the alcohol proton and the adjacent methylene group.
-
Purification: If the alcohol impurity is present, purify the this compound by fractional distillation.[14][15][16][17][18] The boiling point of this compound is higher than that of 2-cyclopentylethanol, allowing for effective separation.
-
Issue 2: My purified product from a reaction involving this compound is a white, semi-solid, and NMR analysis shows broad, complex signals in the aromatic region.
-
Possible Cause: If the this compound was synthesized via the Appel reaction, this is a classic sign of contamination with triphenylphosphine oxide (TPPO).[3][4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TPPO contamination.
-
Corrective Action:
-
Removal of TPPO:
-
Precipitation: TPPO can be selectively precipitated from non-polar solvents like hexanes or diethyl ether. Dissolve the crude product in a minimal amount of a polar solvent and then add a large excess of a non-polar solvent to crash out the TPPO. More advanced methods involve the formation of insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[19][20][21][22][23]
-
Column Chromatography: If precipitation is not effective, silica gel chromatography can be used. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically allow for the elution of the this compound while retaining the more polar TPPO on the column.
-
-
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
-
Objective: To identify and quantify volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis: Compare the retention times and mass spectra of any observed peaks to a spectral library and known standards of potential impurities.
-
Protocol 2: Purification by Fractional Distillation
-
Objective: To remove impurities with significantly different boiling points from this compound.
-
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Methodology:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the impure this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Gently heat the flask.
-
Collect the initial fraction (forerun) that distills at a lower temperature, as this will contain the more volatile impurities.
-
As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the purified product.
-
Stop the distillation before the flask runs dry to prevent the concentration of non-volatile impurities.
-
-
Purity Confirmation: Analyze the collected fractions by GC-MS to confirm the purity.
-
Data Summary
| Impurity | Likely Synthetic Route | Boiling Point (°C) | Key Analytical Features |
| 2-Cyclopentylethanol | Thionyl Chloride, Appel | ~175 | Broad -OH peak in IR, characteristic signals in ¹H NMR |
| Triphenylphosphine Oxide | Appel | >360 | Aromatic signals in ¹H NMR, characteristic mass spectrum |
| Bis(cyclopentylethyl) Ether | Thionyl Chloride | Estimated >200 | Absence of -OH signals, ether linkage evident in ¹³C NMR |
References
- Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts
- Alcohol + SOCl2 - ReactionWeb.io
- How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy
- Appel reaction - Grokipedia
- Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) - YouTube
- Reaction Of Alcohols With Thionyl Chloride - Alcohols, Phenols and Ethers - Chemistry Class 12 - YouTube
- Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents
- Alkyl Halides - University of Calgary
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central
- Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis
- Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? - Yufeng
- Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Upd
- Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | The Journal of Organic Chemistry - ACS Public
- Triphenylphosphine oxide complex process - Google P
- Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄) - OrgoSolver
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Appel reaction - Wikipedia
- Appel Reaction: Mechanism & Examples - NROChemistry
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - ResearchG
- replacing the -oh group in alcohols by a halogen - Chemguide
- Reactions of Alcohols | Edexcel International A Level (IAL) Chemistry Revision Notes 2018
- Reactions of Alcohols (Edexcel A Level Chemistry): Revision Note - Save My Exams
- Purification: Fractional Distillation - Department of Chemistry : University of Rochester
- Alcohol Reaction Guides - OrgoSolver
- Purification by fractional distill
- Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST
- Quantit
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
- Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab
- M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS - Shimadzu
- Methods of Chlorination of Primary non Benzylic Alcohols - Sciencemadness.org
- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole - MDPI
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5)
- volatile halogen
- 6.5: Halogenated Hydrocarbons- Many Uses, Some Hazards - Chemistry LibreTexts
- 5.
- Exposure to halogenated hydrocarbons in the indoor environment - PubMed
- How To: Purify by Distillation - Department of Chemistry : University of Rochester
- 84226-36-8 | this compound - ChemScene
- This compound 97% | CAS: 84226-36-8 | AChemBlock
- Halogen
- This compound - C7H13Cl | CSSB00011273982 - Chemspace
- Effects of Halogenated Hydrocarbons on Rumen Microorganisms - Illinois Experts
- This compound | C7H13Cl | CID 20187828 - PubChem
- Predict the product for the following reaction. 2-cyclopentylethanol reacts with H2SO4 at 140degrees C yields? please help me draw the structure. | Homework.Study.com
- Question: Predict the product for the following reaction. 2-cyclopentylethanol reacts with H2SO4 at 140degrees C yields?
- Investigation into the Formation of Impurities during the Optimization of Brig
- [(1R)-1-chloroethyl]cyclopentane | C7H13Cl | CID 163876668 - PubChem
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Technical Support Center: Stability of (2-Chloroethyl)cyclopentane Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Chloroethyl)cyclopentane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent under acidic conditions. Our goal is to equip you with the expertise to anticipate, identify, and control the inherent reactivity of this compound, ensuring the desired outcomes for your experiments.
Introduction: The Challenge of the Cyclopentylethyl Cation
This compound is a valuable building block in organic synthesis. However, its use in reactions involving acidic conditions, such as Friedel-Crafts alkylations or solvolysis, is often plagued by the formation of multiple products. This lack of specificity arises from the inherent instability of the initially formed primary carbocation, which rapidly rearranges to more stable secondary and tertiary carbocations. A significant and often overlooked rearrangement pathway is the expansion of the cyclopentyl ring to a thermodynamically more stable cyclohexyl system. Understanding and controlling these carbocation rearrangements are paramount for successful and reproducible synthetic outcomes.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in an acidic environment.
Q1: My reaction with this compound is yielding a complex mixture of products instead of the expected single isomer. What is happening?
A1: The formation of multiple products is a classic indicator of carbocation rearrangements. When this compound is subjected to acidic conditions (either Brønsted or Lewis acids), the chloride ion departs, generating a primary (1°) cyclopentylethyl carbocation. This primary carbocation is highly unstable and will rapidly rearrange to more stable carbocations before the nucleophile can attack.
The primary rearrangement pathways are:
-
1,2-Hydride Shift: A hydrogen atom from the adjacent carbon on the cyclopentyl ring migrates to the primary carbocation center, forming a more stable secondary (2°) carbocation.
-
Ring Expansion (Alkyl Shift): A carbon-carbon bond within the cyclopentane ring migrates, leading to the expansion of the five-membered ring into a more stable six-membered (cyclohexyl) ring. This results in a secondary (2°) cyclohexyl carbocation, which can be even more stable than the secondary cyclopentylethyl carbocation due to reduced ring strain in the cyclohexane ring.[1][2]
These rearranged carbocations can then be trapped by a nucleophile, leading to a mixture of isomeric products.
Q2: I suspect ring expansion is occurring in my reaction. How can I confirm this?
A2: Confirming ring expansion requires careful analysis of your product mixture. The most effective techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis: This method is excellent for separating the different isomers in your product mixture. The mass spectra of the cyclopentyl- and cyclohexyl-containing products will likely be very similar, but their fragmentation patterns may show subtle differences. Crucially, their retention times on the GC column will be different, allowing for their separation and relative quantification. For a detailed procedure, refer to the Experimental Protocol: Product Mixture Analysis by GC-MS .
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton signals for a cyclopentyl ring often appear as a broad multiplet, while a cyclohexane ring in a chair conformation will show distinct axial and equatorial proton signals, though these can also be complex multiplets. Comparing the spectra of your product mixture to authentic samples or literature data for cyclopentyl and cyclohexyl derivatives is the most reliable approach.[3]
-
¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum can definitively distinguish between the isomers. For example, in a simple case like the alkylation of benzene, cyclopentylbenzene will show a different number of signals and chemical shifts compared to cyclohexylbenzene.
-
Q3: How can I minimize the formation of rearranged products in my reaction?
A3: While completely eliminating carbocation rearrangements can be challenging, you can employ several strategies to favor the formation of the desired product:
-
Lowering the Reaction Temperature: Carbocation rearrangements are often temperature-dependent. Running your reaction at a lower temperature can decrease the rate of rearrangement relative to the rate of nucleophilic attack on the initially formed carbocation.
-
Choice of Lewis Acid: In reactions like Friedel-Crafts alkylation, using a milder Lewis acid can sometimes reduce the extent of rearrangement. For example, you might try using FeCl₃ instead of the more reactive AlCl₃.
-
Use of a Less Polar Solvent: A less polar solvent may not stabilize the carbocation intermediate as effectively, potentially disfavoring rearrangement. However, this can also slow down the overall reaction rate.
-
Alternative Synthetic Routes: If rearrangements are persistent, consider an alternative synthetic strategy that avoids the formation of a free carbocation. For Friedel-Crafts type reactions, a common and effective alternative is Friedel-Crafts acylation followed by reduction . The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
Frequently Asked Questions (FAQs)
Q: Why is the primary (2-cyclopentylethyl) carbocation so unstable?
A: The stability of carbocations is determined by the number of alkyl groups attached to the positively charged carbon atom. Primary carbocations, having only one alkyl group, are the least stable due to a lack of inductive effects and hyperconjugation to delocalize the positive charge.[4][5] This inherent instability is the driving force for the rapid rearrangements to more stable secondary and tertiary carbocations.
Q: What is the driving force for the ring expansion from a cyclopentyl to a cyclohexyl ring?
A: The primary driving force for the ring expansion is the relief of ring strain. Cyclohexane is the most stable of the common cycloalkanes, with virtually no ring strain as it can adopt a perfect chair conformation where all bond angles are close to the ideal tetrahedral angle of 109.5°. Cyclopentane, while relatively stable, has some torsional strain in its envelope and half-chair conformations. The rearrangement from the cyclopentylethyl cation to the cyclohexyl cation is therefore thermodynamically favorable.[1][2]
Q: Can neighboring group participation play a role in the reactions of this compound?
A: Neighboring group participation (NGP) by the cyclopentyl ring is a possibility. The C-C sigma bonds of the cyclopentyl ring can act as internal nucleophiles, assisting in the departure of the leaving group and forming a non-classical, bridged carbocation intermediate.[6][7][8] This anchimeric assistance can lead to an enhanced reaction rate and can also influence the stereochemistry of the product. The formation of rearranged products is often a consequence of the collapse of these bridged intermediates.
Data Presentation
The following table provides an example of the product distribution from the solvolysis of a cyclopentylethyl derivative, which serves as a model for the reactivity of this compound under similar conditions.
| Substrate | Solvent | Temperature (°C) | Product | Percentage | Implication |
| Cyclopentylmethyl Tosylate | Acetic Acid | 100 | Cyclopentylmethyl Acetate | 60% | Direct Substitution |
| Cyclohexyl Acetate | 28% | Ring Expansion | |||
| Cyclohexene | 12% | Ring Expansion & Elimination |
Data adapted from studies on the solvolysis of cyclopentylmethyl tosylate, a closely related system that forms a similar carbocation intermediate.
Experimental Protocols
Protocol 1: Minimizing Rearrangement in Friedel-Crafts Alkylation of Benzene with this compound
This protocol aims to favor the formation of (2-cyclopentylethyl)benzene by using milder reaction conditions.
Materials:
-
This compound
-
Benzene (dried)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzene (5 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous FeCl₃ (1.1 equivalents) to the stirred solution.
-
Add this compound (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing by GC-MS.
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Product Mixture Analysis by GC-MS
This protocol outlines a general method for the separation and identification of potential products from a reaction involving this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for separating nonpolar compounds (e.g., HP-5ms or equivalent)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC-MS analysis.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and hold for 2 minutes. Ramp the temperature at a rate of 10-15 °C/min to a final temperature of 280 °C and hold for 5 minutes. (This program should be optimized for your specific product mixture).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Analyze the mass spectrum of each peak to confirm its molecular weight and fragmentation pattern.
-
Compare the obtained mass spectra with library databases (e.g., NIST) for tentative identification.
-
For unambiguous identification, compare the retention times and mass spectra with those of authentic reference standards if available.
-
The relative peak areas can be used to estimate the product distribution.
-
Visualizations
Carbocation Rearrangement Pathways
Caption: Potential rearrangement pathways of the (2-cyclopentylethyl) carbocation.
Friedel-Crafts Reaction: Alkylation vs. Acylation-Reduction
Caption: Comparison of Friedel-Crafts alkylation and acylation-reduction pathways.
References
- Cyclopentyl to cyclohexyl carbocation rearrangement.Chemistry Stack Exchange. [Link]
- Ring Expansion Rearrangements.Chemistry Steps. [Link]
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- Neighbouring group particip
- Neighbouring Group Particip
- A C N.M.R. investigation of 1-aryl-2-methylcyclo-pentyl and -hexyl cations.
- The acid catalyzed hydration of 1-vinylcyclopentane A.Chegg.com. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of (2-Chloroethyl)cyclopentane and (2-Bromoethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall project timelines. Alkyl halides, such as (2-Chloroethyl)cyclopentane and (2-Bromoethyl)cyclopentane, are versatile building blocks, frequently employed in the construction of more complex molecular architectures through nucleophilic substitution and elimination reactions. While structurally similar, the seemingly minor difference in their halogen substituent—chlorine versus bromine—imparts a significant divergence in their chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity of these two primary alkyl halides. We will dissect the fundamental physicochemical properties that govern their behavior in common organic transformations and present a framework for their experimental evaluation, enabling researchers to make informed decisions in reaction design and optimization.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of an alkyl halide (R-X) in substitution and elimination reactions is primarily dictated by three interdependent factors: the nature of the leaving group, the strength of the carbon-halogen bond, and the structure of the alkyl group. Since both this compound and (2-bromoethyl)cyclopentane share an identical primary alkyl framework, the decisive factor in their relative reactivity is the halogen atom itself.
The Decisive Role of the Leaving Group
In both nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions, the rate-determining step involves the departure of the halide ion. A "good" leaving group is one that can stabilize the negative charge it acquires upon leaving.[1][2][3] The stability of the resulting anion is inversely related to its basicity; weaker bases are better leaving groups.[4][5]
We can predict the leaving group ability of chloride (Cl⁻) and bromide (Br⁻) by considering the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr).
-
Acidity: HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7).[4]
-
Basicity: Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[3][5]
This fundamental difference establishes that bromide is a superior leaving group to chloride .[6] Its larger size and greater polarizability allow for more effective distribution of the negative charge, leading to a more stable anion and a lower activation energy for the reaction.[6]
Carbon-Halogen Bond Dissociation Energy (BDE)
The cleavage of the carbon-halogen bond is central to the reactivity of these substrates. The energy required to break this bond homolytically, known as the bond dissociation energy (BDE), provides a direct measure of its strength.[7] A weaker bond requires less energy to break and is associated with a faster reaction rate.[8][9]
As we move down the halogen group, the increasing atomic size leads to longer and weaker carbon-halogen bonds.[9][10]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~327 |
| C-Br | ~285 |
| (Data sourced from representative values).[11] |
The C-Br bond is demonstrably weaker than the C-Cl bond, requiring approximately 42 kJ/mol less energy to cleave. This lower bond energy directly contributes to the enhanced reactivity of (2-bromoethyl)cyclopentane.
Comparative Reactivity in Key Mechanistic Pathways
Given that both molecules are primary alkyl halides, they will predominantly react via bimolecular mechanisms (Sₙ2 and E2) to avoid the formation of a highly unstable primary carbocation intermediate.[1][12][13]
Sₙ2 (Bimolecular Nucleophilic Substitution)
The Sₙ2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[14][15][16][17] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[1][17]
Caption: Concerted backside attack in the Sₙ2 mechanism (X = Cl or Br).
Due to the superior leaving group ability of bromide and the weaker C-Br bond, (2-bromoethyl)cyclopentane will react significantly faster in Sₙ2 reactions than this compound . The reaction rate for alkyl halides in Sₙ2 reactions generally follows the trend I > Br > Cl > F.[8][18]
Table 1: Typical Relative Sₙ2 Reaction Rates for Ethyl Halides
| Substrate (CH₃CH₂-X) | Relative Rate |
|---|---|
| CH₃CH₂-Cl | 1 |
| CH₃CH₂-Br | 30 |
| CH₃CH₂-I | 100 |
(Relative rates are approximate and vary with reaction conditions).
E2 (Bimolecular Elimination)
When a strong, sterically hindered base is used, an elimination reaction can compete with or even dominate substitution. The E2 mechanism is also a concerted process where the base removes a proton from the β-carbon while the leaving group on the α-carbon departs, forming a double bond.[19][20][21]
Caption: Concerted reaction pathway for the E2 mechanism (X = Cl or Br).
Similar to the Sₙ2 pathway, the C-X bond is broken in the rate-determining step of the E2 reaction.[22][23] Therefore, the same factors apply: the better leaving group (Br⁻) and the weaker C-X bond make (2-bromoethyl)cyclopentane a more reactive substrate for E2 elimination compared to its chloro counterpart.
Experimental Validation: A Protocol for Comparison
To empirically validate the theoretical differences in reactivity, a competitive reaction can be designed. The Finkelstein reaction, a classic Sₙ2 process, is an excellent choice for this purpose as it allows for straightforward monitoring.[1][13]
Protocol: Comparative Sₙ2 Reactivity via Finkelstein Reaction
Objective: To quantitatively compare the Sₙ2 reaction rates of this compound and (2-bromoethyl)cyclopentane by reacting them with sodium iodide in acetone.
Causality of Design:
-
Nucleophile & Solvent: Sodium iodide (NaI) provides the iodide nucleophile. Acetone is a polar aprotic solvent that favors the Sₙ2 mechanism by solvating the cation (Na⁺) but not strongly solvating the anion (I⁻), thus preserving its nucleophilicity.[14]
-
Self-Validation System: NaI is soluble in acetone, whereas the products, sodium chloride (NaCl) and sodium bromide (NaBr), are not.[2] The formation of a precipitate provides a visual confirmation of the reaction's progress and drives the equilibrium forward.[2][13]
-
Quantitative Analysis: Gas Chromatography (GC) is used to separate and quantify the unreacted starting materials over time, providing precise kinetic data.[1][24]
Materials:
-
This compound
-
(2-Bromoethyl)cyclopentane
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Internal standard for GC (e.g., dodecane)
-
Reaction vials, constant temperature bath, GC instrument.
Procedure:
-
Preparation: Prepare two separate 0.1 M solutions of this compound and (2-bromoethyl)cyclopentane in acetone, each containing a known concentration of an internal standard. Also, prepare a 0.2 M solution of NaI in acetone.
-
Reaction Initiation: In separate reaction vials, place equal volumes of the NaI solution. Equilibrate the vials in a constant temperature bath (e.g., 50 °C).
-
To initiate the reactions simultaneously, add an equal volume of the respective alkyl halide solution to each vial. Start a timer immediately.
-
Monitoring: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 2 mL of cold water and 1 mL of diethyl ether. Shake vigorously. The ether will extract the organic components.
-
Analysis: Inject a sample of the ether layer from each quenched aliquot into a Gas Chromatograph (GC).
-
Data Processing: Determine the concentration of the remaining alkyl halide at each time point by comparing its peak area to that of the internal standard.
Caption: Experimental workflow for comparing alkyl halide reactivity.
Anticipated Results and Conclusion
The experimental data would unequivocally show a faster rate of consumption for (2-bromoethyl)cyclopentane.
Table 2: Representative Hypothetical Experimental Data
| Time (min) | % this compound Remaining | % (2-Bromoethyl)cyclopentane Remaining |
|---|---|---|
| 0 | 100% | 100% |
| 15 | 92% | 55% |
| 30 | 85% | 30% |
| 60 | 72% | 9% |
Both theoretical principles and robust experimental frameworks confirm that (2-bromoethyl)cyclopentane is a substantially more reactive substrate than this compound for both Sₙ2 and E2 reactions. This heightened reactivity is a direct consequence of two key factors:
-
Superior Leaving Group Ability: The bromide ion is a weaker base and thus a more stable leaving group than the chloride ion.[4][6]
-
Weaker Carbon-Halogen Bond: The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it easier to break during the rate-determining step of the reaction.[9][11]
For professionals in drug development and chemical synthesis, this differential reactivity has profound practical implications. When constructing a synthetic route, choosing the bromo-analogue can lead to significantly faster reaction times, allow for the use of milder reaction conditions (e.g., lower temperatures), and ultimately result in higher overall yields by minimizing side reactions. Conversely, the less reactive chloro-analogue may be preferred when a more stable, less labile functional group is required in the presence of other reactive sites in a complex molecule. Understanding this fundamental reactivity trend is paramount for efficient and successful chemical synthesis.
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A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of (2-Chloroethyl)cyclopentane
Welcome to an in-depth technical guide on the Nuclear Magnetic Resonance (NMR) analysis of (2-Chloroethyl)cyclopentane. This document is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation. Here, we move beyond rote procedural lists to explore the why behind the how, grounding our discussion in the fundamental principles of NMR spectroscopy and offering practical, field-tested insights. Our objective is to provide a comprehensive, self-validating framework for analyzing this molecule and to compare the utility of NMR with other common analytical techniques.
The Structural Landscape of this compound: An NMR Perspective
This compound presents an interesting case for NMR analysis. The molecule combines a flexible cyclopentane ring with an electronegative chlorine atom on the ethyl side chain. This combination of features dictates the appearance of its ¹H and ¹³C NMR spectra. The cyclopentane ring is not planar and undergoes rapid pseudorotation at room temperature, which often averages the chemical environments of its protons and carbons.[1][2] This dynamic process simplifies the spectrum, but the presence of the chloroethyl substituent breaks the symmetry, leading to a more complex pattern than that of unsubstituted cyclopentane.[2][3]
The primary influences on the chemical shifts in the NMR spectrum of this compound are the electronegativity of the chlorine atom and the stereochemistry of the molecule.[1] The chlorine atom will deshield nearby protons and carbons, causing their signals to appear at a higher frequency (downfield) in the spectrum.[1] This effect diminishes with distance from the substituent.[1]
Predicting the ¹H and ¹³C NMR Spectra of this compound
A key skill for any analytical scientist is the ability to predict an NMR spectrum based on the molecular structure. This predictive capacity allows for more efficient data interpretation and troubleshooting.
¹H NMR Spectrum Prediction
The ¹H NMR spectrum of this compound is expected to show several distinct signals. Due to the rapid pseudorotation of the cyclopentane ring, the protons on the ring may appear as complex, overlapping multiplets.[1] However, we can still make some reasonable predictions about their chemical shifts and multiplicities.
Expected ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-a (CH₂Cl) | 3.5 - 3.7 | Triplet (t) | 2H | Directly attached to the electronegative chlorine atom, leading to significant deshielding.[4][5] Coupled to the adjacent CH₂ group (H-b). |
| H-b (CH₂-CH₂Cl) | 1.7 - 1.9 | Multiplet (m) | 2H | Adjacent to the deshielded H-a protons and the cyclopentyl ring. Coupled to both H-a and H-c. |
| H-c (CH-cyclopentyl) | 1.8 - 2.0 | Multiplet (m) | 1H | Methine proton at the point of substitution on the cyclopentane ring.[1] Deshielded by the chloroethyl group. |
| H-d, H-e, H-f, H-g (CH₂-cyclopentyl) | 1.2 - 1.8 | Multiplet (m) | 8H | Protons of the cyclopentane ring. Due to conformational flexibility, these will likely appear as a complex, overlapping multiplet.[1][2] |
¹³C NMR Spectrum Prediction
The ¹³C NMR spectrum provides a complementary view of the carbon skeleton. Given the molecule's asymmetry, we expect to see distinct signals for each unique carbon environment.
Expected ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (CH₂Cl) | 45 - 50 | Directly attached to the electronegative chlorine atom, resulting in a significant downfield shift.[6][7] |
| C-2 (CH₂-CH₂Cl) | 35 - 40 | Influenced by the chlorine atom, but to a lesser extent than C-1. |
| C-3 (CH-cyclopentyl) | 40 - 45 | Methine carbon at the point of substitution on the ring. |
| C-4, C-7 (CH₂-cyclopentyl) | 30 - 35 | Carbons adjacent to the point of substitution on the ring. |
| C-5, C-6 (CH₂-cyclopentyl) | 25 - 30 | Carbons further from the substituent on the ring. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of your NMR data is directly dependent on meticulous sample preparation and proper instrument setup.
Step-by-Step NMR Sample Preparation and Data Acquisition
-
Sample Purity: Ensure your this compound sample is free of paramagnetic impurities, which can cause significant line broadening.[8]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves your sample.[9] Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.[2][3]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[8] For the less sensitive ¹³C NMR, a more concentrated sample (as much as will dissolve) is recommended to reduce acquisition time.[10]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[11]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[3][4]
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer. For ¹H NMR, a standard acquisition is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.
Visualizing the Connectivity: A Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final structural confirmation.
Caption: Workflow for the NMR analysis of this compound.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for a comprehensive characterization of a compound.
Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including carbon-hydrogen framework and connectivity. | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires higher sample concentrations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern.[12] | High sensitivity, excellent for separating volatile compounds.[12] | Provides limited structural information on its own, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-Cl stretch). | Fast and simple, requires minimal sample preparation. | Provides limited information about the overall molecular structure. |
For the analysis of this compound, GC-MS would be an excellent complementary technique to confirm the molecular weight (132.63 g/mol ) and provide fragmentation data that can support the proposed structure.[13] IR spectroscopy would be useful to confirm the presence of the C-Cl bond. However, for unambiguous structural determination, NMR spectroscopy remains the gold standard.
Trustworthiness and Self-Validation in NMR Analysis
A key aspect of scientific integrity is the self-validating nature of a well-executed experiment. In the context of NMR:
-
Consistency between ¹H and ¹³C Data: The number of unique signals in the ¹³C spectrum should correspond to the number of distinct carbon environments inferred from the ¹H spectrum.
-
Correlation with Predicted Spectra: The experimentally obtained chemical shifts and coupling patterns should be in good agreement with the predictions based on established principles of NMR theory.
-
2D NMR Experiments: For more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively, providing an additional layer of validation.
By adhering to these principles, researchers can ensure the accuracy and reliability of their structural assignments, which is paramount in fields like drug development where molecular structure dictates function and safety.
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A Technical Guide to the Mass Spectrometry Fragmentation of (2-Chloroethyl)cyclopentane and Comparative Analytical Methodologies
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or unknown compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation pattern of (2-Chloroethyl)cyclopentane, a halogenated hydrocarbon, and offers a comparative analysis with alternative analytical techniques. Our objective is to furnish a comprehensive resource that is both theoretically grounded and practically applicable in a laboratory setting.
Unraveling the Fragmentation Fingerprint of this compound
This compound, with a molecular formula of C7H13Cl and a molecular weight of approximately 132.63 g/mol , presents a unique fragmentation pattern under electron ionization.[1][2] The presence of a cyclopentyl ring, an ethyl chain, and a chlorine atom dictates a series of characteristic bond cleavages and rearrangements. Understanding these pathways is paramount for its unambiguous identification.
The initial step in EI-MS is the bombardment of the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•). Due to the presence of chlorine with its non-bonding electrons, ionization is likely to occur by the loss of one of these electrons. The presence of two major isotopes of chlorine, 35Cl and 37Cl, in an approximate 3:1 ratio, will result in characteristic M+• and M+2+• peaks at m/z 132 and 134, respectively.
The subsequent fragmentation of the molecular ion is governed by the relative stabilities of the resulting carbocations and radical species. The primary fragmentation routes for this compound are predicted to be:
-
Loss of the Chlorine Atom: A facile cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl). This is a common fragmentation pathway for alkyl chlorides. This cleavage will produce a prominent ion at m/z 97 (M - 35) and a smaller isotopic peak at m/z 99 (M - 37), reflecting the isotopic abundance of chlorine. The resulting C7H13+ cation is relatively stable.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the cyclopentyl ring (α-cleavage) is a characteristic fragmentation of alkyl-substituted cycloalkanes.[3] This would result in the loss of an ethyl radical (•CH2CH3), leading to the formation of a chlorocyclopentyl cation. However, a more favorable α-cleavage is the loss of the entire chloroethyl side chain, leading to the formation of the cyclopentyl cation at m/z 69. This is a very common and stable fragment for cyclopentane derivatives.
-
Ring Opening and Subsequent Fragmentation: The cyclopentane ring can undergo ring-opening to form an open-chain radical ion. This open-chain isomer can then undergo further fragmentation, such as the loss of ethene (C2H4) or other small neutral molecules, leading to a series of smaller fragment ions. For instance, loss of ethene from the molecular ion would lead to a fragment at m/z 104/106.
-
Loss of HCl: Elimination of a neutral molecule of hydrogen chloride (HCl) from the molecular ion can also occur, leading to a fragment ion at m/z 96.
Based on these principles, the predicted major fragments in the mass spectrum of this compound are summarized in the table below.
| m/z | Predicted Fragment Ion | Formation Mechanism |
| 132/134 | [C7H13Cl]+• | Molecular Ion |
| 97 | [C7H13]+ | Loss of •Cl |
| 69 | [C5H9]+ | α-cleavage, loss of •CH2CH2Cl |
| 96 | [C7H12]+• | Loss of HCl |
| 55, 41 | [C4H7]+, [C3H5]+ | Further fragmentation of the cyclopentyl ring |
To illustrate the primary fragmentation pathways, a schematic diagram is presented below.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in identifying this compound, it is instructive to compare its predicted fragmentation pattern with those of its structural isomers and related compounds.
Chlorocyclopentane
The mass spectrum of chlorocyclopentane provides a valuable reference. The NIST Chemistry WebBook displays a mass spectrum for chlorocyclopentane (C5H9Cl, MW: 104.58). The key fragments observed are the molecular ion at m/z 104/106, a base peak at m/z 69 corresponding to the loss of a chlorine atom to form the cyclopentyl cation, and a significant peak at m/z 41, likely from further fragmentation of the cyclopentyl ring. The absence of a prominent m/z 97 peak in the chlorocyclopentane spectrum would be a key differentiator from this compound.
Ethylcyclopentane
The mass spectrum of ethylcyclopentane (C7H14, MW: 98.19) is also available in the NIST Chemistry WebBook.[4] Its fragmentation is dominated by the loss of the ethyl group (•CH2CH3) to form the stable cyclopentyl cation at m/z 69, which is often the base peak.[3][5] Another significant fragment is observed at m/z 83, resulting from the loss of a methyl radical (•CH3). The absence of chlorine isotope patterns and fragments related to chlorine loss clearly distinguishes it from this compound.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful tool for the identification of this compound, other analytical techniques offer distinct advantages, particularly in terms of sensitivity and selectivity for halogenated compounds.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds by gas chromatography and identifies them by mass spectrometry. | Provides definitive structural information through fragmentation patterns. Universal detector. | May have lower sensitivity for halogenated compounds compared to specialized detectors. |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | An electron capture detector is highly sensitive to electronegative compounds like halogenated hydrocarbons. | Extremely high sensitivity and selectivity for chlorinated compounds, allowing for trace-level detection.[6][7][8][9] | Provides no structural information, identification is based solely on retention time. Limited linear dynamic range.[6][8] |
| Ion Mobility Spectrometry (IMS) | Separates ions in the gas phase based on their size and shape. | Rapid analysis times, high sensitivity, and potential for field-portable instrumentation for environmental monitoring.[10][11][12] | Provides less structural information than MS. Separation is based on ion mobility, which can be similar for different isomers. |
Experimental Workflow: GC-MS Analysis
A standard experimental workflow for the analysis of this compound using GC-MS is outlined below. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is a predictable yet complex interplay of cleavages and rearrangements dictated by its chemical structure. A thorough understanding of these fragmentation pathways, particularly the characteristic loss of the chlorine atom and the formation of the stable cyclopentyl cation, is essential for its accurate identification. When coupled with comparative data from structural analogs and the judicious use of alternative analytical techniques like GC-ECD for high-sensitivity screening, researchers can achieve a high degree of confidence in their analytical results. This guide serves as a foundational resource for scientists and professionals, empowering them with the knowledge to navigate the intricacies of halogenated hydrocarbon analysis.
References
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- Kavrakovski, Z. (2020). Quantification using GC/ECD: challenges and pitfalls. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 181-182.
- Hyprowira Adhitama. (2024). Application of Gas Chromatography with Electron Capture Detector (GC-ECD).
- Mass Spectrometry of Cycloalkanes. (2021). YouTube.
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Navigating the Vibrational Landscape: A Comparative Guide to the Infrared Spectroscopy of (2-Chloroethyl)cyclopentane
In the intricate world of molecular characterization, infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive window into the functional group composition of a molecule. For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of a compound's IR spectrum is paramount for structural elucidation and quality control. This guide provides an in-depth analysis of the infrared spectrum of (2-Chloroethyl)cyclopentane, a molecule that marries the features of a cycloalkane with those of a halogenated alkane. Through a comparative approach, we will dissect its predicted spectral characteristics and benchmark them against simpler, related structures to illuminate the diagnostic power of IR spectroscopy.
The Vibrational Fingerprint: Unraveling the Spectrum of this compound
The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds. For this compound, we can anticipate a spectrum that is a composite of the vibrational modes of its cyclopentyl ring and its chloroethyl side chain.
A detailed breakdown of the expected absorption bands is presented below:
| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Rationale and Comparative Insights |
| 2950-2850 | C-H (sp³) stretch | Strong | These intense absorptions are characteristic of the stretching vibrations of the C-H bonds within the cyclopentyl ring and the ethyl chain. Their presence confirms the aliphatic nature of the molecule.[1][2][3] |
| 1465-1450 | CH₂ scissoring | Medium | This band arises from the scissoring (in-plane bending) vibration of the methylene groups in both the cyclopentane ring and the ethyl side chain.[1][3] |
| 1300-1150 | CH₂-Cl wag | Medium | The wagging vibration of the methylene group attached to the chlorine atom is a key diagnostic feature for terminal alkyl halides.[3][4][5][6][7] |
| 850-550 | C-Cl stretch | Strong | This is a critical region for identifying the presence of a chloroalkane. The strong absorption is due to the stretching vibration of the carbon-chlorine bond.[4][5][6][7][8][9] The exact position can be influenced by the conformation of the molecule. |
| ~720-725 | -(CH₂)n- rock (n≥4) | Weak-Medium | While not always prominent, a rocking vibration from the consecutive methylene units in the cyclopentane ring may appear in this region.[3] |
A Tale of Two Moieties: Comparative Spectral Analysis
To truly appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with those of its constituent building blocks: cyclopentane and chloroethane.
Cyclopentane: The Cycloalkane Signature
The IR spectrum of cyclopentane is relatively simple, dominated by the vibrational modes of its C-H and C-C bonds.[1][10][11] The most prominent features are the strong C-H stretching absorptions between 2950 and 2850 cm⁻¹ and the CH₂ scissoring vibration around 1460 cm⁻¹.[1] The absence of other significant functional group absorptions is a key characteristic.[1]
Chloroethane: The Alkyl Halide Marker
In contrast, the IR spectrum of chloroethane introduces the distinct signature of the carbon-chlorine bond.[8] While it also displays C-H stretching and bending vibrations, the key diagnostic peaks are the C-Cl stretching vibration, typically found in the 780-580 cm⁻¹ region, and the CH₂-Cl wagging vibration.[8][9]
By mentally overlaying these two spectra, we can rationalize the expected spectrum of this compound. The strong aliphatic C-H stretches and CH₂ bending modes are retained from the cyclopentane moiety, while the crucial C-Cl stretch and CH₂-Cl wag are contributed by the chloroethyl side chain. The combination of these features provides a clear and unambiguous identification of the molecule.
Visualizing Structure-Spectrum Relationships
The following diagram illustrates the correlation between the key functional groups in this compound and their characteristic absorption regions in the infrared spectrum.
Caption: Correlation of functional groups in this compound with their IR absorption regions.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol details a standardized method for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[12] ATR is a versatile technique that requires minimal sample preparation.[12]
Materials and Equipment:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Step-by-Step Procedure:
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample.
-
Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[12]
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral data is collected over a standard mid-IR range, typically 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the expected values and reference spectra.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.[12] This is crucial to prevent cross-contamination between samples.
-
Workflow for IR Spectral Analysis
The following diagram outlines the logical workflow for the analysis of the IR spectrum of an unknown compound, exemplified by this compound.
Caption: Logical workflow for the IR spectral analysis of this compound.
This comprehensive guide provides the foundational knowledge for interpreting the infrared spectrum of this compound. By understanding the characteristic vibrations of its constituent parts and comparing them to related molecules, researchers can confidently utilize IR spectroscopy for structural verification and purity assessment in their scientific endeavors.
References
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of chloroethane.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane.
- Chemistry LibreTexts. (2020, May 30). Alkyl and aryl halide infrared spectra.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Schettino, V., Marzocchi, M. P., & Califano, S. (1969). Infrared Spectra of Crystalline Cyclopentane and Cyclopentane‐d 10. The Journal of Chemical Physics, 51(12), 5264-5272. [Link]
- OSTI.GOV. (1969). Infrared Spectra of Crystalline Cyclopentane and Cyclopentane-d10.
- Study.com. (n.d.). How do the IR spectra of the isomers cyclopentane and pent-1-ene differ?
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Jones, R. N., & Sandorfy, C. (1956). The Application of Infrared and Raman Spectrometry to the Elucidation of Molecular Structure. In A. Weissberger (Ed.), Technique of Organic Chemistry (Vol. 9, pp. 247-580). Interscience.
- Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum.
- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
- American Chemical Society. (1995). Infrared Spectra of Chloroethane Species, a Scaled ab Initio Force Field, Infrared. The Journal of Physical Chemistry, 99(22), 8994-9004. [Link]
- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.
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- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Oxford Academic. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration.
- Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy.
- Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane.
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- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.
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A Comparative Guide to the Synthesis of Substituted Cyclopentanes for Chemical Researchers
The cyclopentane ring is a foundational structural motif in a vast array of biologically active natural products and medicinally important compounds.[1] Its prevalence underscores the critical need for robust and stereocontrolled synthetic methodologies to access highly functionalized and substituted cyclopentane cores. This guide provides an in-depth comparison of several prominent strategies for constructing these valuable five-membered carbocycles, offering insights into their mechanisms, applications, and relative merits to aid researchers in selecting the optimal approach for their synthetic challenges.
Introduction: The Enduring Challenge of Cyclopentane Synthesis
While organic chemistry students are often introduced to a variety of methods for synthesizing six-membered rings, the construction of cyclopentanes presents a unique set of challenges.[2] The entropic and enthalpic factors governing five-membered ring closure are less favorable than for their six-membered counterparts, demanding more specialized and powerful synthetic tools. This guide will explore and compare four major classes of reactions that have proven effective in addressing this challenge: the Nazarov Cyclization, Radical Cyclizations, Transition-Metal-Catalyzed [3+2] Cycloadditions, and Ring-Closing Metathesis.
The Nazarov Cyclization: A Classic Electrocyclic Approach
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which are versatile intermediates for further functionalization into substituted cyclopentanes.[3][4] The core of this reaction is a 4π-conrotatory electrocyclization of a pentadienyl cation, typically generated from a divinyl ketone.[5]
Mechanism and Key Considerations
The reaction is initiated by the activation of a divinyl ketone with a protic or Lewis acid, generating a pentadienyl cation. This intermediate then undergoes a thermally allowed 4π-electrocyclization to form a cyclopentenyl cation. Subsequent elimination of a proton yields the cyclopentenone product.[5] The stereochemical outcome of the cyclization is dictated by the conrotatory nature of the electrocyclic ring closure, as predicted by the Woodward-Hoffmann rules.
Recent advancements have expanded the scope of the Nazarov cyclization, including the development of catalytic and asymmetric variants.[4] For instance, the use of chiral Lewis acids can induce enantioselectivity in the cyclization. Furthermore, "interrupted" Nazarov reactions, where the intermediate cyclopentenyl cation is trapped by a nucleophile, provide a direct route to highly substituted cyclopentanones.[5]
Comparative Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent and atom-economical. | Often requires strong acid promoters. |
| Provides access to functionalized cyclopentenones. | Substrate scope can be limited. |
| Stereospecific nature of the electrocyclization. | Potential for competing side reactions. |
| Well-established and mechanistically understood. |
Experimental Protocol: A Catalytic Asymmetric Nazarov Cyclization
This protocol is a representative example of a modern, catalytic approach to the Nazarov cyclization.
-
Substrate Preparation: The divinyl ketone substrate is synthesized according to established literature procedures.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is added the chiral Lewis acid catalyst (e.g., a copper(II)-bisoxazoline complex) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cyclization: The divinyl ketone substrate is added to the catalyst solution, and the reaction is stirred at the appropriate temperature (often ranging from -78 °C to room temperature) until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically enriched cyclopentenone.
Radical Cyclizations: Harnessing Reactive Intermediates
Radical cyclizations offer a powerful and often complementary approach to the synthesis of cyclopentanes, particularly for the construction of highly substituted and sterically congested systems.[6] These reactions proceed via highly reactive radical intermediates and are typically initiated by the homolytic cleavage of a weak bond.
Mechanism and Key Considerations
A typical radical cyclization involves the generation of a radical at a specific position in an acyclic precursor containing a suitably positioned unsaturated moiety (e.g., an alkene or alkyne). The radical then adds intramolecularly to the unsaturated bond in a 5-exo-trig or 5-exo-dig cyclization, leading to the formation of a five-membered ring. The resulting cyclized radical is then quenched to afford the final product.
The regioselectivity of the cyclization is generally governed by Baldwin's rules, which favor the 5-exo cyclization pathway.[7] The stereochemical outcome can often be controlled by the conformation of the transition state, allowing for the diastereoselective synthesis of substituted cyclopentanes.
Comparative Advantages and Disadvantages
| Advantages | Disadvantages |
| Excellent for forming sterically hindered C-C bonds. | Requires the use of radical initiators, which can be hazardous. |
| Tolerant of a wide range of functional groups. | Can be prone to competing intermolecular reactions. |
| Mild reaction conditions. | Stereocontrol can be challenging in some cases. |
| Can be used to construct complex polycyclic systems.[8] |
Experimental Protocol: A Tin-Mediated Radical Cyclization
This protocol outlines a classic approach to radical cyclization using a tin hydride reagent.
-
Precursor Synthesis: The acyclic precursor containing a radical precursor group (e.g., a bromide or iodide) and an alkene is synthesized.
-
Reaction Setup: The precursor is dissolved in a degassed solvent (e.g., toluene or benzene) in a flask equipped with a reflux condenser. A radical initiator, such as azobisisobutyronitrile (AIBN), is added.
-
Cyclization: A solution of a radical mediator, typically tributyltin hydride (Bu3SnH), in the same solvent is added slowly via syringe pump to the refluxing reaction mixture. The slow addition helps to maintain a low concentration of the tin hydride, minimizing side reactions.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often involving a step to remove the tin byproducts, followed by column chromatography.
Transition-Metal-Catalyzed [3+2] Cycloadditions: A Convergent Strategy
Transition-metal-catalyzed [3+2] cycloaddition reactions have emerged as a highly efficient and versatile method for the construction of five-membered rings.[9] These reactions involve the formal cycloaddition of a three-atom component and a two-atom component, mediated by a transition metal catalyst.
Mechanism and Key Considerations
A common variant of this reaction involves the use of a trimethylenemethane (TMM) precursor, which, in the presence of a palladium catalyst, generates a Pd-TMM dipole. This dipole then reacts with a two-atom component, such as an alkene or an aldehyde, in a [3+2] cycloaddition to form the cyclopentane ring.[10][11]
The development of chiral ligands for the transition metal catalyst has enabled highly enantioselective versions of these reactions, providing access to chiral, polysubstituted cyclopentanes.[10] The choice of ligand, solvent, and reaction conditions can significantly influence the yield, diastereoselectivity, and enantioselectivity of the cycloaddition.
Comparative Advantages and Disadvantages
| Advantages | Disadvantages |
| High convergency and atom economy. | Can require specialized and expensive catalysts and ligands. |
| Access to highly functionalized and stereochemically complex products.[10] | Substrate scope can be sensitive to the catalyst system. |
| Often proceeds under mild conditions. | Mechanism can be complex and not fully understood. |
| Amenable to asymmetric catalysis.[10] |
Experimental Protocol: A Palladium-Catalyzed [3+2] Cycloaddition
This protocol describes a general procedure for a Pd-catalyzed [3+2] cycloaddition.
-
Catalyst Preparation: The active palladium catalyst is often generated in situ from a palladium precursor (e.g., Pd(OAc)2) and a suitable ligand (e.g., a phosphine ligand).
-
Reaction Setup: In a glovebox or under an inert atmosphere, the palladium precursor, ligand, and a suitable solvent are combined in a reaction vessel. The TMM precursor and the alkene or aldehyde substrate are then added.
-
Cycloaddition: The reaction mixture is stirred at the appropriate temperature until the reaction is complete.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified by standard techniques such as column chromatography.
Ring-Closing Metathesis (RCM): A Powerful Tool for Macro- and Carbocycle Synthesis
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including substituted cyclopentanes.[12] This reaction utilizes well-defined ruthenium or molybdenum carbene catalysts to facilitate the intramolecular metathesis of a diene, leading to the formation of a cyclic alkene and a volatile byproduct (e.g., ethylene).[13]
Mechanism and Key Considerations
The catalytic cycle of RCM involves the reaction of the metal carbene catalyst with one of the alkene moieties of the diene substrate to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to regenerate a metal carbene and release an alkene. When this process occurs intramolecularly, it leads to the formation of a cyclic alkene.[13]
The development of highly active and functional-group-tolerant catalysts, such as the Grubbs and Schrock catalysts, has made RCM a widely applicable and reliable method.[13] The E/Z selectivity of the resulting double bond can be influenced by the catalyst, substrate, and reaction conditions.
Comparative Advantages and Disadvantages
| Advantages | Disadvantages |
| High functional group tolerance. | Catalysts can be expensive and sensitive to air and moisture. |
| Applicable to the synthesis of a wide range of ring sizes.[13] | Removal of metal byproducts can be challenging. |
| Predictable and reliable. | May not be suitable for highly sterically hindered systems.[14] |
| Commercially available and well-defined catalysts. |
Experimental Protocol: A Grubbs-Catalyzed Ring-Closing Metathesis
This protocol provides a general procedure for an RCM reaction using a second-generation Grubbs catalyst.
-
Substrate Synthesis: The acyclic diene precursor is synthesized.
-
Reaction Setup: The diene is dissolved in a degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Metathesis: A solution of the Grubbs catalyst is added to the diene solution. The reaction is then stirred at room temperature or heated to reflux until completion. The progress of the reaction can be monitored by the evolution of ethylene gas or by analytical techniques.
-
Workup and Purification: Upon completion, a quenching agent (e.g., ethyl vinyl ether) can be added to deactivate the catalyst. The solvent is removed, and the crude product is purified by column chromatography.
Comparative Summary of Synthesis Methods
| Method | Key Transformation | Primary Product | Stereocontrol | Key Strengths | Key Limitations |
| Nazarov Cyclization | 4π-Electrocyclization | Cyclopentenone | Conrotatory, can be enantioselective with chiral catalysts. | Convergent, atom-economical. | Often requires strong acids, limited substrate scope. |
| Radical Cyclization | Intramolecular radical addition | Substituted Cyclopentane | Diastereoselective based on transition state conformation. | Tolerant of functional groups, good for sterically hindered systems. | Use of hazardous reagents, potential for side reactions. |
| [3+2] Cycloaddition | Transition-metal-mediated cycloaddition | Highly substituted cyclopentane | High diastereo- and enantioselectivity with chiral ligands. | High convergency, access to complex stereochemistries.[10] | Requires specialized catalysts, potentially complex mechanisms. |
| Ring-Closing Metathesis | Intramolecular olefin metathesis | Cyclopentene | N/A for ring formation, E/Z of alkene can be controlled. | High functional group tolerance, reliable and predictable. | Expensive catalysts, removal of metal byproducts. |
Conclusion and Future Outlook
The synthesis of substituted cyclopentanes remains an active and important area of research, driven by the prevalence of this motif in molecules of biological and medicinal significance.[1] The methods discussed in this guide—Nazarov cyclization, radical cyclizations, transition-metal-catalyzed [3+2] cycloadditions, and ring-closing metathesis—each offer a unique set of advantages and are suited to different synthetic challenges.
The ongoing development of new catalysts, particularly for asymmetric transformations, continues to expand the capabilities of these methods. Future innovations will likely focus on improving the efficiency, selectivity, and sustainability of these reactions, further empowering chemists to construct complex and valuable cyclopentane-containing molecules with greater precision and ease. The choice of the optimal synthetic route will always depend on the specific target molecule, the desired stereochemistry, and the available resources, making a thorough understanding of these powerful synthetic tools essential for the modern organic chemist.
Process Flow Diagrams
Caption: Workflow for the Nazarov Cyclization.
Caption: Workflow for Radical Cyclization.
Caption: Workflow for [3+2] Cycloaddition.
Caption: Workflow for Ring-Closing Metathesis.
References
- Enders, D., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition, 53(50), 13835-13839. [Link]
- Ferrier, R. J., & Middleton, S. (1983). Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars.
- Rios, R. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(12), 7254-7302. [Link]
- De Nanteuil, F., et al. (2016). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. European Journal of Organic Chemistry, 2016(24), 4054-4074. [Link]
- Beaudry, C. M. (2014). Synthesis of natural products containing fully functionalized cyclopentanes. Natural Product Reports, 31(8), 1078-1093. [Link]
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A Researcher's Guide to Purity Validation of (2-Chloroethyl)cyclopentane: A Comparative Analysis of HPLC and GC Methodologies
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. (2-Chloroethyl)cyclopentane, a valuable building block in organic synthesis, is no exception. Its purity can directly influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of this compound purity, supported by detailed experimental protocols and comparative data to empower researchers in making informed analytical decisions.
The Analytical Challenge: Detecting the "Invisible"
This compound presents a specific analytical challenge: it lacks a chromophore. This molecular feature renders it essentially "invisible" to the most common and robust HPLC detector, the Ultraviolet-Visible (UV-Vis) detector.[1] This limitation necessitates a more nuanced approach to HPLC method development and opens the door to alternative analytical paradigms. This guide will explore a suitable HPLC method using a universal detection technique and compare it head-to-head with the more conventional gas chromatography approach.
Comparative Methodologies: HPLC-RI vs. GC-FID
For a scientifically rigorous comparison, we will evaluate two distinct yet powerful analytical techniques:
-
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI): The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from the column.[2][3] It is a valuable tool for analyzing non-UV active compounds, although it is generally less sensitive than UV detection and is not compatible with gradient elution.[4][5]
-
Gas Chromatography with a Flame Ionization Detector (GC-FID): GC-FID is a gold-standard technique for the analysis of volatile and semi-volatile organic compounds.[6] The FID is highly sensitive to hydrocarbons and provides a robust, linear response over a wide concentration range, making it exceptionally well-suited for purity analysis of compounds like this compound.[7][8]
Potential Impurities: A Note on Synthesis
To develop a robust purity method, it is crucial to consider potential impurities. While the specific synthesis route for every batch of this compound may vary, a common precursor is cyclopentylethanol. A likely synthesis pathway involves the substitution of the hydroxyl group with a chlorine atom using a chlorinating agent like thionyl chloride or hydrochloric acid. Based on this, potential process-related impurities could include:
-
Cyclopentylethanol: Unreacted starting material.
-
Cyclopentylethyl ether: A potential byproduct from side reactions.
-
Dicyclopentylethyl ether: Another possible ether byproduct.
-
Cyclopentyl vinyl chloride: An elimination byproduct.
A robust analytical method must be able to separate the main component from these and other potential impurities.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the analytical system before sample analysis. The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Protocol 1: HPLC with Refractive Index Detection (HPLC-RI)
Instrumentation:
-
HPLC system with a refractive index detector.
-
Isocratic pump.
-
Autosampler.
-
Column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase must be filtered and thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard and dissolve in the mobile phase in a 10 mL volumetric flask to a final concentration of about 10 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
Data Analysis:
-
Purity is calculated using the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector.
-
Split/splitless injector.
-
Autosampler.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in a suitable solvent like dichloromethane or hexane in a 10 mL volumetric flask to a final concentration of about 5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution six times. The RSD of the peak area for this compound should be not more than 1.5%.
-
The theoretical plates for the this compound peak should be greater than 10,000.
-
The tailing factor for the this compound peak should be between 0.9 and 1.2.
Data Analysis:
-
Purity is calculated using the area normalization method, similar to the HPLC method.
Visualization of Analytical Workflows
Caption: Workflow for the HPLC-RI purity analysis of this compound.
Caption: Workflow for the GC-FID purity analysis of this compound.
Performance Comparison: A Data-Driven Perspective
To provide an objective comparison, the following table summarizes typical validation data for the two proposed methods. This data is illustrative and would need to be generated and verified for each specific application.
| Validation Parameter | HPLC-RI Method | GC-FID Method | Commentary |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 | GC-FID typically exhibits superior linearity over a wider range. |
| Precision (%RSD) | < 2.0% | < 1.5% | Both methods demonstrate excellent precision, with GC-FID often being slightly more precise. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods are highly accurate for the intended purpose. |
| Limit of Detection (LOD) | ~0.05% | ~0.005% | GC-FID is significantly more sensitive, a key advantage for trace impurity detection. |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.015% | The lower LOQ of GC-FID allows for more accurate quantification of low-level impurities. |
| Robustness | Sensitive to temperature and mobile phase composition changes. | Highly robust and reproducible. | The RI detector's sensitivity to environmental changes requires stricter control. |
| Gradient Compatibility | No | Yes | GC's temperature programming is analogous to HPLC's gradient elution, allowing for better separation of a wider range of impurities. |
| Cost & Complexity | Higher solvent consumption and cost.[11] | Lower operational cost, less hazardous waste.[11] | GC-FID is often more cost-effective for routine analysis of volatile compounds.[12] |
Discussion and Recommendation
Caption: Logical considerations for selecting between HPLC-RI and GC-FID.
The experimental data and methodological considerations clearly indicate that Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior technique for the routine purity validation of this compound. Its high sensitivity, robustness, cost-effectiveness, and the ability to use temperature programming for excellent separation of volatile impurities make it the method of choice.[13]
HPLC with a Refractive Index detector serves as a viable, albeit more challenging, alternative . The primary advantage of HPLC is its ability to analyze non-volatile or thermally labile compounds. If non-volatile impurities are suspected, HPLC-RI could be a necessary complementary technique. However, for the anticipated impurity profile of this compound, this is less of a concern. The limitations of HPLC-RI, including lower sensitivity and incompatibility with gradient elution, make it less ideal for comprehensive impurity profiling.[14] For labs that lack GC instrumentation but have HPLC systems, developing an RI method is feasible, but requires careful management of temperature and mobile phase conditions to ensure baseline stability and reproducibility.
For analytes like this compound that lack a UV chromophore, another advanced HPLC detection method to consider is Evaporative Light Scattering Detection (ELSD) . ELSD can detect any compound that is less volatile than the mobile phase and is compatible with gradient elution, offering an advantage over RI detection.[9][15] However, ELSD response can be non-linear, which may complicate quantification.[16]
Conclusion
For researchers, scientists, and drug development professionals tasked with validating the purity of this compound, a well-validated GC-FID method is the most scientifically sound, efficient, and reliable approach. It provides the necessary sensitivity to detect and quantify trace impurities, ensuring the quality and consistency of this critical synthetic intermediate. While HPLC-RI remains a possible alternative, its inherent limitations require careful consideration and management. The choice of analytical methodology is a critical decision that impacts data quality and resource allocation; for this compound, the path of gas chromatography is demonstrably the more robust and efficient route.
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Navigating the Labyrinth of Flexibility: A Comparative Guide to the X-ray Crystallography of (2-Chloroethyl)cyclopentane Derivatives
For researchers, scientists, and drug development professionals, obtaining a high-resolution crystal structure is the gold standard for elucidating molecular architecture. This guide provides an in-depth technical comparison of methodologies for the X-ray crystallographic analysis of (2-Chloroethyl)cyclopentane derivatives. These molecules, while seemingly simple, present a fascinating case study in the challenges posed by conformational flexibility and the strategies required to overcome them.
The inherent floppiness of the cyclopentane ring, coupled with the rotational freedom of the chloroethyl side chain, makes obtaining diffraction-quality crystals and resolving the final structure a non-trivial pursuit. This guide will delve into the critical aspects of the crystallographic workflow, from the art of crystallization to the nuances of data refinement, offering field-proven insights and comparative data to inform experimental design.
The Crystallization Conundrum: Taming Molecular Flexibility
The journey to a crystal structure begins with the often-arduous task of growing a well-ordered single crystal. For flexible molecules like this compound derivatives, this is frequently the rate-limiting step[1]. The presence of multiple low-energy conformations in solution can hinder the formation of a stable, repeating crystal lattice, often resulting in oils, amorphous solids, or poorly diffracting crystals. The key is to gently guide the molecules into a single, stable conformation.
A comparative analysis of common crystallization techniques is presented below, with a focus on their suitability for flexible organic molecules.
| Crystallization Technique | Principle | Advantages for Flexible Molecules | Disadvantages & Mitigation |
| Slow Evaporation | Gradual removal of solvent from a near-saturated solution increases solute concentration, leading to crystallization. | Simple to implement and control. Allows for slow crystal growth, which can favor the most stable conformer. | Rapid evaporation can lead to disordered crystals or powders. Mitigation: Use a less volatile solvent and control the rate of evaporation by covering the vessel with a perforated seal[2]. |
| Vapor Diffusion | A solution of the compound is equilibrated with a vapor of a miscible anti-solvent, slowly reducing the solubility of the compound. | Excellent for small quantities of material. Offers fine control over the rate of supersaturation. | Requires careful selection of solvent/anti-solvent pairs. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a solution of the compound, with crystallization occurring at the interface. | Can be effective when other methods fail. The distinct interface can promote ordered crystal growth. | Sensitive to mechanical disturbances. Requires solvents with different densities[3]. |
| Thermal Gradient | A temperature gradient is applied to a saturated solution, inducing crystallization in the cooler region where solubility is lower. | Effective for compounds with low solubility. Allows for precise control over the crystallization process. | Requires specialized equipment. |
Expert Insight: For this compound derivatives, a combination of slow evaporation and vapor diffusion is often a successful starting point. The use of a solvent that engages in weak intermolecular interactions, such as hydrogen bonding, can sometimes help to pre-organize the molecules in solution, favoring a specific conformation for crystallization. However, one must be cautious as solvent inclusion in the crystal lattice can also introduce disorder[1].
Experimental Protocol: A Comparative Crystallization Workflow
-
Solvent Screening:
-
Dissolve a small amount of the purified this compound derivative in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Comparison: A good solvent will fully dissolve the compound at a reasonable concentration. Solvents to be considered for different techniques are outlined below.
-
-
Crystallization Set-up (Parallel Comparison):
-
Method A: Slow Evaporation: Prepare a near-saturated solution in a suitable solvent (e.g., ethyl acetate). Transfer to a small vial, cover with aluminum foil, and pierce a few small holes.
-
Method B: Vapor Diffusion (Hanging Drop): Dissolve the compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane). Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a less volatile anti-solvent (e.g., hexane).
-
Method C: Solvent Layering: Dissolve the compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense anti-solvent (e.g., hexane) on top.
-
-
Incubation and Observation:
-
Store the crystallization experiments in a vibration-free environment at a constant temperature.
-
Monitor regularly for the formation of single, well-defined crystals.
-
Data Collection and Structure Solution: A Tale of Two Conformations
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. For halogenated compounds, the choice of X-ray wavelength can be important. The presence of the chlorine atom allows for the possibility of using anomalous dispersion to aid in structure solution and to determine the absolute configuration if the molecule is chiral.
The primary challenge in the structure solution and refinement of this compound derivatives lies in the conformational flexibility of the cyclopentane ring. A planar cyclopentane ring would have significant torsional strain[2][4]. To alleviate this, the ring puckers into non-planar conformations, with the two most common being the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry)[5]. The energy barrier between these conformations is low, meaning that in the crystal lattice, the molecule may exist as a mixture of these conformers, leading to crystallographic disorder.
Comparative Analysis of Refinement Strategies
| Scenario | Refinement Strategy | Advantages | Disadvantages |
| Ordered Structure | Anisotropic refinement of all non-hydrogen atoms. | Straightforward refinement, leading to a well-defined structure with low R-factors. | Unlikely for highly flexible molecules like the target compounds. |
| Disordered Structure | Model the disorder using two or more components with refined occupancies. Use of restraints (e.g., DFIX, DANG) to maintain reasonable bond lengths and angles. | Provides a more accurate representation of the electron density. | Increases the number of parameters being refined, which can lead to instability if the data quality is not high. |
| Alternative Software | Use of programs like SHELXL, which has robust tools for handling disorder and twinning. | Offers a wide range of commands and restraints for complex refinement scenarios. | Can have a steeper learning curve for new users. |
Self-Validating Protocol for Structure Refinement:
-
Initial Structure Solution: Solve the structure using direct methods or Patterson methods.
-
Isotropic Refinement: Refine the initial model with isotropic displacement parameters.
-
Difference Fourier Map Analysis: Carefully inspect the difference Fourier map for significant positive or negative electron density peaks. Large, elongated peaks around the cyclopentane ring or the side chain are indicative of disorder.
-
Modeling Disorder: If disorder is present, model it by creating two or more components for the disordered atoms. Use the PART instruction in SHELXL to separate the components and refine their occupancies.
-
Restrained Anisotropic Refinement: Apply appropriate geometric restraints (e.g., SADI to keep chemically equivalent bonds similar in length) and refine the model with anisotropic displacement parameters.
-
Validation: Use tools like checkCIF to validate the final structure and ensure that the model is chemically and crystallographically sound.
The Role of Halogen Bonding and Intermolecular Interactions
The presence of a chlorine atom in the this compound derivatives introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can influence the crystal packing and potentially stabilize a particular conformation. A thorough analysis of the intermolecular interactions in the crystal structure is crucial for understanding the solid-state behavior of these compounds.
Conclusion: A Roadmap for Structural Elucidation
While the X-ray crystallography of this compound derivatives presents challenges due to their inherent flexibility, a systematic and comparative approach to crystallization and refinement can lead to successful structure determination. By carefully selecting crystallization techniques to promote ordered growth and by employing sophisticated refinement strategies to model conformational disorder, researchers can obtain high-quality crystallographic data. This information is invaluable for understanding structure-activity relationships and for the rational design of new molecules in the field of drug development. The key to success lies in anticipating the challenges posed by molecular flexibility and applying the appropriate experimental and computational tools to overcome them. A comprehensive search of the Cambridge Structural Database (CSD) for related structures is a critical first step in any such investigation to leverage existing knowledge and inform experimental design[6][7].
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A Senior Application Scientist's Guide to Cyclopentyl Moiety Introduction: A Comparative Study of Alkylating Agents
Executive Summary: The Strategic Value of the Cyclopentyl Group
In the landscape of modern medicinal chemistry, the cyclopentyl moiety has emerged as a privileged scaffold. Its unique conformational properties—a balance of rigidity and flexibility—often lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles in drug candidates.[1] The introduction of this group is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of common alkylating agents used for this purpose, offering researchers the data and mechanistic insights required to make informed decisions in their synthetic strategies. We will move beyond a simple catalog of reagents to explore the causality behind experimental choices, ensuring a robust and reproducible approach to synthesis.
The Reagents: A Comparative Overview of Cyclopentylating Agents
The direct introduction of a cyclopentyl group onto a nucleophilic center (such as an amine, alcohol, or thiol) is typically achieved via a nucleophilic substitution reaction. The efficiency of this process hinges on the nature of the leaving group attached to the cyclopentyl ring. We will compare the two primary classes of reagents: Cyclopentyl Halides and Cyclopentyl Sulfonates.
Cyclopentyl Halides: The Workhorses
Cyclopentyl halides (Cl, Br, I) are widely used due to their commercial availability and cost-effectiveness. Their reactivity in nucleophilic substitution reactions is directly tied to the leaving group ability of the halide, which follows the order: I > Br > Cl . This trend is governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion.
-
Cyclopentyl Bromide & Iodide: These are the most common halide reagents. Cyclopentyl iodide is more reactive but also more expensive and less stable than the bromide. Cyclopentyl bromide offers a good balance of reactivity and stability for many applications, including the N-alkylation of various heterocyclic compounds.[2]
-
Cyclopentyl Chloride: Due to the poor leaving group ability of the chloride ion, this reagent is the least reactive and often requires harsher reaction conditions or the use of a catalyst to facilitate the reaction.[3]
Cyclopentyl Sulfonates: The High-Performance Options
Sulfonate esters are among the most powerful alkylating agents because the corresponding sulfonate anions are exceptionally stable, making them excellent leaving groups.[4][5] This high reactivity allows for alkylations under milder conditions and is often necessary for less reactive nucleophiles. The order of leaving group ability is: Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs) .[6][7]
-
Cyclopentyl Tosylate (C₅H₉OTs): A highly effective and versatile reagent. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution with a wide range of nucleophiles, particularly nitrogen-containing heterocycles.[8][9] It is often preferred over halides for its higher reactivity and cleaner reaction profiles.
-
Cyclopentyl Mesylate (C₅H₉OMs): Similar to the tosylate, the mesylate is a good leaving group. It is slightly less reactive than the tosylate but offers a smaller, less sterically demanding profile.[5][6]
-
Cyclopentyl Triflate (C₅H₉OTf): The triflate group is considered a "super" leaving group due to the powerful electron-withdrawing effect of the trifluoromethyl group, which extensively stabilizes the resulting anion.[6][10] Cyclopentyl triflate is exceptionally reactive and is the reagent of choice for challenging alkylations involving unreactive substrates or when very fast reaction rates are required.[7][11] However, this high reactivity comes with increased cost and sensitivity to moisture.
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
As a secondary alkyl system, cyclopentyl electrophiles can react via either a bimolecular (Sₙ2) or unimolecular (Sₙ1) nucleophilic substitution mechanism. The operative pathway is critical as it dictates the stereochemical outcome and potential for side reactions.[12][13]
-
Sₙ2 Reaction: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group.[14][15] This mechanism results in an inversion of stereochemistry at the reaction center. It is favored by strong, unhindered nucleophiles, polar aprotic solvents (e.g., DMF, DMSO, Acetone), and good, but not exceptionally reactive, leaving groups (e.g., Br, I, OTs).[14][16]
-
Sₙ1 Reaction: This is a two-step process that begins with the slow departure of the leaving group to form a planar carbocation intermediate.[14][15][17] The nucleophile then attacks this intermediate from either face, leading to racemization if the starting material is chiral. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., H₂O, EtOH), and excellent leaving groups that can readily form a stable carbocation (like triflates).[12][17]
The choice of reagent and conditions directly influences this mechanistic balance. For instance, using a highly reactive triflate may push the reaction towards an Sₙ1 pathway, whereas a bromide under the same conditions might favor Sₙ2.[12]
Quantitative Data & Comparative Performance
To provide a clear framework for reagent selection, the following table summarizes the key characteristics and performance of each alkylating agent.
| Alkylating Agent | Leaving Group (LG) | Relative Sₙ2 Rate (Approx.) | Leaving Group Ability | Advantages | Disadvantages |
| Cyclopentyl Chloride | Cl⁻ | Very Slow | Poor | Low cost, high stability. | Low reactivity, requires harsh conditions. |
| Cyclopentyl Bromide | Br⁻ | Moderate | Good | Good balance of cost and reactivity.[2] | Less reactive than sulfonates; can lead to elimination. |
| Cyclopentyl Iodide | I⁻ | Fast | Very Good | Higher reactivity than bromide. | Higher cost, less stable (light-sensitive). |
| Cyclopentyl Mesylate | ⁻OMs | Fast | Excellent | More reactive than halides, stable, easy to prepare.[5][6] | More expensive than halides. |
| Cyclopentyl Tosylate | ⁻OTs | Very Fast | Excellent | Highly reactive, crystalline solid, good for unreactive nucleophiles.[4][8] | Higher cost, can be sterically bulky. |
| Cyclopentyl Triflate | ⁻OTf | Extremely Fast | Superb | Exceptionally high reactivity for difficult substrates.[6][7] | High cost, moisture sensitive, may favor Sₙ1. |
Note: Relative rates are generalized for a typical Sₙ2 reaction and can vary significantly based on the nucleophile, solvent, and temperature.
Experimental Protocol: N-Cyclopentylation of a Heterocycle
This protocol provides a representative workflow for the N-alkylation of a generic nitrogen-containing heterocycle using cyclopentyl tosylate, a reliable and efficient reagent.
Objective: To synthesize an N-cyclopentyl heterocyclic product.
Materials:
-
Heterocycle (1.0 eq)
-
Cyclopentyl Tosylate (1.1 eq)[8]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocycle (1.0 eq) and anhydrous DMF.
-
Stir the solution until the heterocycle is fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. K₂CO₃ acts as a base to deprotonate the heterocycle, generating the active nucleophile.
-
Add cyclopentyl tosylate (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the heterocycle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water. This will dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-cyclopentyl product.
Conclusion and Recommendations
The selection of an appropriate alkylating agent for introducing a cyclopentyl moiety is a critical decision that impacts reaction efficiency, cost, and scalability.
-
For routine, cost-sensitive applications with reactive nucleophiles: Cyclopentyl bromide provides an excellent balance of reactivity and economy.
-
For moderately reactive or sensitive substrates: Cyclopentyl tosylate is a superior choice, offering higher yields and cleaner reactions under milder conditions.[8]
-
For highly unreactive substrates or when rapid kinetics are essential: Cyclopentyl triflate is the most powerful option, though its cost and handling requirements must be considered.[7]
By understanding the interplay between leaving group ability, reaction mechanism, and experimental conditions, researchers can strategically select the optimal reagent to achieve their synthetic goals efficiently and reproducibly.
References
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- Royal College of Surgeons in Ireland. (2019, November 22). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Chloroethyl)cyclopentane for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research demands equally meticulous safety and waste management protocols. Handling halogenated organic compounds like (2-Chloroethyl)cyclopentane requires a deep understanding of not just the procedure, but the causality behind each step. This guide is structured to provide a clear, actionable, and scientifically grounded framework for the proper disposal of this compound, ensuring the safety of your personnel and the integrity of our environment.
Part 1: Immediate Safety & Hazard Assessment
Before any disposal procedure begins, a thorough understanding of the compound's characteristics is paramount. This compound is a halogenated hydrocarbon, a class of chemicals with specific handling and disposal requirements due to their potential for environmental persistence and toxicity if managed improperly.[1][2]
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from its chemical structure and data on similar chlorinated and cyclic alkanes.[3][4][5][6][7] It should be treated as a flammable liquid that may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][8] All handling and waste consolidation must be performed inside a certified chemical fume hood.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.
-
Ventilation: Conduct all transfers of this compound waste within a chemical fume hood to prevent inhalation of vapors.[9]
-
Ignition Sources: As a potentially flammable liquid, keep it away from heat, sparks, open flames, and other ignition sources.[4][5][6][7][8] Use non-sparking tools for any transfers.[9]
Table 1: Chemical & Physical Properties of this compound This data provides context for its physical behavior, such as volatility and solubility, which informs safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Cl | [PubChem CID 20187828][10] |
| Molecular Weight | 132.63 g/mol | [PubChem CID 20187828][10] |
| IUPAC Name | 1-(2-chloroethyl)cyclopentane | [PubChem CID 20187828][10] |
| CAS Number | 84226-36-8 | [ChemScene][11], [Chemspace][12] |
Part 2: The Core Disposal Protocol: A Self-Validating System
The fundamental principle for disposing of this compound is strict segregation . It must be treated as a halogenated organic waste .[1][13][14] Mixing it with non-halogenated solvents complicates and significantly increases the cost of disposal, as different treatment methods are required.[13][15]
Step-by-Step Disposal Workflow
-
Waste Characterization & Segregation:
-
Causality: this compound contains chlorine, classifying it as a halogenated organic compound.[1] These compounds require high-temperature incineration for complete destruction to prevent the formation of highly toxic byproducts like dioxins.[14] Non-halogenated solvents can often be recycled as fuel, a less expensive disposal route.[15]
-
Action: Designate a specific waste container solely for "Halogenated Organic Liquids." Never mix this waste stream with non-halogenated solvents (e.g., acetone, hexane, ethanol), aqueous waste, or solid waste.[1][13][15]
-
-
Proper Containerization:
-
Causality: The container must prevent leaks and fugitive vapor emissions. Chemical compatibility is essential to avoid degradation of the container itself.
-
Action: Use a sturdy, leak-proof container with a tight-sealing screw cap, provided by your institution's Environmental Health & Safety (EHS) department.[16] Ensure the container is chemically compatible with chlorinated hydrocarbons.
-
-
Accurate and Complete Labeling:
-
Causality: Federal and local regulations require precise labeling for the safety of all personnel handling the waste, from the lab to the final disposal facility. It ensures the waste is routed to the correct treatment process.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[14] The label must include:
-
The words "Hazardous Waste".[9]
-
The full, unabbreviated chemical name: "this compound".[14][16]
-
List all other constituents and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic").[13]
-
The name of the principal investigator and the laboratory location.
-
-
-
Safe Accumulation and Storage:
-
Causality: Proper storage minimizes the risk of spills, fires, and accidental mixing of incompatible chemicals. Regulations limit the amount of waste that can be stored in a lab.
-
Action:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][13]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[16]
-
Keep the container closed at all times except when actively adding waste.[9][14]
-
Store away from incompatible materials, particularly strong oxidizing agents.[14]
-
-
-
Arranging for Final Disposal:
-
Causality: Final disposal is a highly regulated process that can only be performed by licensed facilities. Your institution's EHS department is the legally required intermediary.
-
Action: Once the container is nearly full (do not exceed 90% capacity) or if waste generation ceases, contact your EHS office to request a waste pickup.[13][16] Do not transport hazardous waste yourself.[17]
-
Part 3: Spill and Emergency Procedures
Even with careful handling, spills can occur. A prepared response is critical.
-
Small Spills (manageable by lab personnel):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Contain: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[9][13] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container for solid halogenated waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.[9]
-
-
Large Spills (beyond the lab's capacity to handle safely):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response (e.g., call 911 or the campus safety number).[13][14]
-
Isolate: Close doors to the affected area to contain vapors.
-
Report: Inform emergency responders of the identity of the spilled material.
-
Part 4: Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the complete, compliant lifecycle for this compound waste.
Caption: Disposal workflow for this compound.
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- Hazardous Waste Segreg
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Safeguarding Your Research: A Practical Guide to Handling (2-Chloroethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
(2-Chloroethyl)cyclopentane is a valuable reagent in organic synthesis, but its handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and logistical planning required for its safe use and disposal. As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research environment.
Hazard Recognition: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 84226-36-8) is not widely available, we can infer its primary risks by examining its structural components: the flammable cyclopentane ring and the reactive chloroethyl group.
-
Cyclopentane Moiety: The cyclopentane ring makes the molecule flammable. Safety data for cyclopentane and its derivatives consistently highlight hazards of flammability, with vapors being heavier than air and potentially forming explosive mixtures.[1][2] Therefore, all work must be conducted away from ignition sources.
-
Chloroethyl Group: The presence of a chlorinated alkyl chain introduces potential toxicity and irritation. Halogenated hydrocarbons can cause skin and eye irritation, and inhalation of vapors may lead to respiratory tract irritation and other systemic effects.[3] Long-term exposure to some chlorinated compounds is also a concern.
Based on the closely related structure of chlorocyclopentane, we can anticipate that this compound is a flammable liquid and may cause skin and eye irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all matter; it is a risk-based decision grounded in the specific hazards of the chemical.[4][5] For this compound, a multi-layered PPE strategy is essential.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a risk of splashing. | Protects against splashes of the liquid, which can cause serious eye irritation. A face shield offers a broader range of protection for the entire face.[6][7] |
| Hand Protection | Nitrile or neoprene gloves. It is crucial to double-glove. | Provides a barrier against skin contact.[4] Nitrile offers good resistance to a range of chemicals, but no glove material is impervious forever. Double-gloving provides additional protection in case the outer glove is compromised. Always inspect gloves for tears or degradation before use and change them immediately upon contamination. |
| Body Protection | Flame-resistant (FR) lab coat worn over long pants and closed-toe shoes. | An FR lab coat protects against splashes and provides a critical layer of protection in case of a flash fire.[7] Cotton or other non-synthetic clothing should be worn underneath, as synthetic fibers can melt and adhere to the skin in a fire. |
| Respiratory Protection | Typically not required when working in a properly functioning chemical fume hood. | A chemical fume hood is the primary engineering control to minimize inhalation exposure.[8] If work must be done outside of a hood where vapor exposure is possible, a risk assessment must be performed to determine the appropriate respiratory protection, likely a NIOSH-approved respirator with an organic vapor cartridge.[9][10] |
Operational Plan: From Receipt to Disposal
A safe laboratory environment relies on well-defined procedures. The following workflow outlines the key steps for handling this compound.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Guidance
-
Pre-Handling Preparation:
-
Review Documentation: Before beginning work, review the safety information for structurally similar chemicals, such as chlorocyclopentane.[3]
-
Assemble PPE: Put on all required PPE as detailed in the table above. Ensure a proper fit.[5]
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Keep a spill kit rated for organic solvents nearby.
-
-
Handling and Use:
-
Grounding: Due to its flammability, take precautions against static discharge, which can ignite flammable vapors.[3] Ground and bond containers and receiving equipment during transfers of significant quantities.
-
Dispensing: Use tools like syringes or cannulas for transfers to minimize vapor release. Work slowly and deliberately to avoid splashes.
-
Storage: Keep the container tightly sealed when not in use and store it in a cool, well-ventilated area away from heat and oxidizing agents.[3][11]
-
-
Spill and Emergency Procedures:
-
Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel. If the spill is outside of a fume hood and poses a fire or significant inhalation risk, evacuate the lab and contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper waste management is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: Under no circumstances should this chemical be disposed of down the drain.[12] All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13][14]
-
Container Management: Waste containers must be made of a compatible material (e.g., glass or high-density polyethylene), kept tightly closed when not in use, and stored in a secondary containment bin within a ventilated area.[12]
-
Contaminated Materials: All disposable items that come into contact with this compound, such as gloves, bench paper, and pipette tips, must be considered hazardous waste. Collect these items in a sealed, labeled plastic bag and dispose of them through your institution's hazardous waste program.[15]
By adhering to these rigorous operational and disposal plans, you build a self-validating system of safety that protects you, your colleagues, and the broader environment.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
